Nosiheptide
Descripción
from Streptomyces actuosus; structure
Structure
2D Structure
Propiedades
IUPAC Name |
N-(3-amino-3-oxoprop-1-en-2-yl)-2-[21-ethylidene-9,30-dihydroxy-18-(1-hydroxyethyl)-40-methyl-16,19,26,31,42,46-hexaoxo-32-oxa-3,13,23,43,49-pentathia-7,17,20,27,45,51,52,53,54,55-decazanonacyclo[26.16.6.12,5.112,15.122,25.138,41.147,50.06,11.034,39]pentapentaconta-2(55),4,6,8,10,12(54),14,22(53),24,34(39),35,37,40,47,50-pentadecaen-8-yl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H43N13O12S6/c1-5-23-46-60-28(14-79-46)41(70)56-25-10-33(67)50(74)76-11-21-7-6-8-24-34(21)18(2)35(54-24)51(75)82-17-31(57-42(71)29-15-80-47(25)61-29)48-58-26(12-78-48)37-22(45-59-30(13-77-45)43(72)64-36(20(4)65)44(73)55-23)9-32(66)38(63-37)49-62-27(16-81-49)40(69)53-19(3)39(52)68/h5-9,12-16,20,25,31,33,36,54,65-67H,3,10-11,17H2,1-2,4H3,(H2,52,68)(H,53,69)(H,55,73)(H,56,70)(H,57,71)(H,64,72) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAOHXRUMXWDLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C2=NC(=CS2)C(=O)NC3CC(C(=O)OCC4=C5C(=C(C(=O)SCC(C6=NC(=CS6)C7=NC(=C(C=C7C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)O)C9=NC(=CS9)C(=O)NC(=C)C(=O)N)NC(=O)C1=CSC3=N1)NC5=CC=C4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H43N13O12S6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1222.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56377-79-8 | |
| Record name | Nosiheptide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56377-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nosiheptide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.654 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Nosiheptide's Mechanism of Action on the 50S Ribosomal Subunit: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nosiheptide, a member of the thiopeptide family of antibiotics, exerts its potent antimicrobial activity by targeting the bacterial ribosome, a critical engine for protein synthesis. This technical guide provides a comprehensive overview of the molecular mechanism by which this compound interacts with the 50S ribosomal subunit, leading to the inhibition of protein translation. We will delve into the specific binding site, the functional consequences of this interaction, and the key experimental methodologies employed to elucidate this mechanism. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise representation of the underlying processes.
Introduction
The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the exploration of novel antimicrobial agents with unique mechanisms of action. This compound, a ribosomally synthesized and post-translationally modified peptide (RiPP), has demonstrated significant efficacy against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains.[1] Its primary mode of action is the inhibition of bacterial protein synthesis through a high-affinity interaction with the 50S ribosomal subunit.[2] Understanding the intricacies of this interaction is paramount for the rational design of new thiopeptide antibiotics and for overcoming potential resistance mechanisms.
The Molecular Target: The 50S Ribosomal Subunit
The bacterial ribosome is a complex macromolecular machine responsible for translating messenger RNA (mRNA) into proteins. It is composed of two subunits, the 30S and the 50S. The 50S subunit is the primary target of this compound and plays a crucial role in peptide bond formation and the translocation of transfer RNAs (tRNAs) and mRNA.
This compound's Binding Site and Mechanism of Action
This compound binds to a specific pocket on the 50S ribosomal subunit, which is formed by the confluence of ribosomal protein L11 and a region of the 23S ribosomal RNA (rRNA).[3][4] This binding site is located within a functionally critical region known as the GTPase-Associated Center (GAC).
The binding of this compound to this site has profound consequences for ribosomal function, primarily by inhibiting the activity of two essential elongation factors:
-
Elongation Factor Tu (EF-Tu): This G-protein is responsible for delivering aminoacyl-tRNAs to the A-site of the ribosome.
-
Elongation Factor G (EF-G): This G-protein catalyzes the translocation of the peptidyl-tRNA from the A-site to the P-site, a critical step in the elongation cycle of protein synthesis.
This compound's presence in the L11/23S rRNA cleft physically obstructs the binding of these elongation factors to the ribosome.[5] Specifically, it interferes with the GTP hydrolysis that is essential for the function of both EF-Tu and EF-G.[3][5] By preventing the conformational changes driven by GTP hydrolysis, this compound effectively stalls the ribosome, leading to a complete cessation of protein synthesis and ultimately, bacterial cell death.
Quantitative Data
The following tables summarize key quantitative data related to the activity of this compound and the closely related thiopeptide, thiostrepton.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Bacteria
| Bacterial Strain | MIC (µg/mL) | Reference |
| Mycobacterium tuberculosis H37Rv | 0.125 | [6] |
| M. tuberculosis clinical isolates (MIC50) | 0.25 | [6] |
| M. tuberculosis clinical isolates (MIC90) | 1.0 | [6] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | ≤ 0.25 | [5] |
Table 2: Binding Affinity of Thiostrepton to the 23S rRNA
| Ligand | Target | Dissociation Constant (Kd) | Method | Reference |
| Thiostrepton | E. coli 23S rRNA | 2.4 x 10-7 M | Nitrocellulose Filter Binding Assay | [3] |
Experimental Protocols
The mechanism of this compound has been elucidated through a variety of biochemical and structural biology techniques. Below are detailed protocols for two key experimental assays.
Ribosome Filter Binding Assay
This assay is used to quantify the binding of a ligand (e.g., this compound) to the ribosome.
Principle: This method relies on the ability of nitrocellulose membranes to bind proteins and protein-nucleic acid complexes, while allowing unbound nucleic acids or small molecules to pass through. By using a radiolabeled ligand, the amount of bound complex can be quantified.
Protocol:
-
Preparation of Ribosomes: Isolate 70S ribosomes or 50S subunits from a bacterial strain of interest (e.g., E. coli, M. smegmatis) using established protocols involving differential centrifugation and sucrose density gradient centrifugation.
-
Radiolabeling of this compound (or a suitable analog): If a radiolabeled version of this compound is not commercially available, it can be synthesized or a suitable radiolabeled analog can be used.
-
Binding Reaction:
-
In a microcentrifuge tube, combine purified 50S ribosomal subunits (final concentration, e.g., 0.1-1 µM) with varying concentrations of radiolabeled this compound in a suitable binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10 mM MgCl2, 2 mM DTT).
-
Incubate the reaction mixture at 37°C for 30 minutes to allow binding to reach equilibrium.
-
-
Filtration:
-
Pre-soak nitrocellulose filters (0.45 µm pore size) in ice-cold binding buffer.
-
Assemble the filtration apparatus (e.g., a dot blot or filter manifold).
-
Apply the binding reaction mixture to the filter under gentle vacuum.
-
Wash the filter twice with ice-cold binding buffer to remove unbound ligand.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of bound radioligand as a function of the total ligand concentration.
-
Determine the dissociation constant (Kd) by fitting the data to a saturation binding curve using appropriate software (e.g., GraphPad Prism).
-
Toeprinting (Primer Extension Inhibition) Assay
This assay is used to map the precise location of the ribosome stalled on an mRNA template by an antibiotic.
Principle: A reverse transcriptase enzyme is used to synthesize a complementary DNA (cDNA) strand from an mRNA template, starting from a radiolabeled primer. When the reverse transcriptase encounters a stalled ribosome, it stops, generating a truncated cDNA product. The size of this "toeprint" fragment reveals the position of the ribosome on the mRNA.
Protocol:
-
Preparation of Components:
-
In vitro transcribe a specific mRNA of interest.
-
Anneal a 32P-labeled DNA primer to a region downstream of the expected stalling site on the mRNA.
-
Prepare a cell-free translation system (e.g., E. coli S30 extract) or use purified ribosomal components.
-
-
Translation Reaction:
-
Set up a translation reaction containing the primed mRNA, the cell-free extract or purified components, amino acids, and energy sources.
-
Add this compound at a concentration known to inhibit translation.
-
Incubate the reaction at 37°C to allow translation to initiate and stall.
-
-
Primer Extension:
-
Add reverse transcriptase and dNTPs to the reaction mixture.
-
Incubate to allow for cDNA synthesis.
-
-
Analysis of Products:
-
Stop the reaction and purify the cDNA products.
-
Run the cDNA products on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated from the same mRNA template.
-
-
Interpretation:
-
The appearance of a specific band (the toeprint) in the presence of this compound, which is absent or reduced in its absence, indicates the position of the stalled ribosome. The position of the toeprint is typically 15-17 nucleotides downstream of the P-site codon of the stalled ribosome.
-
Conclusion
This compound's mechanism of action represents a highly specific and effective means of inhibiting bacterial protein synthesis. By targeting a unique site on the 50S ribosomal subunit and disrupting the function of essential elongation factors, this compound provides a compelling scaffold for the development of novel antibiotics. The experimental techniques detailed in this guide are crucial tools for further dissecting the molecular interactions of this compound and other ribosome-targeting antibiotics, paving the way for the design of next-generation therapeutics to combat the growing challenge of antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Toeprinting Assays | Springer Nature Experiments [experiments.springernature.com]
- 3. The binding of thiostrepton to 23S ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiostrepton inhibits the turnover but not the GTPase of elongation factor G on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Harbors Potent In Vitro and Intracellular Inhbitory Activities against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Elucidation of the Nosiheptide Biosynthetic Gene Cluster: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Nosiheptide is a complex thiopeptide antibiotic with potent activity against a range of bacterial pathogens. Its intricate bicyclic structure, featuring a unique indole side ring, arises from a fascinating biosynthetic pathway encoded by the nos gene cluster in Streptomyces actuosus ATCC 25421. This technical guide provides an in-depth exploration of the elucidation of this gene cluster, detailing the functions of the involved genes, the biosynthetic logic, and the experimental methodologies employed in its characterization.
Core Concepts of this compound Biosynthesis
This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP), a class of natural products with diverse biological activities. The biosynthesis of this compound begins with the ribosomal synthesis of a precursor peptide, NosM, which then undergoes extensive modifications by a suite of dedicated enzymes to yield the mature antibiotic.[1][2][3] These modifications include the formation of multiple thiazole rings, dehydroamino acids, a central hydroxypyridine core, and a distinctive 3,4-dimethylindolic acid (DMIA) moiety that forms a second macrocycle.[3][4]
The elucidation of the nos gene cluster has revealed a modular biosynthetic machinery, with specific sets of enzymes responsible for the formation of the thiopeptide framework and the unique indole side ring.[1][5] This intricate process involves a carefully orchestrated sequence of enzymatic reactions, highlighting nature's elegant strategies for generating chemical complexity.[4]
The this compound Biosynthetic Gene Cluster
The nos gene cluster from Streptomyces actuosus ATCC 25421 contains 16 genes (nosA-P) responsible for the biosynthesis of this compound and its regulation.[3][4] The functions of the key genes, as determined through bioinformatics analysis, gene inactivation studies, and in vitro biochemical assays, are summarized below.
| Gene | Proposed Function |
| nosM | Encodes the 50-amino acid precursor peptide (SCTTCECCCSCSS structural peptide) that is post-translationally modified.[2][3] |
| nosG/H | Form a complex that catalyzes the cyclodehydration of cysteine residues to form thiazoline rings.[3][4] |
| nosF | A dehydrogenase that oxidizes thiazoline rings to thiazole rings.[3][4] |
| nosD/E | Responsible for the dehydration of serine and threonine residues to dehydroalanine and dehydrobutyrine, respectively.[3][4] |
| nosO | A putative enzyme involved in the formation of the central six-membered nitrogen heterocycle (pyridine ring).[1][4] |
| nosL | A radical S-adenosylmethionine (SAM) enzyme that converts L-tryptophan to 3-methyl-2-indolic acid (MIA).[4][5][6] |
| nosI | An adenylating enzyme that activates MIA.[4][7] |
| nosJ | An acyl carrier protein that binds and delivers activated MIA.[3][7] |
| nosN | A radical SAM methyltransferase that acts on NosJ-bound MIA to install a methyl group at the C4 position of the indole ring, a key step in DMIA formation.[1][4][5][7] |
| nosK | An α/β-hydrolase fold protein that transfers the DMIA moiety to the precursor peptide.[4][7] |
| nosA | Catalyzes the C-terminal amide formation in the maturation of this compound.[8] |
| nosB/C | Believed to be involved in post-thiopeptide modifications.[4] |
Biosynthetic Pathway and Logic
The biosynthesis of this compound is a highly coordinated process involving five key post-translational modification steps:
-
Thiazole Formation: The pathway is initiated by the formation of five thiazole rings from the cysteine residues within the NosM precursor peptide.[4] This is accomplished by the successive actions of the NosG/H cyclodehydratase complex and the NosF dehydrogenase.[3][4]
-
Indolic Moiety Incorporation: Concurrently, the indole side ring precursor, 3-methyl-2-indolic acid (MIA), is synthesized from L-tryptophan by the radical SAM enzyme NosL.[4][5] MIA is then activated by NosI and loaded onto the acyl carrier protein NosJ.[7]
-
Ser/Thr Dehydration: The NosD and NosE enzymes catalyze the dehydration of five serine and threonine residues in the precursor peptide to form dehydroamino acids.[3][4]
-
Indole Side Ring Closure: The radical SAM enzyme NosN methylates the NosJ-bound MIA to form a DMIA precursor.[4][7] This moiety is then transferred by NosK to the Cys8 residue of the modified precursor peptide, followed by an ester bond formation with the Glu6 residue to complete the 19-membered side ring system.[4]
-
Pyridine Formation and Final Maturation: The final step in the formation of the bicyclic thiopeptide scaffold is the NosO-catalyzed formation of the central pyridine ring, which establishes the 26-membered main macrocycle.[4] Subsequent tailoring steps, including C-terminal amide formation by NosA, yield the mature this compound.[8]
Experimental Workflows and Signaling Pathways
The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. The logical flow of these experimental approaches and the intricate enzymatic cascade can be visualized as follows:
Key Experimental Protocols
A detailed understanding of the this compound biosynthetic gene cluster has been achieved through a series of key experimental procedures. The following sections provide an overview of the methodologies commonly employed.
Fermentation and this compound Production
-
Strain and Culture Conditions: Streptomyces actuosus ATCC 25421 is typically grown on ISP2 agar plates for sporulation. For this compound production, spores are inoculated into a seed medium (e.g., sucrose, corn steep liquor, peptone, and CaCO3) and incubated at 28°C with shaking. After a period of growth, the seed culture is used to inoculate a larger production fermentation.[1]
-
Analysis: this compound production can be monitored by High-Performance Liquid Chromatography (HPLC) and confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS).
Gene Inactivation and Mutant Analysis
-
Vector Construction: Gene inactivation is often achieved through homologous recombination using a temperature-sensitive vector like pKC1139 or a non-replicating vector. An internal fragment of the target gene is cloned into the vector, which is then introduced into S. actuosus via conjugation from an E. coli donor strain.
-
Mutant Selection and Verification: Single-crossover mutants are selected based on antibiotic resistance. Subsequent screening for double-crossover events (gene replacements) is performed, and the desired mutants are verified by PCR and Southern blotting.
-
Phenotypic Analysis: The resulting mutant strains are then fermented, and their metabolic profiles are compared to the wild-type strain using HPLC and LC-MS to identify any changes in this compound production or the accumulation of biosynthetic intermediates.[1]
In Vitro Enzymatic Assays
-
Protein Expression and Purification: The genes of interest (e.g., nosL, nosN, nosI, nosJ, nosK) are cloned into expression vectors and overexpressed in a suitable host, such as E. coli. The recombinant proteins are then purified using affinity chromatography (e.g., Ni-NTA).
-
Assay Conditions: The activity of the purified enzymes is tested in vitro by incubating the enzyme with its putative substrate(s) and any necessary cofactors (e.g., ATP, SAM).
-
Product Detection: The formation of the expected product is monitored by analytical techniques such as HPLC, LC-MS, or spectroscopic methods. For example, the activity of NosI can be assayed by monitoring the ATP-PPi exchange reaction, while the activity of NosN can be followed by observing the methylation of its substrate using radiolabeled SAM or by LC-MS analysis of the product.[7]
Conclusion
The elucidation of the this compound biosynthetic gene cluster is a landmark achievement in natural product biosynthesis research. It has not only unveiled the intricate enzymatic machinery responsible for the construction of this complex antibiotic but also provided a deeper understanding of the general principles governing thiopeptide biosynthesis. The detailed knowledge of the nos gene cluster and the functions of its encoded enzymes opens up exciting possibilities for the bioengineering of novel thiopeptide analogs with improved therapeutic properties, offering promising avenues for future drug discovery and development.[1][5][6]
References
- 1. This compound Biosynthesis Featuring a Unique Indole Side Ring Formation on the Characteristic Thiopeptide Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound biosynthesis featuring a unique indole side ring formation on the characteristic thiopeptide framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biosynthesis of the this compound indole side ring centers on a cryptic carrier protein NosJ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Nosiheptide: A Comprehensive Technical Guide to its Chemical Structure and Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nosiheptide, a complex thiopeptide antibiotic produced by Streptomyces actuosus, represents a molecule of significant interest in the fields of microbiology and drug development.[1][2][3] Its intricate chemical architecture, characterized by a unique bicyclic structure and a constellation of functional groups, underpins its potent biological activity against a range of Gram-positive bacteria, including multidrug-resistant strains. This technical guide provides an in-depth exploration of the chemical structure of this compound, a detailed analysis of its functional groups, a summary of its physicochemical properties, and a review of the experimental protocols for its isolation and structural elucidation. Furthermore, this document illustrates the biosynthetic pathway and mechanism of action of this compound through detailed diagrams.
Chemical Structure and Composition
This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) belonging to the e-series of thiopeptides.[1] Its molecular formula is C₅₁H₄₃N₁₃O₁₂S₆, with a molecular weight of 1222.34 g·mol⁻¹.[1] The core structure of this compound is a complex macrocyclic peptide that features several key components:
-
A Tetrasubstituted Pyridine Moiety: A central nitrogen-containing six-membered heterocycle forms the heart of the molecule.[1]
-
Five Thiazole Rings: These sulfur- and nitrogen-containing five-membered rings are derived from cysteine residues and are a hallmark of thiopeptide antibiotics.[1]
-
Dehydroamino Acids: The structure contains dehydroalanine and dehydrobutyrine residues, which are formed through the dehydration of serine and threonine residues, respectively.[1]
-
A Bicyclic Macrocycle: The peptide backbone is cyclized to form a large macrocyclic ring, which is further constrained by a second ring system.[1]
-
An Indole Side Ring: A unique feature of this compound is the presence of a 3-methyl-2-indolic acid (MIA) moiety, which is attached to the core structure, forming a distinct side ring.[4][5]
The IUPAC name for this compound is N-(3-amino-3-oxoprop-1-en-2-yl)-2-[(21Z)-21-ethylidene-9,30-dihydroxy-18-(1-hydroxyethyl)-40-methyl-16,19,26,31,42,46-hexaoxo-32-oxa-3,13,23,43,49-pentathia-7,17,20,27,45,51,52,53,54,55-decazanonacyclo[26.16.6.1²,⁵.1¹²,¹⁵.1²²,²⁵.1³⁸,⁴¹.1⁴⁷,⁵⁰.0⁶,¹¹.0³⁴,³⁹]pentapentaconta-2(55),4,6,8,10,12(54),14,22(53),24,34(39),35,37,40,47,50-pentadecaen-8-yl]-1,3-thiazole-4-carboxamide.[1]
Key Functional Groups
The diverse array of functional groups within the this compound molecule contributes to its chemical properties and biological activity. The primary functional groups are:
-
Thiazole Rings: These aromatic heterocycles are crucial for the antibiotic's interaction with its biological target.
-
Hydroxypyridine: The hydroxyl group on the pyridine ring can participate in hydrogen bonding.
-
Amide Bonds (Peptide Linkages): These form the backbone of the peptide structure.
-
Hydroxyl Groups: Present on the threonine-derived residue and the pyridine ring, these groups can act as hydrogen bond donors and acceptors.
-
Indole Ring: The indole nucleus, with its aromatic character and N-H group, can engage in various non-covalent interactions.
-
Carboxamide Group: The terminal carboxamide group contributes to the polarity of the molecule.
-
Dehydroalkene Groups: The double bonds within the dehydroamino acid residues introduce rigidity to the structure.
-
Thioether Linkages: The sulfur atoms within the thiazole rings and other parts of the molecule are key structural features.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅₁H₄₃N₁₃O₁₂S₆ | [1] |
| Molecular Weight | 1222.34 g·mol⁻¹ | [1] |
| Appearance | Yellow needles | [6] |
| Melting Point | 310-320 °C (decomposes) | [7] |
| Specific Rotation [α]D²⁰ | +38° (c = 1 in pyridine) | [7] |
| High-Resolution Mass Spectrometry (HR-ESI-TOF-MS) [M+H]⁺ | m/z 1222.1565 (calculated for C₅₁H₄₄N₁₃O₁₂S₆, 1222.1551) | [8][9] |
| Solubility | Soluble in DMSO and DMF; slightly soluble in methanol and ethanol; insoluble in water. | [6] |
Experimental Protocols
Fermentation and Isolation of this compound
This compound is produced by the fermentation of Streptomyces actuosus. A typical protocol for its production and isolation is as follows:
-
Inoculum Preparation: A seed culture of S. actuosus is prepared by inoculating a suitable medium (e.g., ISP2 medium) and incubating for several days.
-
Production Fermentation: The seed culture is used to inoculate a larger production medium (e.g., A1bfe+C medium). The fermentation is carried out for an extended period (e.g., 7 days) under controlled conditions of temperature and aeration.[8]
-
Extraction: After fermentation, the antibiotic is extracted from the culture broth. This is often achieved by adding an adsorbent resin like XAD-16 to the broth, followed by elution with an organic solvent such as acetone. The acetone extract is then concentrated, and the aqueous residue is further extracted with a solvent like ethyl acetate.[8]
-
Purification: The crude extract is subjected to a series of chromatographic purification steps. These typically include:
-
Silica Gel Chromatography: The extract is fractionated on a silica gel column using a gradient of solvents (e.g., isooctane to ethyl acetate).[8]
-
Size-Exclusion Chromatography: Further purification is achieved using a Sephadex LH-20 column with a solvent such as methanol.[8]
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity this compound is often performed using reversed-phase HPLC on a C18 column.[4]
-
Structural Elucidation
The complex structure of this compound was elucidated using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and chemical environment of protons in the molecule.
-
¹³C NMR: Provides information about the carbon skeleton.
-
2D NMR Techniques (e.g., COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms and assembling the complete structure. The assignment of the ¹H and ¹³C NMR spectra of this compound has been accomplished using these methods.[10]
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-TOF-MS are used to determine the accurate mass of the molecule and thus its elemental composition.[8][9]
-
Tandem Mass Spectrometry (MS/MS): This technique is used to fragment the molecule and obtain information about its substructures, which aids in confirming the sequence and modifications of the peptide.[4]
-
-
X-ray Crystallography: The definitive three-dimensional structure and stereochemistry of this compound were confirmed by single-crystal X-ray diffraction analysis.[4]
Biosynthesis of this compound
The biosynthesis of this compound is a complex process involving a series of enzymatic modifications of a ribosomally synthesized precursor peptide, NosM.[1][4] The key steps are outlined below and illustrated in the accompanying diagram.
-
Ribosomal Synthesis of Precursor Peptide (NosM): The process begins with the translation of the nosM gene to produce a 50-amino acid precursor peptide. This peptide consists of a 37-amino acid leader peptide and a 13-amino acid core peptide (SCTTCECCCSCSS) that will be modified to form this compound.[1][4]
-
Thiazole Formation: The cysteine residues within the core peptide undergo cyclodehydration and subsequent oxidation to form five thiazole rings.[1]
-
Dehydration: Serine and threonine residues are dehydrated to form dehydroalanine and dehydrobutyrine, respectively.[1]
-
Formation of the Indole Side Ring: L-tryptophan is converted to 3-methyl-2-indolic acid (MIA). This MIA is then attached to the core peptide.[4][5]
-
Macrocyclization and Pyridine Formation: The modified peptide undergoes cyclization reactions to form the large macrocycle and the central pyridine ring.[1]
-
Leader Peptide Cleavage: The leader peptide is proteolytically removed to yield the mature this compound antibiotic.
Caption: Biosynthetic pathway of this compound.
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting protein synthesis in bacteria.[2] Its mechanism of action is similar to that of other thiopeptide antibiotics like thiostrepton.[8][11]
-
Binding to the 50S Ribosomal Subunit: this compound binds tightly to the 50S subunit of the bacterial ribosome. Specifically, it interacts with the ribosomal protein L11 and a region of the 23S rRNA.
-
Inhibition of Elongation Factors: This binding event interferes with the function of two crucial elongation factors:
-
Elongation Factor Tu (EF-Tu): this compound inhibits the binding of the aminoacyl-tRNA-EF-Tu-GTP ternary complex to the ribosomal A-site.
-
Elongation Factor G (EF-G): It also blocks the EF-G-dependent translocation of the peptidyl-tRNA from the A-site to the P-site.
-
-
Inhibition of GTP Hydrolysis: The binding of this compound to the ribosome inhibits the GTPase activity of both EF-Tu and EF-G.
-
Overall Effect: The culmination of these inhibitory actions is the cessation of peptide chain elongation, leading to the arrest of protein synthesis and ultimately bacterial cell death or growth inhibition.
Caption: Mechanism of action of this compound.
Conclusion
This compound remains a molecule of considerable scientific and therapeutic interest. Its complex chemical structure, rich in diverse functional groups, presents both a challenge and an opportunity for synthetic and medicinal chemists. A thorough understanding of its structure, properties, and biological activities is essential for the development of new and effective antibacterial agents. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the study of this potent thiopeptide antibiotic.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a sulfur-containing peptide antibiotic isolated from Streptomyces actuosus 40037 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Biosynthesis Featuring a Unique Indole Side Ring Formation on the Characteristic Thiopeptide Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 7. This compound CAS#: 56377-79-8 [m.chemicalbook.com]
- 8. Activity of the thiopeptide antibiotic this compound against contemporary strains of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1H and 13C NMR assignments of the thiopeptide antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C51H43N13O12S6 | CID 16130051 - PubChem [pubchem.ncbi.nlm.nih.gov]
Nosiheptide: A Technical Guide to its Biological Activity Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nosiheptide is a ribosomally synthesized and post-translationally modified thiopeptide antibiotic produced by the bacterium Streptomyces actuosus.[1][2] As a member of the thiopeptide class, it exhibits potent antimicrobial activity, primarily directed against a wide array of Gram-positive bacteria. This includes clinically significant drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.[1][2][3] Its unique mode of action, which involves the inhibition of protein biosynthesis, makes it a subject of considerable interest for therapeutic development, despite challenges related to its low water solubility and poor absorption from the gastrointestinal tract.[1]
Mechanism of Action: Inhibition of Protein Synthesis
The antibacterial effect of this compound stems from its ability to tightly bind to the 50S subunit of the bacterial ribosome.[1] This interaction effectively stalls the process of protein synthesis. Specifically, this compound inhibits the functions of elongation factors, such as Elongation Factor G (EF-G) and Elongation Factor Tu (EF-Tu), which are crucial for the translocation of peptidyl-tRNA during the elongation phase of translation.[1][4] By occupying a domain on the 23S rRNA that is also the binding site for the ribosomal protein L11, this compound prevents the conformational changes necessary for polypeptide chain extension, leading to a cessation of protein production and ultimately, bacterial cell death.[4][5]
Biological Activity Spectrum
This compound demonstrates potent and specific activity against Gram-positive bacteria while being largely inactive against most Gram-negative strains.[6][7] Its efficacy extends to a variety of clinically relevant pathogens, including multidrug-resistant isolates. Time-kill analyses have shown this compound to be rapidly bactericidal against MRSA in a time- and concentration-dependent manner.[6][7]
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The following table summarizes the in vitro activity of this compound against a range of Gram-positive bacteria. MIC values are presented to illustrate the compound's potency.
| Bacterial Species | Strain Type / Resistance Profile | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | ≤0.06 - ≤0.25 | N/A | N/A | [6][7][8] |
| Enterococcus spp. | Vancomycin-Resistant (VRE) | 0.125 | N/A | N/A | [6][7] |
| Clostridium difficile | Hypervirulent BI/NAP1/027 | ≤0.25 | N/A | N/A | [6][8] |
| Mycobacterium abscessus | Clinical Isolates | 0.0078 - 1 | 0.125 | 0.25 | [3] |
| Mycobacterium tuberculosis | Clinical Isolates (including MDR-TB) | N/A | 0.125 (DS-TB) 0.25 (MDR-TB) | 1 | [9] |
| Mycobacterium avium | Reference Strain | 0.024 | N/A | N/A | [10] |
| Mycobacterium intracellulare | Reference Strain | 0.024 | N/A | N/A | [10] |
| Mycobacterium bovis | BCG Pasteur | 0.012 | N/A | N/A | [10] |
N/A: Not Available in the cited literature. MIC₅₀/MIC₉₀: The minimum concentration of the antibiotic that inhibits the growth of 50% and 90% of isolates, respectively.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound is typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[6][9]
1. Preparation of this compound Stock Solution:
-
This compound is dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 8 mg/mL).[9][11] This solution is stored at -20°C or -80°C.[11][12]
2. Inoculum Preparation:
-
Bacterial strains are cultured on an appropriate medium (e.g., Luria-Bertani agar for M. tuberculosis, Mueller-Hinton agar for S. aureus) to obtain fresh colonies.[9]
-
A bacterial suspension is prepared in a suitable broth (e.g., Cation-adjusted Mueller-Hinton Broth (CAMHB) or Middlebrook 7H9 for mycobacteria) and adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.[6][11] This suspension is then further diluted to achieve the final desired inoculum density (e.g., 5 x 10⁵ CFU/mL).[11]
3. Microtiter Plate Assay:
-
The this compound stock solution is serially diluted two-fold across the wells of a 96-well microtiter plate using the appropriate sterile broth to achieve a range of final concentrations (e.g., 0.0078 to 8 μg/mL).[11]
-
Each well is inoculated with 100 μL of the standardized bacterial suspension.[11]
-
Control wells are included: a growth control (bacteria in broth without antibiotic) and a sterility control (broth only).[11]
4. Incubation:
-
The plates are incubated under conditions appropriate for the test organism. For example, 37°C for 3 days for M. abscessus.[11]
5. Determination of MIC:
-
Following incubation, bacterial growth is assessed. For many bacteria, this is done visually by observing turbidity.
-
For some species like mycobacteria, a growth indicator such as AlamarBlue (resazurin) is added to each well. A color change from blue (no growth) to pink indicates bacterial metabolic activity and growth.[11]
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth or the color change of the indicator.[11]
Conclusion
This compound exhibits a potent and targeted spectrum of biological activity against Gram-positive bacteria, including highly resistant pathogenic strains. Its mechanism of action, centered on the inhibition of protein synthesis via binding to the 50S ribosomal subunit, represents a validated antibacterial strategy. While its clinical application in humans has been hindered by pharmacokinetic properties, the robust in vitro efficacy of this compound continues to make it a valuable lead compound for the development of new antibiotics aimed at combating the growing threat of Gram-positive bacterial infections. Further research into structural modifications to improve solubility and bioavailability could unlock its full therapeutic potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Selective biosynthesis of a rhamnosyl this compound by a novel bacterial rhamnosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | In vitro and intracellular inhibitory activities of this compound against Mycobacterium abscessus [frontiersin.org]
- 4. The mode of action of this compound (multhiomycin) and the mechanism of resistance in the producing organism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Biosynthesis Featuring a Unique Indole Side Ring Formation on the Characteristic Thiopeptide Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activity of the thiopeptide antibiotic this compound against contemporary strains of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 9. This compound Harbors Potent In Vitro and Intracellular Inhbitory Activities against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of this compound, Griseoviridin, and Etamycin as Potent Anti-Mycobacterial Agents against Mycobacterium avium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and intracellular inhibitory activities of this compound against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Nosiheptide: A Technical Guide to its Function as a Bacterial Protein Synthesis Inhibitor
Abstract: Nosiheptide is a ribosomally synthesized and post-translationally modified thiopeptide antibiotic with potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Its unique mechanism of action, which involves the inhibition of key steps in protein synthesis, makes it a subject of significant interest in the fields of microbiology and drug development. This technical guide provides an in-depth overview of this compound's mechanism of action, its ribosomal binding site, bacterial resistance mechanisms, and quantitative data on its antimicrobial activity. Detailed experimental protocols for key assays are also provided for research and development applications.
Mechanism of Action
This compound exerts its antibacterial effect by potently inhibiting protein synthesis.[3][4] Its action is primarily targeted at the large (50S) ribosomal subunit.[5] The binding of this compound to the ribosome sterically and allosterically interferes with the function of two critical elongation factors: Elongation Factor Tu (EF-Tu) and Elongation Factor G (EF-G).[3][6][7][8]
-
Inhibition of EF-Tu Function: this compound partially inhibits the enzymatic binding of aminoacyl-tRNA to the ribosomal A-site, a process facilitated by EF-Tu.[3]
-
Inhibition of EF-G Function: The antibiotic significantly obstructs the EF-G-mediated translocation of peptidyl-tRNA from the A-site to the P-site, a crucial step for the continuation of the elongation cycle.[3][6] This also involves the inhibition of ribosome-dependent GTP hydrolysis by EF-G.[5]
By disrupting these essential functions, this compound effectively halts the elongation phase of protein synthesis, leading to bacterial growth inhibition.[8]
The this compound Binding Site
This compound, along with the structurally similar antibiotic thiostrepton, binds with high affinity to a specific cleft on the 50S ribosomal subunit.[2][9] This binding site is located within the GTPase Associated Center (GAC), a region critical for the function of translational GTPases like EF-G.[9] The site is formed by the confluence of ribosomal protein L11 and specific helices of the 23S rRNA.[3][5]
Crystallographic studies have revealed that these thiopeptides interact with nucleobases A1067 and A1095 (E. coli numbering) located in helices 43 and 44 of the 23S rRNA. This rRNA region is also the primary binding site for the N-terminal domain of ribosomal protein L11. The antibiotic essentially locks the flexible L11 protein into a fixed conformation, which in turn prevents the necessary conformational changes required for elongation factor binding and function.[9] This unique binding site does not overlap with those of most other classes of ribosome-targeting antibiotics, reducing the likelihood of cross-resistance.[5]
Bacterial Resistance Mechanisms
Bacteria have evolved several mechanisms to counteract the inhibitory effects of this compound. The primary modes of resistance involve modification of the antibiotic's target site.
-
Enzymatic Modification of 23S rRNA: The most well-characterized resistance mechanism, particularly in the this compound-producing organism Streptomyces actuosus, is the enzymatic methylation of the 23S rRNA.[3][6][7] A specific methyltransferase modifies a pentose group on the 23S rRNA at the antibiotic binding site.[6] This modification drastically reduces the binding affinity of this compound, rendering the ribosome and the bacterium resistant to its effects.[3]
-
Mutation in Ribosomal Protein L11: Mutations in the gene encoding ribosomal protein L11 (rplK) can also confer resistance.[5] For instance, a Lys89Thr mutation in the L11 protein of Mycobacterium tuberculosis has been identified in a resistant isolate.[5] Such mutations likely alter the conformation of the L11/23S rRNA binding cleft, thereby preventing high-affinity binding of this compound.
-
Other Potential Mechanisms: While less characterized, other resistance mechanisms such as active drug efflux could potentially contribute to reduced susceptibility in certain bacterial species.[5]
Quantitative Antimicrobial Activity
This compound demonstrates potent activity against a wide array of Gram-positive bacteria and mycobacteria. Its efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), time-kill kinetics, and post-antibiotic effect (PAE).
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound
| Bacterial Species/Strain | Isolate Type | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |
| Staphylococcus aureus (MRSA) | Contemporary Clinical Isolates | ≤0.25 | N/A | N/A | [8] |
| Staphylococcus aureus (MSSA) | Contemporary Clinical Isolates | ≤0.25 | N/A | N/A | [8] |
| Enterococcus spp. | Clinical Isolates | ≤0.25 | N/A | N/A | [8] |
| Mycobacterium tuberculosis | 128 Clinical Isolates | N/A | 0.125 - 0.25 | 1.0 | [5] |
| Mycobacterium abscessus | 77 Clinical Isolates | 0.0078 - 1.0 | 0.125 | 0.25 | [10] |
| Vancomycin-Resistant E. faecium | Clinical Isolate | 0.0078 | N/A | N/A | [11] |
N/A: Not Available
Table 2: Pharmacodynamic Properties of this compound
| Parameter | Organism | Condition | Result | Reference |
| Time-Kill Kinetics | MRSA | 10x MIC | ~2-log reduction in CFU/mL at 6 hours | [4][8] |
| Post-Antibiotic Effect (PAE) | M. tuberculosis H37Rv | 10x MIC for 1 hour | ~16 days | [5] |
| Post-Antibiotic Effect (PAE) | M. abscessus | 10x MIC for 1 hour | ~6 hours | [10] |
| Intracellular Activity | M. tuberculosis in macrophages | 1 µg/mL for 24 hours | ~25.8% inhibition of bacterial growth | [5] |
| Intracellular Activity | M. abscessus in macrophages | 4 µg/mL for 48 hours | ~66.5% inhibition of bacterial growth | [10] |
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines mentioned in the literature.[5]
Materials and Reagents:
-
This compound stock solution (e.g., 8 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CA-MHB) or Middlebrook 7H9 broth (for mycobacteria)
-
Bacterial inoculum prepared from a fresh culture, adjusted to a 0.5 McFarland standard and then diluted to yield a final concentration of ~5 x 10⁵ CFU/mL in the wells.
-
Sterile 96-well microtiter plates.
-
Incubator (37°C).
Procedure:
-
Dispense 50 µL of appropriate sterile broth into each well of a 96-well plate.
-
Create a two-fold serial dilution of this compound. Add 50 µL of the stock solution to the first well of a row. Mix well by pipetting, and then transfer 50 µL to the next well. Repeat across the row to achieve the desired concentration range. Discard the final 50 µL from the last well.
-
Prepare the bacterial inoculum to the specified final concentration.
-
Add 50 µL of the bacterial inoculum to each well, bringing the total volume to 100 µL. This step halves the drug concentration, which should be accounted for in the initial serial dilution.
-
Include a positive control (broth + inoculum, no drug) and a negative control (broth only) on each plate.
-
Seal the plates and incubate at 37°C for 18-24 hours (or longer for slow-growing mycobacteria).
-
Determine the MIC by visual inspection: the MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
In Vitro Time-Kill Assay
This protocol is based on methodologies described for this compound against MRSA.[8]
Materials and Reagents:
-
This compound stock solution.
-
CA-MHB.
-
Bacterial culture in logarithmic growth phase.
-
Sterile culture tubes.
-
Shaking incubator (37°C).
-
Agar plates (e.g., Todd-Hewitt Agar) for colony forming unit (CFU) enumeration.
-
Sterile saline or PBS for serial dilutions.
Procedure:
-
Prepare tubes containing CA-MHB with this compound at desired multiples of the predetermined MIC (e.g., 1x, 4x, 10x, 20x MIC). Include a drug-free growth control.
-
Inoculate each tube with the bacterial culture to a starting density of approximately 5 x 10⁵ CFU/mL.
-
Incubate all tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial ten-fold dilutions of the aliquot in sterile saline.
-
Plate 100 µL of appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 24 hours.
-
Count the colonies on the plates to determine the CFU/mL at each time point.
-
Plot log₁₀ CFU/mL versus time for each concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Ribosome Binding Assay (General Framework)
This protocol provides a general framework for assessing the binding of this compound to the ribosome, based on size-exclusion centrifugation methods.[12]
Materials and Reagents:
-
Purified 70S ribosomes from a sensitive bacterial strain (e.g., E. coli).
-
Radiolabeled ([³H] or [¹⁴C]) this compound or a competitive binding setup with radiolabeled thiostrepton.
-
Binding buffer (e.g., Tris-HCl pH 7.5, MgCl₂, NH₄Cl, DTT).
-
Unlabeled this compound for competition.
-
Microfuge spin columns packed with a size-exclusion resin (e.g., Sephacryl S-300).
-
Scintillation counter and fluid.
Procedure:
-
In microcentrifuge tubes, set up binding reactions containing 70S ribosomes (e.g., 1 µM), radiolabeled antibiotic, and binding buffer.
-
For competition experiments, pre-incubate ribosomes with increasing concentrations of unlabeled this compound before adding the radiolabeled ligand.
-
Incubate the reactions at 37°C for 20-30 minutes to allow binding to reach equilibrium.
-
Prepare the spin columns by pre-equilibrating the resin with binding buffer.
-
Load the entire reaction mixture (e.g., 60 µL) onto the top of the resin in the spin column.
-
Immediately centrifuge the column (e.g., 2000 rpm for 2 min). The large ribosome-antibiotic complexes will pass through the column in the eluate, while the small, unbound antibiotic molecules will be retained in the resin.
-
Collect the eluate and mix with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter. The amount of radioactivity in the eluate is proportional to the amount of antibiotic bound to the ribosomes.
-
Analyze the data to determine binding affinity (Kd) or inhibitory concentration (IC₅₀) in competition assays.
Experimental Workflow for this compound Evaluation
The preclinical evaluation of a ribosome-targeting antibiotic like this compound typically follows a structured workflow to characterize its activity from basic inhibition to more complex cellular and mechanistic effects.
Conclusion
This compound is a potent inhibitor of bacterial protein synthesis with a well-defined mechanism of action targeting the 50S ribosomal subunit. Its unique binding site and high efficacy against resistant pathogens underscore its potential as a lead compound for the development of new antibacterial agents.[5][8] The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to explore the therapeutic applications of this compound and its analogues. Further investigation into overcoming its physicochemical limitations, such as poor water solubility, remains a key challenge for its clinical translation.[1]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound Harbors Potent In Vitro and Intracellular Inhbitory Activities against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mode of action of this compound (multhiomycin) and the mechanism of resistance in the producing organism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. Activity of the thiopeptide antibiotic this compound against contemporary strains of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of distinct thiopeptide-antibiotic precursor lead compounds using translation machinery assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and intracellular inhibitory activities of this compound against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound analogues as potential antibacterial agents via dehydroalanine region modifications: Semi-synthesis, antimicrobial activity and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thiostrepton inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial Antibacterial Studies of Nosiheptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nosiheptide, a member of the thiopeptide class of antibiotics, was first isolated from Streptomyces actuosus in 1970.[1] It is a ribosomally synthesized and post-translationally modified peptide (RiPP) characterized by a complex structure containing multiple thiazole rings, a central pyridine moiety, and a macrocyclic core.[2] Historically, this compound has been utilized as a growth-promoting feed additive in animal husbandry.[1][3] However, with the escalating crisis of antimicrobial resistance, there has been a renewed interest in "rediscovering" and re-evaluating previously identified natural products for human therapeutic use.[1] Initial studies have revealed this compound's potent antibacterial activity, particularly against a range of contemporary, multidrug-resistant Gram-positive pathogens, positioning it as a promising scaffold for further preclinical development.[1][4]
This technical guide provides a comprehensive overview of the foundational research into this compound's antibacterial properties, focusing on its mechanism of action, spectrum of activity, and the experimental protocols used in its initial evaluation.
Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its antibacterial effect by potently inhibiting bacterial protein synthesis.[3][5] Its mechanism is distinct from many other ribosome-targeting antibiotics, making it effective against strains resistant to existing drugs.[6]
The core mechanism involves a high-affinity binding to the 50S subunit of the bacterial ribosome.[2] Specifically, this compound interacts with a region of the 23S rRNA and the ribosomal protein L11.[6][7] This binding event sterically hinders the function of two critical elongation factors:
-
Elongation Factor-Tu (EF-Tu): Responsible for delivering aminoacyl-tRNA to the A-site of the ribosome.
-
Elongation Factor-G (EF-G): Catalyzes the translocation of the peptidyl-tRNA from the A-site to the P-site.[5][8]
By inhibiting the GTP hydrolysis catalyzed by both EF-Tu and EF-G, this compound effectively stalls the elongation phase of protein synthesis, leading to bacterial growth inhibition or cell death.[5][6]
In Vitro Antibacterial Spectrum
Initial studies demonstrate that this compound has potent activity against a wide array of Gram-positive bacteria and mycobacteria, while being largely inactive against Gram-negative organisms.[1][9]
Activity Against Gram-Positive Bacteria
This compound exhibits extremely potent activity against contemporary strains of Staphylococcus aureus, including multidrug-resistant (MDR) and methicillin-resistant (MRSA) isolates, with Minimum Inhibitory Concentration (MIC) values often at or below 0.25 mg/L.[1][3] Its effectiveness extends to other clinically significant pathogens like Enterococcus species and Clostridium difficile.[4]
Table 1: this compound MICs for Gram-Positive Bacteria
| Bacterial Species | Strain Type | MIC (mg/L) | Reference(s) |
|---|---|---|---|
| Staphylococcus aureus | MRSA & MSSA | ≤ 0.25 | [1] |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | 0.125 | [1] |
| Clostridium difficile | Hypervirulent BI strain | Active (MIC not specified) |[1] |
Activity Against Mycobacteria
This compound has also been identified as a potent anti-mycobacterial agent, showing significant activity against both slow-growing and rapidly growing mycobacteria.
Table 2: this compound MICs for Mycobacterium Species
| Bacterial Species | Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |
|---|---|---|---|---|---|
| M. tuberculosis | Clinical Isolates | 0.125 - 0.25 | 1.0 | - | [6][10] |
| M. abscessus | Clinical Isolates | 0.125 | 0.25 | 0.0078 - 1.0 | [11][12][13] |
| M. avium | Reference Strain | - | - | 0.024 | [14] |
| M. intracellulare| Reference Strain | - | - | 0.024 |[14] |
Pharmacodynamics and In Vivo Efficacy
Time-Kill Kinetics
Time-kill analyses reveal that this compound is rapidly bactericidal against MRSA in a concentration- and time-dependent manner.[1] At concentrations of 10x and 20x the MIC, a nearly 2-log reduction in bacterial count was observed within 6 hours.[1][9] Against vancomycin-resistant Enterococcus faecium (VRE), however, it was found to be bacteriostatic.[1]
Table 3: Summary of Time-Kill Analysis against MRSA
| Organism | Concentration | Time (hours) | Log₁₀ CFU/mL Reduction | Classification | Reference(s) |
|---|---|---|---|---|---|
| MRSA | 10x MIC | 6 | ~2.0 | Bactericidal | [1] |
| MRSA | 20x MIC | 6 | ~2.0 | Bactericidal | [1] |
| VRE | up to 64x MIC | 24 | < 3.0 | Bacteriostatic |[1] |
Post-Antibiotic Effect (PAE)
This compound demonstrates a significantly prolonged post-antibiotic effect (PAE) against both healthcare-associated (HA-MRSA) and community-associated (CA-MRSA) strains when compared to vancomycin.[1][15] The PAE for this compound was calculated to be over 9 hours for both types of MRSA, indicating sustained antibacterial activity even after the drug concentration falls below the MIC.[1]
In Vivo Efficacy
The in vivo potential of this compound was assessed in a murine model of intraperitoneal MRSA infection. Mice treated with this compound at 20 mg/kg showed significant protection against mortality.[1][16]
Table 4: In Vivo Efficacy in Murine MRSA Infection Model
| Treatment Group | Dose (mg/kg, i.p.) | Schedule | Survival Rate (Day 3) | P-value | Reference(s) |
|---|---|---|---|---|---|
| This compound | 20 | 1 and 8 h post-infection | 100% (10/10) | < 0.03 | [1] |
| Control (Vehicle) | - | - | 40% (4/10) | - |[1] |
Safety and Toxicology Profile
Initial safety assessments indicate a favorable profile for this compound. It was found to be non-cytotoxic to mammalian (HeLa) cells at concentrations up to 128 mg/L, which is over 1000-fold its MIC against MRSA.[1] Furthermore, its potent anti-MRSA activity was not inhibited by the presence of 20% human serum, a crucial factor for in vivo effectiveness.[1][4][15]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections describe the key experimental protocols used in the initial studies of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antibiotic that prevents visible growth of a bacterium, was determined using standardized broth microdilution methods.
Protocol:
-
Preparation: this compound is serially diluted in cation-adjusted Mueller-Hinton broth (CA-MHB) in a 96-well microtiter plate.[9]
-
Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[9]
-
Incubation: Plates are incubated at 37°C for 16-20 hours.[9]
-
Analysis: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[9]
Time-Kill Kinetic Assay
This assay measures the rate of bacterial killing over time in the presence of an antibiotic.
References
- 1. Activity of the thiopeptide antibiotic this compound against contemporary strains of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 5. The mode of action of this compound (multhiomycin) and the mechanism of resistance in the producing organism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. This compound Biosynthesis Featuring a Unique Indole Side Ring Formation on the Characteristic Thiopeptide Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound Harbors Potent In Vitro and Intracellular Inhbitory Activities against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | In vitro and intracellular inhibitory activities of this compound against Mycobacterium abscessus [frontiersin.org]
- 13. In vitro and intracellular inhibitory activities of this compound against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of this compound, Griseoviridin, and Etamycin as Potent Anti-Mycobacterial Agents against Mycobacterium avium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activity of the thiopeptide antibiotic this compound against contemporary strains of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]
Methodological & Application
Determining the Minimum Inhibitory Concentration (MIC) of Nosiheptide Against Methicillin-Resistant Staphylococcus aureus (MRSA)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nosiheptide, a thiopeptide antibiotic, has demonstrated potent activity against a range of Gram-positive bacteria, including multi-drug resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2][3] Determining the Minimum Inhibitory Concentration (MIC) is a critical first step in assessing the efficacy of an antimicrobial agent. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. This document provides a detailed protocol for determining the MIC of this compound against MRSA using the broth microdilution method, adhering to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[4][5][6]
This compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit and interfering with the function of elongation factors, such as Elongation Factor G (EF-G) and Elongation Factor Tu (EF-Tu).[7][8] This action ultimately halts the translocation step in protein synthesis, leading to bacterial cell death.[9][10]
Quantitative Data Summary
The following table summarizes the reported MIC values of this compound against various MRSA strains.
| MRSA Strain | Strain Type | This compound MIC (mg/L) | Reference |
| TCH1516 | USA300 CA-MRSA | 0.06 | [2] |
| Sanger 252 | USA200 HA-MRSA | 0.03 | [2] |
| ATCC 33591 | HA-MRSA | ≤0.25 | [2] |
| Various clinical isolates | MRSA | ≤0.25 | [1][3] |
| Multi-drug resistant strains | MRSA | 0.03 - 0.125 | [11] |
Table 1: this compound MIC Values against MRSA Strains. CA-MRSA: Community-Associated MRSA; HA-MRSA: Hospital-Associated MRSA.
Experimental Protocol: Broth Microdilution for this compound MIC Determination
This protocol is based on the CLSI M07 guidelines for broth microdilution antimicrobial susceptibility testing.[4][5][6]
Materials
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cation-adjusted Mueller-Hinton Broth (CA-MHB)
-
Sterile 96-well U-bottom microtiter plates
-
MRSA isolates and a quality control strain (e.g., Staphylococcus aureus ATCC® 29213™)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Pipettes and sterile tips
Methodology
-
This compound Stock Solution Preparation:
-
Dissolve this compound in DMSO to a high concentration (e.g., 1280 mg/L).
-
Further dilute the stock solution in CA-MHB to create a working stock for serial dilutions.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the MRSA strain.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer at 625 nm.
-
Dilute the adjusted inoculum in CA-MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CA-MHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound working stock to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration range (e.g., from 16 mg/L to 0.015 mg/L). Discard 100 µL from the last dilution column.
-
The final volume in each well should be 100 µL before adding the inoculum.
-
Include a growth control well (containing only CA-MHB and inoculum) and a sterility control well (containing only CA-MHB).
-
-
Inoculation:
-
Add 10 µL of the diluted bacterial suspension (prepared in step 2) to each well, except for the sterility control well. This results in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Seal the microtiter plates to prevent evaporation.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the MRSA isolate.
-
Growth is indicated by turbidity or a pellet at the bottom of the well.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound MIC determination against MRSA.
This compound Mechanism of Action
Caption: this compound's inhibition of bacterial protein synthesis.
References
- 1. Activity of the thiopeptide antibiotic this compound against contemporary strains of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of the thiopeptide antibiotic this compound against contemporary strains of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 4. researchgate.net [researchgate.net]
- 5. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. The mode of action of this compound (multhiomycin) and the mechanism of resistance in the producing organism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Elongation factor G bound to the ribosome in an intermediate state of translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The structure of the ribosome with elongation factor G trapped in the post-translocational state - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Efficacy of Nosiheptide in Murine Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of the thiopeptide antibiotic, Nosiheptide, in murine infection models. The information is intended to guide researchers in designing and executing preclinical studies to assess the therapeutic potential of this compound against Gram-positive bacterial infections.
Introduction
This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) antibiotic with potent in vitro activity against a range of multidrug-resistant Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Clostridium difficile.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the function of elongation factors.[3][4] Due to its low water solubility and poor absorption from the gastrointestinal tract, this compound has primarily been used as an animal feed additive.[3] However, its potent antimicrobial activity has led to renewed interest in its therapeutic potential for human use, necessitating robust in vivo efficacy testing.[2][5]
Key Efficacy Data
The in vivo efficacy of this compound has been demonstrated in a murine model of MRSA infection. The following tables summarize the key quantitative data from these studies.
Table 1: In Vivo Efficacy of this compound Against MRSA in a Murine Peritonitis Model
| Parameter | Details | Reference |
| Mouse Model | Female CD1 mice (8 weeks old) | [6] |
| Infection Model | Intraperitoneal (i.p.) infection | [1][6] |
| Bacterial Strain | HA-MRSA strain Sanger 252 | [1][6][7] |
| Inoculum | 1–2 × 10⁹ cfu in 4% hog gastric mucin | [6] |
| Treatment | This compound (20 mg/kg, i.p.) | [1][7][8][9] |
| Dosing Schedule | 1 and 8 hours post-infection | [1][6][7] |
| Control Group | Vehicle control (i.p.) | [6][7] |
| Primary Outcome | Survival | [1][7] |
| Results | This compound provided significant (p < 0.03) protection against mortality.[1][7] | [1][7] |
Table 2: Survival Outcomes in this compound-Treated vs. Control Mice
| Time Point | This compound-Treated Group Survival (n=10) | Vehicle Control Group Survival (n=10) |
| Day 1 | 10/10 | 4/10 |
| Day 3 | 10/10 | 4/10 |
| End of Study | 9/10 | 4/10 |
Data synthesized from published studies.[1][7]
Experimental Protocols
The following are detailed protocols for conducting in vivo efficacy studies of this compound in a murine MRSA infection model.
Protocol 1: Murine Model of Intraperitoneal MRSA Infection
Objective: To evaluate the efficacy of this compound in a lethal intraperitoneal infection model using MRSA.
Materials:
-
This compound
-
Vehicle for this compound (e.g., DMSO, PEG300/PEG400, Tween 80, corn oil)[8]
-
HA-MRSA strain (e.g., Sanger 252)
-
Tryptic Soy Broth (TSB) or other suitable bacterial culture medium
-
4% Hog Gastric Mucin
-
Sterile phosphate-buffered saline (PBS)
-
8-week-old female CD1 mice
-
Sterile syringes and needles (27G or similar)
-
Animal housing and monitoring equipment
Procedure:
-
Preparation of Bacterial Inoculum: a. Culture the MRSA strain overnight in TSB at 37°C with shaking. b. The following day, subculture the bacteria in fresh TSB and grow to mid-logarithmic phase. c. Harvest the bacterial cells by centrifugation and wash twice with sterile PBS. d. Resuspend the bacterial pellet in sterile PBS to the desired concentration. e. Just prior to infection, mix the bacterial suspension with an equal volume of 4% hog gastric mucin to enhance virulence. The final inoculum should be 1–2 × 10⁹ cfu per mouse.[6]
-
Animal Infection: a. Acclimatize 8-week-old female CD1 mice for at least 3 days prior to the experiment. b. Randomly assign mice to treatment and control groups (n=10 per group is recommended).[6][7] c. Inject each mouse intraperitoneally (i.p.) with the prepared bacterial inoculum.
-
This compound Administration: a. Prepare a stock solution of this compound in a suitable vehicle. b. At 1 hour and 8 hours post-infection, administer this compound (20 mg/kg) via i.p. injection to the treatment group.[1][6][7] c. Administer an equivalent volume of the vehicle to the control group at the same time points.
-
Monitoring and Endpoint: a. Monitor the mice at least twice daily for clinical signs of infection (e.g., lethargy, piloerection) and mortality for a period of 5 days.[6] b. The primary endpoint is survival. Moribund mice should be humanely euthanized. c. At the end of the study, all surviving mice should be euthanized.
-
Data Analysis: a. Record survival data for both groups. b. Analyze survival curves using the log-rank (Mantel-Cox) test to determine statistical significance. A p-value < 0.05 is typically considered significant.[6]
Visualizations
This compound's Mechanism of Action
Caption: this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for assessing this compound's in vivo efficacy in a murine MRSA infection model.
References
- 1. Activity of the thiopeptide antibiotic this compound against contemporary strains of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of the thiopeptide antibiotic this compound against contemporary strains of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The mode of action of this compound (multhiomycin) and the mechanism of resistance in the producing organism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Note & Protocol: HPLC-Based Purification and Analysis of Nosiheptide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the purification and analysis of the thiopeptide antibiotic, Nosiheptide, using High-Performance Liquid Chromatography (HPLC). The protocols are designed to be adaptable for various research and development applications, from purity assessment to quantification in complex matrices.
Introduction
This compound is a potent, sulfur-rich thiopeptide antibiotic with significant activity against a range of bacterial pathogens.[1][2] It is widely used as a feed additive for promoting animal growth.[1][3] Accurate and reliable methods for the purification and quantitative analysis of this compound are crucial for quality control, pharmacokinetic studies, and new drug development. This application note details robust HPLC methods for achieving high-purity this compound and its subsequent analysis.
HPLC Methodologies for this compound Analysis
Several reversed-phase HPLC (RP-HPLC) methods have been successfully employed for the analysis of this compound. The selection of the optimal method depends on the specific application, whether for purity determination of a bulk substance or for quantification in a complex matrix such as animal feed or biological tissues.
Chromatographic Conditions
A summary of various reported HPLC conditions for this compound analysis is presented in Table 1. C18 and C8 columns are commonly used stationary phases, with acetonitrile and water-based mobile phases containing additives like formic acid, trifluoroacetic acid (TFA), or ammonium acetate to ensure good peak shape and resolution.
Table 1: Summary of Reported HPLC Conditions for this compound Analysis
| Parameter | Method 1 (Analysis in Feed)[4][5] | Method 2 (General Analysis)[3] | Method 3 (Analysis of Derivatives)[6] | Method 4 (Bioavailability Content)[7] |
| Column | Poroshell C8 (250 x 4.6 mm, 4 µm)[4][5] | Agilent ZORBAX SB-C18 (250 x 4.6 mm)[3] | YMC-Pack ODS-A (150 x 4.6 mm, 5 µm)[6] | Reversed-phase C18[7] |
| Mobile Phase A | 5 mM Ammonium Acetate with 0.1% Formic Acid in Water[4][5] | Water with 0.1% TFA[3] | Water with 0.1% Formic Acid[6] | Water Phase (e.g., ≤0.50% Phosphate aqueous solution)[7] |
| Mobile Phase B | Acetonitrile[4][5] | Acetonitrile with 0.1% TFA[3] | Acetonitrile with 0.1% Formic Acid[6] | Acetonitrile[7] |
| Elution Mode | Isocratic[4] | Gradient[3] | Gradient[6] | Isocratic (50:50)[7] |
| Flow Rate | Not Specified | 1.0 mL/min[3] | 1.0 mL/min[6] | 0.5 - 2.0 mL/min[7] |
| Detection | Fluorescence[4][5] | UV at 254 nm[3] | UV at 330 nm[6] | UV-Vis (230-250 nm)[7] |
Method Performance
The performance of these HPLC methods has been validated, demonstrating good linearity, recovery, and sensitivity. A summary of key performance data is provided in Table 2.
Table 2: Performance Characteristics of this compound HPLC Methods
| Parameter | Method for Feed Analysis[4][5] | Method for Tissue Analysis (LC-MS/MS)[8][9] |
| Linearity (r²) | > 0.999 (50-1000 µg/L)[4] | > 0.996 (2-500 µg/kg)[8] / ≥ 0.999 (0.3-20 µg/L)[9] |
| Recovery | 78.5 - 96.8%[4] | 85 - 108%[8] / 83 - 101%[9] |
| Limit of Quantification (LOQ) | 50 µg/kg (complete feed), 100 µg/kg (premixes)[4] | 2 µg/kg[8] / 1.0 µg/kg[9] |
| Relative Standard Deviation (RSD) | < 10.8%[4] | < 10%[8] / < 12%[9] |
Experimental Protocols
Protocol for this compound Analysis in Feed Samples
This protocol is adapted from a method utilizing dispersive solid-phase extraction (dSPE) for sample cleanup followed by HPLC with fluorescence detection.[4][5]
3.1.1. Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Formic Acid
-
Ammonium Acetate
-
Silica Gel Powder
-
This compound Standard
-
Poroshell C8 column (or equivalent)
3.1.2. Sample Preparation
-
Weigh a representative sample of the feed.
-
Extract the sample with a solution of acetonitrile and 0.1% formic acid in water.
-
Vortex and centrifuge the mixture.
-
Collect the supernatant.
-
Add silica gel powder to the supernatant for dispersive solid-phase extraction to remove interfering substances.
-
Vortex and centrifuge the mixture again.
-
Filter the final supernatant through a 0.22 µm filter before HPLC injection.
3.1.3. HPLC Analysis
-
Equilibrate the Poroshell C8 column with the mobile phase (a mixture of acetonitrile and 5 mM ammonium acetate solution containing 0.1% formic acid).
-
Inject the prepared sample extract.
-
Perform the analysis using an isocratic elution program.
-
Detect this compound using a fluorescence detector.
-
Quantify the this compound concentration by comparing the peak area to a calibration curve prepared from this compound standards.
Protocol for Semi-Preparative HPLC Purification of this compound Derivatives
This protocol is suitable for purifying this compound or its derivatives from a reaction mixture or fermentation broth.[6]
3.2.1. Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Formic Acid
-
Water (HPLC grade)
-
YMC-Pack ODS-A semi-preparative column (or equivalent)
-
This compound-containing extract
3.2.2. Sample Preparation
-
Extract the fermentation broth or reaction mixture with an equal volume of ethyl acetate.
-
Combine the organic phases and concentrate under reduced pressure.
-
Dissolve the resulting extract in a suitable solvent (e.g., DMSO) for injection.
3.2.3. Semi-Preparative HPLC
-
Equilibrate the YMC-Pack ODS-A semi-preparative column with the mobile phase.
-
Inject the prepared sample extract.
-
Perform the purification using an isocratic elution of 55% acetonitrile in water (containing 0.1% formic acid) for 36 minutes at a flow rate of 2 mL/min.[6]
-
Collect the fraction corresponding to the this compound peak.
-
Evaporate the solvent to obtain the purified this compound.
Workflow Diagrams
The following diagrams illustrate the general workflows for this compound analysis and purification.
Caption: Workflow for HPLC Analysis of this compound in Complex Matrices.
Caption: Workflow for Semi-Preparative HPLC Purification of this compound.
Conclusion
The HPLC methods described in this application note provide robust and reliable approaches for the purification and analysis of this compound. By selecting the appropriate column, mobile phase, and detection method, researchers can achieve high-purity this compound and accurately quantify it in various samples. The detailed protocols and workflows serve as a valuable resource for scientists and professionals in the fields of natural product chemistry, pharmacology, and drug development.
References
- 1. Using Peptide Mimics to Study the Biosynthesis of the Side-Ring System of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN106560474A - Production process for this compound - Google Patents [patents.google.com]
- 3. This compound Biosynthesis Featuring a Unique Indole Side Ring Formation on the Characteristic Thiopeptide Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid determination of this compound in feed based on dispersive SPE coupled with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective biosynthesis of a rhamnosyl this compound by a novel bacterial rhamnosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN101303334A - HPLC testing method of this compound product biological valence content - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Direct determination of this compound residue in animal tissues by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Using Nosiheptide as a Tool for Studying Bacterial Ribosome Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nosiheptide is a potent thiopeptide antibiotic that serves as an invaluable tool for probing the intricacies of bacterial ribosome function.[1][2] By binding with high affinity to the 50S ribosomal subunit, this compound effectively stalls protein synthesis, providing a powerful mechanism to investigate the dynamics of translation, the function of elongation factors, and the architecture of the ribosomal peptidyl transferase center.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in microbiological and biochemical research, with a focus on its application in studying the bacterial ribosome.
This compound's mechanism of action involves a specific interaction with the 23S ribosomal RNA (rRNA) and the ribosomal protein L11.[1][2] This binding event sterically hinders the function of crucial elongation factors, namely Elongation Factor Tu (EF-Tu) and Elongation Factor G (EF-G), thereby arresting the translocation step of protein synthesis.[1][2] Its high specificity for the bacterial ribosome makes it an excellent selective agent for in vitro and in vivo studies.
Data Presentation
The following tables summarize key quantitative data related to the activity of this compound, providing a reference for experimental design.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Organism/System | Value | Reference |
| IC50 (Translation Inhibition) | Escherichia coli cell-free system | 0.23 µM | [3] |
| IC50 (EF-G GTPase Activity) | Estimated based on Thiostrepton | Equimolar to ribosome concentration (e.g., ~0.15 µM) | [4] |
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacterial Strains
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Mycobacterium tuberculosis | H37Rv | 0.125 | [1] |
| Mycobacterium abscessus | Clinical Isolates (MIC90) | 0.25 | [3] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Contemporary Strains | ≤0.25 | [5] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below. These protocols are intended as a starting point and may require optimization based on the specific bacterial species and experimental setup.
In Vitro Translation Inhibition Assay
This assay measures the ability of this compound to inhibit protein synthesis in a bacterial cell-free translation system.
Materials:
-
Bacterial cell-free translation system (e.g., E. coli S30 extract)
-
This compound stock solution (dissolved in DMSO)
-
Reporter plasmid DNA or mRNA (e.g., encoding luciferase or GFP)
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
Reaction buffer
-
Luminometer or fluorometer
Protocol:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the cell-free extract, reaction buffer, amino acid mixture, and energy source according to the manufacturer's instructions.
-
Add this compound: Add varying concentrations of this compound to the reaction mixtures. A typical concentration range to test would be from 0.01 µM to 10 µM. Include a no-nosiheptide control (DMSO vehicle only).
-
Initiate Translation: Add the reporter plasmid DNA or mRNA to each reaction tube to initiate translation.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.
-
Detection: Measure the reporter protein activity (luminescence or fluorescence) according to the reporter gene used.
-
Data Analysis: Plot the reporter signal against the this compound concentration and determine the IC50 value, which is the concentration of this compound that inhibits 50% of protein synthesis.
Toeprinting Assay to Map Ribosome Stalling
Toeprinting is a primer extension inhibition assay used to identify the precise location of a stalled ribosome on an mRNA template. This compound-induced stalling can be mapped using this technique.
Materials:
-
In vitro transcription/translation-coupled system
-
Linearized DNA template containing a T7 promoter and the gene of interest
-
This compound stock solution
-
32P-labeled or fluorescently-labeled DNA primer complementary to a sequence downstream of the expected stalling site
-
Reverse transcriptase
-
dNTPs
-
Sequencing gel apparatus and reagents
Protocol:
-
Set up the In Vitro Translation Reaction: Combine the in vitro transcription/translation mix, the linearized DNA template, and the desired concentration of this compound (e.g., 10-50 µM, may require optimization). Include a control reaction without this compound.
-
Incubate to Form Stalled Complexes: Incubate the reaction at 37°C for 15-30 minutes to allow for transcription, translation, and ribosome stalling.
-
Primer Annealing: Add the labeled primer to the reaction and anneal by heating to 65°C for 5 minutes, followed by slow cooling to room temperature.
-
Primer Extension: Add reverse transcriptase and dNTPs to the reaction and incubate at 37°C for 15-30 minutes to allow for primer extension.
-
Analysis of cDNA Products: Stop the reaction and purify the cDNA products. Analyze the products on a sequencing gel alongside a sequencing ladder of the same DNA template. The presence of a band that is enhanced in the this compound-treated sample indicates the position of the stalled ribosome (the "toeprint"). The toeprint appears as a band 15-17 nucleotides downstream of the codon in the ribosomal P-site.
Ribosome Profiling to Assess Global Translational Changes
Ribosome profiling (Ribo-seq) is a powerful technique to obtain a genome-wide snapshot of ribosome positions on mRNAs. This compound can be used to arrest ribosomes prior to cell lysis to capture the translational landscape.
Materials:
-
Bacterial culture of interest
-
This compound
-
Lysis buffer
-
RNase I
-
Sucrose gradient ultracentrifugation equipment or size exclusion chromatography columns
-
RNA sequencing library preparation kit
-
Next-generation sequencing platform
Protocol:
-
Treat Cells with this compound: Grow the bacterial culture to the desired optical density. Add this compound to the culture at a concentration sufficient to inhibit translation (e.g., 10-100 µg/mL) and incubate for a short period (e.g., 5 minutes) to arrest the ribosomes.
-
Cell Harvesting and Lysis: Rapidly harvest the cells by centrifugation or filtration and lyse them in a buffer containing inhibitors of RNases and proteases.
-
Nuclease Digestion: Treat the cell lysate with RNase I to digest the mRNA that is not protected by ribosomes.
-
Ribosome Recovery: Isolate the monosomes (ribosomes with protected mRNA fragments) by sucrose gradient ultracentrifugation or size exclusion chromatography.
-
RNA Extraction: Extract the ribosome-protected mRNA fragments (footprints) from the isolated monosomes.
-
Library Preparation and Sequencing: Prepare a sequencing library from the RNA footprints and sequence them using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to the bacterial genome to determine the density of ribosomes on each mRNA. This data can reveal genes whose translation is particularly sensitive to this compound and can identify specific sites of ribosome pausing.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the use of this compound in studying bacterial ribosome function.
Caption: this compound's mechanism of action on the bacterial ribosome.
Caption: Experimental workflow for a toeprinting assay using this compound.
Caption: Logical flow of a ribosome profiling experiment with this compound.
References
- 1. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cryo- EM structure of the mycobacterial 70S ribosome in complex with ribosome hibernation promotion factor RafH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiostrepton inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of Nosiheptide in Animal Feed as a Growth Promoter: Application Notes and Protocols
Introduction
Nosiheptide is a sulfur-containing polypeptide antibiotic produced by the fermentation of Streptomyces actuosus.[1][2] It is utilized exclusively in animal nutrition as a feed additive to promote growth and improve feed efficiency.[3][4] this compound is particularly effective against Gram-positive bacteria, such as Clostridium perfringens, a pathogen implicated in necrotic enteritis in poultry.[1][5][6][7] A key characteristic of this compound is that it is not absorbed in the intestinal tract of animals, meaning there are no drug residues in animal products, positioning it as a favorable option in animal husbandry.
Mechanism of Action
This compound functions by inhibiting protein synthesis in susceptible bacteria.[4][8] At low concentrations, it has a bacteriostatic effect, while at higher concentrations, it becomes bactericidal. The primary mode of action is similar to that of thiostrepton, where it binds to the bacterial ribosome, specifically to a complex of the 23S rRNA and the L11 protein.[8][9] This binding event interferes with the function of elongation factors Tu (EF-Tu) and G (EF-G), which are crucial for the elongation phase of protein synthesis.[8][9] By disrupting this process, this compound effectively halts the proliferation of harmful bacteria in the gut. This reduction in pathogenic bacterial load allows for a healthier gut environment, leading to improved nutrient absorption and, consequently, enhanced growth and feed efficiency in the host animal.[1][10]
Caption: Mechanism of this compound action on bacterial protein synthesis.
Application in Animal Species
This compound has been demonstrated to be an effective growth promoter in various animal species.
Poultry (Broilers and Ducks)
In broiler chickens, the addition of this compound to feed has been shown to significantly improve weight gain and feed conversion rates.[11][12] The optimal dosage in broiler feed is generally considered to be between 2.5 and 5.0 mg/kg.[3] One study showed that at a dosage of 2.5 mg/kg, this compound increased daily gain by 6.18% and decreased the feed-to-gain ratio by 10.82% compared to a control group.[13] It has also been noted to improve the survival rate of chicks. For meat ducks, dosages of 0.5 mg/kg and 1.0 mg/kg have been shown to significantly promote growth and improve feed efficiency.
Swine
For swine, this compound is effective in promoting growth, particularly in piglets and growing pigs.[3][14] It can increase weight gain by 5-20% and improve feed efficiency by 5-15%.[3] Studies have indicated that the greatest weight gain is achieved at a concentration of 6.8 mg/kg, while the best feed utilization occurs at 5.5 mg/kg.[14] this compound also helps in preventing diarrhea and improving the survival rate of piglets.[3]
Aquaculture (Shrimp and Tilapia)
This compound has also found application in aquaculture. For Penaeus vannamei (whiteleg shrimp), an addition of 2.0 to 2.5 mg/kg in the feed has been shown to be optimal for promoting growth and reducing the feed coefficient. In Tilapia, dosages ranging from 0.25 to 3.0 mg/kg resulted in a weight gain increase of 10.5-47.8% and a decrease in the feed coefficient by 4.6-16.7% compared to a control group, with a recommended optimal dosage of 1.0 mg/kg.
Data Presentation: Efficacy of this compound in Various Species
| Animal Species | Dosage (mg/kg of feed) | Average Weight Gain Improvement (%) | Feed Conversion Ratio Improvement (%) | Reference(s) |
| Broiler Chickens | 1.25 - 5.0 | Significant improvement | Significant improvement | |
| 2.5 | 6.18 | 10.82 | [13] | |
| 0.345 - 221 | Superior to control | Superior to control | [11][12] | |
| Meat Ducks | 0.5 - 1.0 | Significant improvement | Significant improvement | |
| Swine (Piglets) | 2.5 - 20 | 5 - 20 | 5 - 15 | [3] |
| Swine (Growing-Finishing) | 5.5 - 6.8 | 5.3 (overall) | 2.9 (overall) | [14] |
| Shrimp (P. vannamei) | 2.0 - 2.5 | Significant improvement | Reduction in feed coefficient | |
| Tilapia | 1.0 | 10.5 - 47.8 | 4.6 - 16.7 |
Experimental Protocols
Protocol 1: Evaluation of this compound on Growth Performance in Broiler Chickens
Objective: To determine the effect of different dietary concentrations of this compound on the growth performance (weight gain, feed intake, feed conversion ratio) of broiler chickens.
Experimental Design:
-
Animals: 120 one-day-old Avian broilers.[13]
-
Housing: Animals are randomly divided into treatment groups and housed in floor pens with appropriate access to feed and water.
-
Treatment Groups:
-
Acclimation Period: A 3-day acclimation period is provided before the start of the experiment.
-
Experimental Period: The trial runs for a specified period, typically 42 days for broilers.
-
Data Collection:
-
Body Weight: Individual bird weights are recorded at the beginning of the trial (day 1) and at regular intervals (e.g., weekly) until the end of the trial.
-
Feed Intake: The amount of feed provided to each pen is recorded, and any remaining feed is weighed at the end of each period to calculate the total feed intake.
-
Mortality: Any mortalities are recorded daily.
-
-
Calculations:
-
Average Daily Gain (ADG): (Final Body Weight - Initial Body Weight) / Number of days.
-
Average Daily Feed Intake (ADFI): Total Feed Intake / Number of days.
-
Feed Conversion Ratio (FCR): Total Feed Intake / Total Weight Gain.
-
-
Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between the treatment groups.
Caption: Experimental workflow for a broiler growth performance trial.
Protocol 2: Determination of this compound in Animal Feed by HPLC
Objective: To quantify the concentration of this compound in a given animal feed sample using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Methodology (based on published methods): [15][16]
-
Sample Preparation:
-
Weigh a representative sample of the ground feed (e.g., 5-10 g).
-
Add an extraction solvent. A common solvent is a mixture of acetonitrile and a dilute acid solution (e.g., 0.1% formic acid in water).[15]
-
Homogenize or shake the mixture for a specified time (e.g., 30 minutes) to extract the this compound.
-
Centrifuge the mixture to separate the solid and liquid phases.
-
-
Purification (Solid-Phase Extraction - SPE):
-
The supernatant (extract) is purified to remove interfering substances. A dispersive SPE with silica gel powder can be used.[15]
-
The purified extract is then filtered through a syringe filter (e.g., 0.22 µm) before injection into the HPLC system.
-
-
HPLC Conditions:
-
Column: A C8 or C18 column is typically used (e.g., Poroshell C8, 250 x 4.6 mm, 4 µm).[15]
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 5 mM ammonium acetate with 0.1% formic acid) is used in an isocratic or gradient elution program.[15]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detector: A fluorescence detector is used with appropriate excitation and emission wavelengths.
-
-
Quantification:
-
A calibration curve is generated using standard solutions of this compound at known concentrations (e.g., 50-1000 µg/L).[15]
-
The peak area of this compound in the sample chromatogram is compared to the calibration curve to determine its concentration in the feed sample.
-
-
Validation: The method should be validated for linearity, accuracy (recovery), precision (repeatability and reproducibility), and limits of quantification (LOQ).[15][16]
Logical Relationships and Effects
The application of this compound in animal feed initiates a cascade of effects that ultimately lead to improved economic outcomes for producers. The primary antibacterial action creates a more favorable gut environment, which enhances nutrient utilization and animal health.
Caption: Logical flow of this compound's effects in animal production.
Regulatory Status and Safety
This compound has been approved for use as a feed additive in several countries.[3][17] A significant safety feature is its lack of absorption from the gastrointestinal tract, which means no residues are found in meat, milk, or eggs.[1] This characteristic, along with its targeted action and low toxicity, makes it a valuable tool in animal production, especially as the industry moves towards reducing the use of medically important antibiotics.[1][17][18]
References
- 1. additivesfeed.com [additivesfeed.com]
- 2. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 3. This compound 1% 2% Premix Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound 1% – AGP alternatives,Anticoccidials,Antibiotic substitutes—Phiphar healthcare limited [phiphar.com]
- 6. additivesfeed.com [additivesfeed.com]
- 7. Necrotic Enteritis in Poultry - Poultry - MSD Veterinary Manual [msdvetmanual.com]
- 8. microbiologyresearch.org [microbiologyresearch.org]
- 9. The mode of action of this compound (multhiomycin) and the mechanism of resistance in the producing organism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. animalfeedadditive.com [animalfeedadditive.com]
- 11. nikichemie.com [nikichemie.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Efficacy of this compound as a growth promotant for growing-finishing swine--a cooperative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rapid determination of this compound in feed based on dispersive SPE coupled with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Validation Study on a Method of Determination of this compound in Formula Feeds by HPLC-FL] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. credenceresearchinsight.mystrikingly.com [credenceresearchinsight.mystrikingly.com]
- 18. datahorizzonresearch.com [datahorizzonresearch.com]
Application Notes and Protocols: Nosiheptide for Studying Antibiotic Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nosiheptide is a thiopeptide antibiotic produced by Streptomyces actuosus. Its potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), makes it a subject of significant interest in antibiotic research and drug development.[1][2] this compound exerts its antibacterial effect by inhibiting protein synthesis, a mechanism distinct from many clinically used antibiotics. This unique mode of action makes it a valuable tool for studying antibiotic resistance mechanisms. These application notes provide detailed protocols for utilizing this compound to investigate bacterial protein synthesis, characterize resistance mutations, and assess its antimicrobial efficacy.
This compound's mechanism of action involves binding to the 50S ribosomal subunit, specifically to a region involving ribosomal protein L11 and 23S rRNA.[3][4] This interaction interferes with the function of elongation factors, thereby halting protein synthesis.[1][5] Resistance to this compound in the producing organism, Streptomyces actuosus, is conferred by the methylation of the 23S rRNA at the antibiotic's binding site.[6] In other bacteria, resistance can emerge through mutations in the gene encoding ribosomal protein L11 (rplK).[3]
Quantitative Data Summary
The following tables summarize the antimicrobial activity of this compound against various bacterial strains and its intracellular inhibitory effects.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound
| Bacterial Species | Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| Mycobacterium tuberculosis | Clinical Isolates (n=128) | 0.25 | 1 | - | [3] |
| Mycobacterium abscessus | Clinical Isolates (n=77) | 0.125 | 0.25 | 0.0078 - 1 | [7] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Contemporary Strains | - | - | ≤ 0.25 | [8][9][10] |
| Enterococcus spp. | - | - | - | - | [8][9][10] |
| Clostridium difficile | Hypervirulent BI/NAP1/027 | - | - | - | [8][9][10] |
Table 2: Intracellular Activity and Post-Antibiotic Effect (PAE) of this compound
| Bacterial Species | Host Cell | This compound Concentration (µg/mL) | Incubation Time (h) | Intracellular Growth Inhibition (%) | PAE | Reference |
| Mycobacterium tuberculosis | Macrophages | 1 | 24 | 25.79 ± 1.22 | ~16 days | [3] |
| Mycobacterium abscessus | THP-1 cells | 4 | 48 | 66.52 ± 1.51 | ~6 hours | [7][11] |
| MRSA (Healthcare- and Community-Associated) | - | 10x MIC | 1 | - | Significantly prolonged vs. vancomycin | [8][9][10] |
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action is the inhibition of bacterial protein synthesis. The following diagram illustrates the key steps in this process and the mechanism of resistance.
Caption: this compound's mechanism of action and resistance pathways.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound against various bacterial strains.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland standard
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of this compound in the 96-well plate using CAMHB. The final volume in each well should be 100 µL.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, bringing the total volume to 200 µL.
-
Include a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Caption: Workflow for MIC determination.
Protocol 2: Time-Kill Kinetic Assay
This assay determines the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth (e.g., CAMHB)
-
Sterile culture tubes
-
Shaking incubator
-
Agar plates for colony counting
-
Phosphate-buffered saline (PBS) for dilutions
Procedure:
-
Prepare tubes with broth containing this compound at various concentrations (e.g., 1x, 4x, 10x MIC).
-
Inoculate the tubes with a starting bacterial density of approximately 5 x 10⁵ CFU/mL. Include a growth control tube without antibiotic.
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile PBS.
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
Count the number of colony-forming units (CFU) on each plate to determine the viable bacterial count at each time point.
-
Plot the log₁₀ CFU/mL versus time to generate the time-kill curve.
Caption: Workflow for Time-Kill Kinetic Assay.
Protocol 3: Identification of Mutations in the rplK Gene
This protocol outlines the steps to identify mutations in the rplK gene, which encodes ribosomal protein L11, a known resistance determinant for this compound.
Materials:
-
This compound-resistant and -susceptible bacterial isolates
-
Genomic DNA extraction kit
-
Primers specific for the rplK gene
-
PCR reagents (Taq polymerase, dNTPs, buffer)
-
Thermocycler
-
Agarose gel electrophoresis equipment
-
DNA sequencing service
Procedure:
-
Isolate genomic DNA from both this compound-resistant and -susceptible bacterial strains.
-
Design primers that flank the entire coding sequence of the rplK gene.
-
Perform PCR to amplify the rplK gene from the genomic DNA of both resistant and susceptible isolates.
-
Verify the PCR product size by agarose gel electrophoresis.
-
Purify the PCR products.
-
Send the purified PCR products for Sanger sequencing.
-
Align the DNA sequences from the resistant and susceptible isolates to identify any nucleotide changes.
-
Translate the DNA sequences to identify any amino acid substitutions in the L11 protein.
Caption: Workflow for rplK gene mutation analysis.
Protocol 4: In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the inhibitory effect of this compound on bacterial protein synthesis.
Materials:
-
This compound
-
Cell-free bacterial protein synthesis system (e.g., E. coli S30 extract)
-
DNA or mRNA template encoding a reporter protein (e.g., luciferase, GFP)
-
Amino acid mixture (including a labeled amino acid, e.g., ³⁵S-methionine)
-
Reaction buffer and energy source (ATP, GTP)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Set up the in vitro translation reactions according to the manufacturer's instructions for the cell-free system.
-
Add this compound at a range of concentrations to the reactions. Include a no-antibiotic control.
-
Initiate the reactions by adding the DNA or mRNA template.
-
Incubate the reactions at the optimal temperature (e.g., 37°C) for a specified time (e.g., 60-90 minutes).
-
Stop the reactions.
-
Quantify the amount of newly synthesized protein.
-
For radioactive labeling, precipitate the proteins, collect on a filter, and measure radioactivity using a scintillation counter.
-
For fluorescent or luminescent reporters, measure the signal using a plate reader.
-
-
Calculate the percentage of inhibition of protein synthesis for each this compound concentration relative to the no-antibiotic control.
Conclusion
This compound's unique mechanism of action and potent antimicrobial activity make it an invaluable tool for researchers studying antibiotic resistance. The protocols provided herein offer a framework for investigating the efficacy of this compound, elucidating resistance mechanisms at the molecular level, and screening for novel antimicrobial compounds that target bacterial protein synthesis. By employing these standardized methods, researchers can contribute to a deeper understanding of antibiotic resistance and accelerate the development of new therapeutic strategies.
References
- 1. This compound Harbors Potent In Vitro and Intracellular Inhbitory Activities against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 4. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]
- 5. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. actascientific.com [actascientific.com]
- 7. Using Peptide Mimics to Study the Biosynthesis of the Side-Ring System of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity of the thiopeptide antibiotic this compound against contemporary strains of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Investigation of whether CLSI broth microdilution method is applicable for MICs Determination of Enterococcus species] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Single methylation of 23S rRNA triggers late steps of 50S ribosomal subunit assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Nosiheptide Susceptibility Testing for Mycobacterium tuberculosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the susceptibility of Mycobacterium tuberculosis (Mtb) to Nosiheptide, a thiopeptide antibiotic with potent antimycobacterial activity. The information is intended to guide researchers in evaluating this compound as a potential therapeutic agent against both drug-susceptible and multidrug-resistant tuberculosis (MDR-TB).
Introduction
This compound is a ribosomally synthesized and post-translationally modified peptide antibiotic that inhibits bacterial protein synthesis.[1] It demonstrates significant in vitro activity against a range of M. tuberculosis strains, including clinical isolates and MDR-TB strains.[2][3] The mechanism of action involves binding to the 50S ribosomal subunit, specifically targeting the ribosomal protein L11 (encoded by the rplK gene) and 23S rRNA, thereby inhibiting the function of elongation factors and halting protein synthesis.[1][2] Understanding the susceptibility of Mtb to this compound is a critical step in its development as a potential anti-TB drug.
Quantitative Data Summary
This compound has shown promising activity against a significant number of M. tuberculosis clinical isolates. The following table summarizes the Minimum Inhibitory Concentration (MIC) data from a study involving 128 clinical Mtb isolates.[2][3]
| Parameter | Value (μg/mL) | Reference |
| MIC50 | 0.125 | [2] |
| MIC90 | 1.0 | [2] |
| Tentative Epidemiological Cutoff (ECOFF) | 1.0 | [2][3] |
MIC50 : The concentration of this compound that inhibits the growth of 50% of the tested isolates. MIC90 : The concentration of this compound that inhibits the growth of 90% of the tested isolates. ECOFF : The highest MIC for wild-type isolates, used to differentiate between susceptible and potentially resistant strains.
Of the 128 clinical isolates tested, 96.09% (123 isolates) had MICs ≤1 μg/mL.[2] Notably, this compound retained potent activity against MDR-TB strains.[2]
Mechanism of Action and Resistance
This compound's primary target is the bacterial ribosome, leading to the cessation of protein synthesis. Resistance to this compound in M. tuberculosis has been associated with mutations in the rplK gene, which codes for the ribosomal protein L11. For instance, a Lys89Thr mutation in rplK was identified in an M. tuberculosis isolate with a high this compound MIC (>8 μg/mL).[2][3]
Caption: this compound's mechanism of action and resistance.
Experimental Protocols
Two standard methods for determining the MIC of antimicrobial agents against M. tuberculosis are the broth microdilution method and the agar proportion method.[4][5][6] These protocols have been adapted for this compound susceptibility testing.
Protocol 1: Broth Microdilution Method
The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent in a liquid medium.[6][7][8] This method is generally faster than the agar proportion method.[7][9]
Materials:
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well U-shaped microtiter plates
-
Mycobacterium tuberculosis isolates for testing (e.g., H37Rv ATCC 27294 as a control)
-
Sterile water with 0.05% Tween 80
-
McFarland 0.5 turbidity standard
-
Incubator (37°C)
-
Inverted mirror for reading results
Workflow Diagram:
Caption: Broth microdilution workflow for this compound.
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound.
-
Perform serial two-fold dilutions of this compound in Middlebrook 7H9 broth in the 96-well plate to achieve the desired final concentration range (e.g., 0.0078 to 8 µg/mL).
-
-
Inoculum Preparation:
-
Culture M. tuberculosis on solid medium.
-
Prepare a suspension of the bacterial colonies in sterile water with Tween 80.
-
Adjust the turbidity of the suspension to match a McFarland 0.5 standard.
-
Prepare a 1:100 dilution of this suspension in Middlebrook 7H9 broth to achieve a final inoculum of approximately 105 CFU/mL.[6]
-
-
Inoculation and Incubation:
-
Inoculate each well containing the this compound dilutions with the prepared bacterial suspension.
-
Include a drug-free well as a positive growth control and an uninoculated well as a sterility control.
-
Seal the plate and incubate at 37°C.
-
-
Reading and Interpretation:
-
Read the plates when visible growth is observed in the growth control well (typically after 14-21 days).[7]
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Protocol 2: Agar Proportion Method
The agar proportion method is considered a reference method for M. tuberculosis susceptibility testing.[4][10] It determines the proportion of resistant bacilli in a culture by comparing growth on drug-containing medium to growth on drug-free medium.
Materials:
-
Middlebrook 7H10 or 7H11 agar plates
-
This compound stock solution
-
Mycobacterium tuberculosis isolates
-
Sterile water with 0.05% Tween 80
-
McFarland 0.5 turbidity standard
-
Incubator (37°C)
Workflow Diagram:
Caption: Agar proportion method workflow for this compound.
Procedure:
-
Preparation of Media:
-
Prepare Middlebrook 7H10 agar according to the manufacturer's instructions.
-
Before pouring the plates, add the appropriate concentration of this compound to the molten agar for the drug-containing plates. A drug-free control plate must also be prepared.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to a McFarland 0.5 standard as described for the broth microdilution method.
-
Prepare two dilutions of this suspension, typically 10-2 and 10-4.
-
-
Inoculation and Incubation:
-
Inoculate the drug-free and this compound-containing agar plates with a fixed volume of each bacterial dilution.
-
Allow the inoculum to absorb into the agar.
-
Seal the plates and incubate at 37°C in a CO2-enriched atmosphere.
-
-
Reading and Interpretation:
-
Read the plates after 3-4 weeks of incubation.
-
Count the number of colonies on the drug-free control plate from the dilution that yields between 50 and 200 colonies.
-
Count the colonies on the drug-containing plate.
-
Calculate the percentage of resistant bacteria: (Number of colonies on drug-containing medium / Number of colonies on drug-free medium) x 100.
-
An isolate is considered resistant if the proportion of resistant colonies is >1%.
-
Quality Control
For both methods, it is essential to include a well-characterized reference strain of M. tuberculosis, such as H37Rv (ATCC 27294), for which the expected MIC range for this compound has been established. This ensures the reliability and reproducibility of the results.
Conclusion
This compound exhibits potent in vitro activity against Mycobacterium tuberculosis, including MDR strains. The provided protocols for broth microdilution and agar proportion susceptibility testing offer standardized methods for evaluating the efficacy of this compound. This information is crucial for the further development of this compound as a potential novel agent in the fight against tuberculosis. Consistent and reproducible susceptibility testing is fundamental to defining clinical breakpoints and guiding the potential use of this compound in future therapeutic regimens.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Harbors Potent In Vitro and Intracellular Inhbitory Activities against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Harbors Potent In Vitro and Intracellular Inhbitory Activities against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WHO announces updates on optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex [who.int]
- 6. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Susceptibility testing of Mycobacterium tuberculosis by broth microdilution method: a rapid alternative method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex [who.int]
- 9. Comparison of MB/BacT system and agar proportion method in drug susceptibility testing of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aphl.org [aphl.org]
Troubleshooting & Optimization
Improving Nosiheptide solubility for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of nosiheptide for in vitro assays. This compound is a potent thiopeptide antibiotic with poor aqueous solubility, which can present challenges in experimental setups. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound?
This compound is poorly soluble in water but is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing stock solutions for in vitro assays.[1][2] Other suitable organic solvents include N,N-dimethylformamide (DMF), ethanol, and methanol.[3]
Q2: How do I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the solid this compound in a suitable organic solvent like DMSO or DMF. For example, a stock solution of 8 mg/mL in DMSO has been used for broth microdilution methods.[1] Another protocol suggests preparing a 1 mg/mL stock solution in N,N-dimethylformamide.[3] To aid dissolution in DMSO, sonication and warming (e.g., to 60°C) may be beneficial.[4]
Q3: What is the recommended storage condition for this compound stock solutions?
This compound stock solutions in a solvent can be stored at -80°C for up to two years or at -20°C for one year.[4] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[4]
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxic effects. While many cell lines can tolerate up to 0.5% DMSO, some, especially primary cells, may be sensitive to concentrations as low as 0.1%.[5][6] It is crucial to determine the specific tolerance of your cell line by running a DMSO-only control experiment.
Q5: My this compound precipitates when I add it to my cell culture medium. What can I do?
Precipitation of hydrophobic compounds like this compound upon dilution into aqueous solutions is a common issue. See the Troubleshooting Guide below for detailed steps to address this problem.
Troubleshooting Guide
Issue: this compound precipitates out of solution upon dilution into aqueous cell culture medium.
Possible Causes and Solutions:
-
High Final Concentration of this compound: The concentration of this compound in your final assay medium may exceed its solubility limit in that specific aqueous environment.
-
Solution: Perform a dose-response experiment to determine the maximum soluble concentration of this compound in your specific cell culture medium.
-
-
Suboptimal Dilution Method: Rapidly adding the DMSO stock directly to the full volume of aqueous medium can cause the compound to "crash out" of solution.
-
Solution: Employ a serial dilution method. First, dilute the high-concentration DMSO stock to an intermediate concentration in DMSO. Then, add this intermediate stock dropwise to the cell culture medium while gently vortexing or swirling to ensure rapid mixing.[7]
-
-
Interaction with Media Components: Salts, proteins (especially in serum), and other components of the cell culture medium can interact with this compound and reduce its solubility.[8]
-
Solution 1: If your experiment allows, try reducing the serum concentration in your medium or using a serum-free medium for the duration of the treatment.[8]
-
Solution 2: Test the solubility of this compound in a simpler aqueous buffer, such as phosphate-buffered saline (PBS), to see if media components are the primary cause of precipitation.
-
-
Temperature Effects: Temperature shifts can affect the solubility of compounds.
-
Solution: Ensure that both your this compound stock solution and the cell culture medium are at the same temperature (e.g., room temperature or 37°C) before mixing. Avoid using cold media or PBS for dilution.[9]
-
-
High Final DMSO Concentration: While counterintuitive, a higher final DMSO concentration can sometimes help maintain solubility. However, this must be balanced with potential cytotoxicity.
-
Solution: If you are using a very low final DMSO concentration (e.g., <0.1%) and observing precipitation, you could try slightly increasing it, ensuring it remains below the toxic level for your cells. Always include a vehicle control with the same final DMSO concentration in your experiments.[6][10]
-
Quantitative Data Summary
| Parameter | Value | Solvent/Medium | Reference |
| Stock Solution Concentration | 8 mg/mL | DMSO | [1] |
| 1 mg/mL | N,N-dimethylformamide | [3] | |
| up to 125 mg/mL (with sonication) | DMSO | [2] | |
| Recommended Final DMSO Concentration in Cell Culture | < 0.5% (general cell lines) | Cell Culture Medium | [5] |
| < 0.1% (primary cells) | Cell Culture Medium | [5] | |
| < 0.05% (for sensitive assays) | Cell Culture Medium | [6] | |
| Stock Solution Stability | ≤ 2 years | Solvent | [4] |
| ≤ 1 year | Solvent | [4] |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., for an 8 mg/mL stock, add 125 µL of DMSO to 1 mg of this compound).
-
Dissolution: Vortex the tube vigorously to dissolve the this compound. If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes. Gentle warming (up to 60°C) can also be applied.[4] Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C, protected from light.[4]
Protocol: Diluting this compound Stock into Cell Culture Medium
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): If your final concentration is very low, it is good practice to perform an intermediate dilution of your stock in DMSO first. This allows for a larger volume of the intermediate stock to be added to the medium, facilitating better mixing.
-
Final Dilution: Warm the required volume of cell culture medium to 37°C. While gently vortexing or swirling the medium, add the required volume of the this compound stock solution dropwise. This gradual addition and constant agitation are critical to prevent localized high concentrations that can lead to precipitation.
-
Final Mixing and Use: Gently mix the final solution again before adding it to your cells. Visually inspect the medium for any signs of precipitation before use.
Visualizations
References
- 1. This compound Harbors Potent In Vitro and Intracellular Inhbitory Activities against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 3. famic.go.jp [famic.go.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lifetein.com [lifetein.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor water solubility of Nosiheptide in research
Welcome to the Nosiheptide Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor water solubility of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a thiopeptide antibiotic produced by the bacterium Streptomyces actuosus.[1][2] It exhibits potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[3] Its mechanism of action involves the inhibition of bacterial protein synthesis. This compound binds tightly to the 50S ribosomal subunit, specifically to a complex of ribosomal protein L11 and 23S rRNA.[4][5] This binding event interferes with the function of elongation factors, such as EF-Tu and EF-G, ultimately halting protein synthesis.[4][6]
Q2: What are the main challenges in working with this compound?
The primary challenge researchers face with this compound is its very low water solubility and poor absorption from the gastrointestinal tract, which has limited its application in human medicine.[1] This poor solubility can lead to difficulties in preparing stock solutions and can cause the compound to precipitate in aqueous experimental media.
Q3: In which solvents is this compound soluble?
This compound is practically insoluble in water but is soluble in several organic solvents.[2] Commonly used solvents for research purposes include dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[7] It is also slightly soluble in ethanol, acetone, and chloroform.[2]
Q4: How should I store this compound powder and stock solutions?
For long-term storage, this compound powder should be kept at -20°C for up to three years.[8] Stock solutions prepared in a solvent should be stored at -80°C for up to one year to maintain stability.[8][9] It is advisable to aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon addition of this compound stock solution to aqueous media (e.g., cell culture medium, buffers). | The concentration of the organic solvent from the stock solution is too high in the final aqueous solution, causing the poorly soluble this compound to precipitate. | - Keep the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium as low as possible, typically below 0.5%.- Prepare a more concentrated stock solution so that a smaller volume is needed for dilution.- Add the this compound stock solution to the aqueous medium slowly while vortexing or stirring to facilitate mixing. |
| Inconsistent results in bioassays. | - Degradation of this compound in the stock solution due to improper storage.- Incomplete dissolution of this compound when preparing the stock solution. | - Ensure stock solutions are stored at the recommended temperature (-80°C) and are not subjected to frequent freeze-thaw cycles.[8][9]- When preparing stock solutions, ensure the powder is completely dissolved. Sonication can be used to aid dissolution.[8] |
| Difficulty dissolving this compound powder. | This compound is a large and complex molecule that can be slow to dissolve. | - Use a high-purity grade of a recommended solvent like DMSO or DMF.- Gently warm the solution and use sonication to facilitate dissolution.[8]- Centrifuge the vial before opening to collect any powder that may have adhered to the cap or walls.[8] |
| Low bioavailability in in vivo experiments. | Poor absorption due to low aqueous solubility. | - Consider alternative routes of administration, such as intraperitoneal injection, which has been shown to be effective in murine models.[3]- Explore the use of formulation strategies to enhance solubility and absorption. This can include the use of co-solvents (e.g., PEG300), or more advanced delivery systems like liposomes or nanoparticles.[10] |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Insoluble | [2] |
| Dimethylformamide (DMF) | Soluble | [2][7] |
| Dimethyl sulfoxide (DMSO) | 125 mg/mL (102.26 mM) | [8] |
| Ethanol | Slightly soluble | [2] |
| Acetone | Slightly soluble | [2] |
| Chloroform | Slightly soluble | [2] |
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against Various Bacteria
| Bacterial Species | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus (including MRSA) | ≤ 0.25 | [3] |
| Enterococcus spp. | ≤ 0.125 | |
| Clostridium difficile (BI strain) | 0.008 | |
| Mycobacterium tuberculosis (clinical isolates) | MIC₅₀: 0.25, MIC₉₀: 1 | [4] |
| Mycobacterium abscessus (clinical isolates) | 0.0078 - 1 | [11] |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in various in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, high-purity
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Before opening, centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the calculated volume of DMSO).
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
In Vitro Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a specific bacterium.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Cation-adjusted Mueller-Hinton Broth (CAMHB) or Middlebrook 7H9 broth for mycobacteria)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare serial two-fold dilutions of the this compound stock solution in the appropriate broth medium in the wells of a 96-well plate. The final concentration of DMSO should be kept constant and low (e.g., <0.5%) across all wells.
-
Prepare a bacterial inoculum and adjust its density to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Add the bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria in broth without this compound) and a negative control (broth only) on each plate.
-
Incubate the plates at the optimal temperature for the specific bacterium (e.g., 37°C) for a defined period (e.g., 18-24 hours).
-
After incubation, determine the MIC by visually inspecting for the lowest concentration of this compound that shows no visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.
In Vivo Murine Model of MRSA Infection
Objective: To evaluate the efficacy of this compound in a mouse model of systemic MRSA infection.
Materials:
-
This compound
-
Vehicle for injection (e.g., 5% DMSO + 30% PEG300 in sterile water)
-
MRSA strain (e.g., Sanger 252)
-
Female CD1 mice (8 weeks old)
-
4% hog gastric mucin
-
Sterile syringes and needles
Procedure:
-
Prepare the this compound formulation for injection at the desired concentration (e.g., 20 mg/kg).
-
Culture the MRSA strain and prepare an inoculum of 1–2 × 10⁹ CFU in 4% hog gastric mucin.
-
Induce infection in the mice via intraperitoneal (i.p.) injection of the bacterial suspension.
-
Administer this compound (20 mg/kg) via i.p. injection at 1 and 8 hours post-infection.[3]
-
Monitor the mice for mortality and clinical signs of illness twice daily for a period of five days.
-
A control group of mice should receive the vehicle only.
-
All animal experiments must be conducted in accordance with approved animal care and use protocols.
Visualizations
This compound Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Caption: this compound's inhibition of bacterial protein synthesis.
Experimental Workflow: Overcoming this compound Solubility Issues
Caption: Workflow for preparing this compound solutions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CN106560474A - Production process for this compound - Google Patents [patents.google.com]
- 3. Activity of the thiopeptide antibiotic this compound against contemporary strains of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Harbors Potent In Vitro and Intracellular Inhbitory Activities against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Biosynthesis Featuring a Unique Indole Side Ring Formation on the Characteristic Thiopeptide Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mode of action of this compound (multhiomycin) and the mechanism of resistance in the producing organism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. famic.go.jp [famic.go.jp]
- 8. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 11. In vitro and intracellular inhibitory activities of this compound against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nosiheptide Concentration for Bactericidal Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Nosiheptide for its bactericidal properties. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful design and execution of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the optimization of this compound concentration for bactericidal activity.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent Minimum Inhibitory Concentration (MIC) Results | 1. Inaccurate serial dilutions.2. Variability in bacterial inoculum density.3. Contamination of cultures.4. Degradation of this compound stock solution. | 1. Use calibrated pipettes and perform dilutions carefully. Prepare fresh dilutions for each experiment.2. Standardize the inoculum to a specific McFarland standard (e.g., 0.5) to ensure a consistent starting bacterial concentration.3. Use aseptic techniques throughout the experimental process. Regularly check for contamination by plating on non-selective agar.4. Aliquot and store this compound stock solutions at -80°C and protect from light. Avoid repeated freeze-thaw cycles.[1] |
| High Minimum Bactericidal Concentration (MBC) to MIC Ratio (MBC/MIC > 4) | 1. This compound may exhibit bacteriostatic rather than bactericidal activity against the specific bacterial strain under the tested conditions.[2][3] 2. Insufficient incubation time for bactericidal effect to manifest.3. The chosen concentrations for MBC determination are not high enough. | 1. A high MBC/MIC ratio suggests bacteriostatic activity.[2] Consider using this compound in combination with other bactericidal agents.[4] 2. Extend the incubation period for the MBC assay (e.g., 24-48 hours) and assess bacterial viability at multiple time points.3. Test a broader and higher range of this compound concentrations for the MBC assay, extending beyond the standard multiples of the MIC. |
| Low Bactericidal Activity in Time-Kill Assays | 1. The tested concentrations of this compound are not high enough to achieve a significant reduction in bacterial viability in a time-dependent manner.[1][5] 2. The bacterial strain may have inherent resistance mechanisms.[4] 3. The growth phase of the bacteria at the start of the assay can influence susceptibility. | 1. Increase the concentrations of this compound used in the assay (e.g., 10x, 20x MIC or higher) to observe a more pronounced bactericidal effect.[3][5] 2. Investigate potential resistance mechanisms such as efflux pumps or mutations in the ribosomal binding site.[4] 3. Ensure that bacteria are in the logarithmic growth phase at the start of the time-kill assay for optimal susceptibility to antibiotics that target protein synthesis. |
| Discrepancy Between In Vitro and Intracellular Activity | 1. Poor penetration of this compound into host cells.2. The intracellular environment (e.g., pH) may affect this compound's activity.3. This compound may have low water solubility, affecting its availability in cellular models.[6] | 1. Although this compound has shown good intracellular activity in some studies, this can be cell-type dependent.[2][4] Consider using cell-penetrating enhancers if poor uptake is suspected.2. Evaluate the stability and activity of this compound at different pH levels that mimic intracellular compartments.3. Use appropriate solvents like DMSO to prepare stock solutions and ensure the final concentration in the cell culture medium does not cause precipitation or cellular toxicity.[2] |
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a thiopeptide antibiotic that inhibits bacterial protein synthesis.[1][7] It binds tightly to the 50S ribosomal subunit, specifically to a region involving the ribosomal protein L11 and 23S rRNA.[4] This binding event interferes with the function of elongation factors, such as EF-G and EF-Tu, ultimately halting peptide chain elongation.[6][8]
Is this compound bactericidal or bacteriostatic?
This compound's activity can be either bactericidal or bacteriostatic depending on the bacterial species, the concentration used, and the duration of exposure.[3] Against some bacteria, like Methicillin-Resistant Staphylococcus aureus (MRSA), it has been shown to be rapidly bactericidal in a concentration- and time-dependent manner.[1][3][5] However, against other organisms, it may primarily exhibit bacteriostatic effects, as indicated by a high MBC/MIC ratio.[2][3]
What are the typical MIC values for this compound?
The Minimum Inhibitory Concentration (MIC) of this compound varies depending on the target bacterium. For example:
-
Against various strains of Mycobacterium tuberculosis, MICs can range from 0.125 µg/mL to >8 µg/mL, with MIC50 and MIC90 values of 0.25 µg/mL and 1 µg/mL, respectively, for clinical isolates.[4]
-
For Mycobacterium abscessus clinical isolates, MICs have been reported to range from 0.0078 to 1 µg/mL, with MIC50 and MIC90 values of 0.125 µg/mL and 0.25 µg/mL, respectively.[2][9]
-
Against contemporary MRSA strains, this compound shows potent activity with MIC values typically ≤ 0.25 mg/L.[1][10]
How should I prepare and store this compound?
Due to its low water solubility, this compound is typically dissolved in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a stock solution.[5] It is recommended to prepare aliquots of the stock solution and store them at -80°C to maintain stability and prevent degradation from repeated freeze-thaw cycles.[1]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the microplate AlamarBlue assay.
Materials:
-
This compound
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
AlamarBlue reagent
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in the broth medium directly in the 96-well plate.
-
Adjust the bacterial culture to a 0.5 McFarland standard and then dilute it to the final desired inoculum concentration in the broth.
-
Inoculate each well (except for sterility controls) with the bacterial suspension. Include a growth control well (bacteria without this compound) and a negative control well (broth only).
-
Incubate the plate at the optimal temperature for the specific bacterium for the required duration (e.g., 24-72 hours).
-
After incubation, add AlamarBlue reagent to each well and incubate for a few more hours until a color change is observed in the growth control well.
-
The MIC is defined as the lowest concentration of this compound that prevents the color change of the AlamarBlue reagent (i.e., inhibits bacterial growth).[2]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC assay.[11][12]
Materials:
-
96-well plate from the completed MIC assay
-
Agar plates with appropriate growth medium
Procedure:
-
From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10-100 µL).
-
Spread the aliquot onto an agar plate.
-
Incubate the agar plates at the optimal temperature for the bacterium until colonies are visible in the control plates.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colony-forming units (CFUs) compared to the initial inoculum.[11][12] An antibiotic is generally considered bactericidal when the MBC/MIC ratio is ≤ 4.[2]
Time-Kill Kinetic Assay
This assay evaluates the rate of bacterial killing by this compound over time.[1][5]
Materials:
-
This compound
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium
-
Sterile culture tubes or flasks
-
Agar plates
Procedure:
-
Prepare flasks containing broth with different concentrations of this compound (e.g., 1x, 5x, 10x, 20x MIC) and a growth control flask without the antibiotic.
-
Inoculate each flask with the bacterial culture at a standardized starting density (e.g., 10^5 - 10^6 CFU/mL).
-
Incubate the flasks under appropriate conditions.
-
At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots and plate them on agar to determine the viable CFU/mL.
-
Plot the log10 CFU/mL versus time for each this compound concentration. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
Quantitative Data Summary
This compound MIC and MBC Values for Various Bacteria
| Bacterial Species | Strain(s) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MBC Range (µg/mL) | MBC/MIC Ratio | Reference(s) |
| Mycobacterium tuberculosis | H37Rv & Clinical Isolates | 0.125 - >8 | 0.25 | 1.0 | Not specified | Not specified | [4] |
| Mycobacterium abscessus | ATCC 19977 & Clinical Isolates | 0.0078 - 1 | 0.125 | 0.25 | 4 - 8 | 32 - 128 | [2] |
| Staphylococcus aureus (MRSA) | USA300 TCH1516 | 0.06 (mg/L) | Not specified | Not specified | Not specified | Not specified | [3] |
| Enterococcus faecium (VRE) | Clinical Isolate | 0.125 (mg/L) | Not specified | Not specified | Not specified | Not specified | [3] |
Time-Kill Assay Results for this compound
| Bacterial Species | Strain | This compound Concentration | Time to ~2-log Kill | Observation | Reference(s) |
| Staphylococcus aureus (MRSA) | USA300 TCH1516 | 10x MIC & 20x MIC | 6 hours | Rapidly bactericidal in a concentration- and time-dependent manner. | [1][3][5] |
| Mycobacterium abscessus | ATCC 19977 | 20x MIC | 16-48 hours | Effective decrease in bacterial density, but regrowth observed after 48 hours. | [2][9] |
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: this compound's mechanism of action at the bacterial ribosome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro and intracellular inhibitory activities of this compound against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of the thiopeptide antibiotic this compound against contemporary strains of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Harbors Potent In Vitro and Intracellular Inhbitory Activities against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 8. The mode of action of this compound (multhiomycin) and the mechanism of resistance in the producing organism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | In vitro and intracellular inhibitory activities of this compound against Mycobacterium abscessus [frontiersin.org]
- 10. Activity of the thiopeptide antibiotic this compound against contemporary strains of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. microbe-investigations.com [microbe-investigations.com]
Technical Support Center: Stabilizing Nosiheptide in Solvent Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and stabilizing nosiheptide in various solvent systems. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
This compound is a complex thiopeptide antibiotic with poor water solubility.[1][2] For laboratory use, it is typically dissolved in organic solvents. The most commonly recommended solvents are:
When preparing stock solutions, it is advisable to use freshly opened, anhydrous solvents to minimize potential degradation from moisture.[4] For DMSO, which is hygroscopic, using a newly opened bottle is particularly important.[4] Sonication may be recommended to aid dissolution in some solvents like DMSO.[4]
Q2: What are the optimal storage conditions for this compound solutions?
To ensure the stability of this compound in solution, proper storage is crucial. General recommendations are as follows:
-
Short-term storage (up to 24 hours): Solutions can be stored at 2-8°C.
-
Long-term storage: For extended periods, it is highly recommended to store aliquots of the stock solution at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[5] Some sources suggest that in-solvent storage at -80°C can be stable for up to two years.[5]
It is also good practice to purge the solvent with an inert gas like nitrogen or argon before dissolving the this compound to minimize oxidative degradation.
Q3: How does pH affect the stability of this compound?
This compound is known to be unstable under alkaline conditions.[6][7][8] Exposure to high pH can lead to hydrolysis of the molecule. In fact, alkaline hydrolysis is a method used to intentionally degrade this compound to a specific product, 4-hydroxymethyl-3-methyl-1H-indole-2-carboxylic acid (HMIA), for analytical quantification.[6][7][8]
While this compound has very low aqueous solubility, studies on a rhamnosylated derivative showed maximum solubility at a slightly acidic pH of 6.0.[3] It is generally advisable to maintain a neutral to slightly acidic pH for any aqueous buffers used in experiments with this compound to minimize hydrolytic degradation.
Troubleshooting Guides
Problem 1: My this compound solution has changed color or a precipitate has formed.
-
Possible Cause: This could indicate degradation or precipitation of the this compound. Thiopeptide antibiotics can be sensitive to light, temperature, and pH.
-
Troubleshooting Steps:
-
Verify Solvent Quality: Ensure you have used a high-purity, anhydrous solvent. The presence of water can facilitate hydrolysis.
-
Check Storage Conditions: Confirm that the solution has been stored at the recommended temperature and protected from light.
-
Assess for Precipitation: If a precipitate is observed, it may be due to exceeding the solubility limit or a change in temperature affecting solubility. Try gently warming the solution (if appropriate for the solvent) and vortexing to see if the precipitate redissolves.
-
Consider Degradation: If the color change is significant, it is likely that the this compound has degraded. It is recommended to prepare a fresh solution.
-
Preventive Measures: Always store this compound solutions in tightly sealed, light-protected containers at low temperatures. Prepare fresh solutions for critical experiments.
-
Problem 2: I am seeing unexpected peaks in my HPLC analysis.
-
Possible Cause: The appearance of new peaks in your chromatogram is a strong indicator of this compound degradation.
-
Troubleshooting Steps:
-
Analyze the Degradation Profile: Compare the chromatogram of your sample to a freshly prepared standard. The new peaks likely correspond to degradation products.
-
Investigate the Source of Degradation: Review your experimental protocol to identify potential stress factors that could have caused degradation:
-
pH: Was the this compound exposed to acidic or, more critically, basic conditions?
-
Temperature: Was the solution exposed to high temperatures?
-
Light: Was the solution protected from light during storage and handling?
-
Oxidation: Was the solvent de-gassed, and was the container sealed properly?
-
-
Perform a Forced Degradation Study: To understand the degradation profile better, you can perform a forced degradation study (see Experimental Protocols section). This will help in identifying the retention times of potential degradation products.
-
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility | Notes |
| DMSO | Up to 125 mg/mL[4] | Sonication and gentle warming may be required.[5] Use of newly opened, anhydrous DMSO is critical.[5] |
| DMF | Soluble[3] | - |
| Ethanol | Soluble[3] | - |
| Methanol | Soluble[3] | - |
| Water | Very low solubility[1] | A rhamnosylated derivative showed a maximum solubility of 525.8 ng/mL at pH 6.0, which was significantly higher than the parent this compound (28.3 ng/mL).[3] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid | -20°C[5] | Up to 3 years[5] |
| In Solvent | -80°C[5] | Up to 2 years[5] |
| In Solvent | -20°C[5] | Up to 1 year[5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened bottle
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound solid to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the this compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (up to 60°C) can also be applied if necessary.[5]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an appropriate volume of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at room temperature for 1 hour.
-
Neutralize with an appropriate volume of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in a 60°C oven for 48 hours.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined period (e.g., 24 hours). A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
3. Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method (see Protocol 3).
Protocol 3: Stability-Indicating HPLC Method
This is a general-purpose HPLC method that can be optimized for the analysis of this compound and its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 330 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting flowchart for unexpected HPLC results.
References
- 1. KEGG PATHWAY: Sulfur metabolism - Reference pathway [kegg.jp]
- 2. Frontiers | Thiazole Antibiotics Siomycin a and Thiostrepton Inhibit the Transcriptional Activity of FOXM1 [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. longdom.org [longdom.org]
- 5. Resistance to thiostrepton, siomycin, and sporangiomycin in actinomycetes that produce them - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Post-translational modifications involved in the biosynthesis of thiopeptide antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Thiopeptides: antibiotics with unique chemical structures and diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Nosiheptide Analysis Technical Support Center: Troubleshooting Peak Tailing in Reverse-Phase HPLC
Welcome to the technical support center for nosiheptide analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing in reverse-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common causes of peak tailing for this compound in RP-HPLC?
A1: Peak tailing for a complex molecule like this compound in RP-HPLC is often a multifactorial issue. The primary causes can be broadly categorized as follows:
-
Secondary Silanol Interactions: Residual, unreacted silanol groups on the surface of silica-based columns can interact with basic functional groups on the this compound molecule. This secondary interaction mechanism can lead to significant peak tailing.[1][2][3]
-
Mobile Phase pH Issues: The pH of the mobile phase plays a critical role in the ionization state of both the this compound molecule and the stationary phase.[4] If the mobile phase pH is close to the pKa of this compound or the silanol groups, it can result in poor peak shape.[4]
-
Column Degradation or Contamination: Over time, columns can degrade, leading to a loss of stationary phase, or become contaminated with strongly retained sample components. This can create active sites that cause peak tailing.[1][5] A partially blocked inlet frit can also distort the peak shape.[6]
-
Sample Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to broadened and tailing peaks.[1][7]
-
Extra-Column Effects: Issues outside of the analytical column, such as excessive tubing length, large-diameter tubing, or loose fittings, can contribute to band broadening and peak tailing.[5]
-
Inappropriate Mobile Phase Composition: A mobile phase with insufficient buffer capacity or an organic modifier that does not provide optimal selectivity can contribute to poor peak shape.[1][8]
Q2: My this compound peak is tailing. Where do I start troubleshooting?
A2: A systematic approach is key to identifying the root cause of peak tailing. The following workflow can guide your troubleshooting efforts.
Q3: How does mobile phase pH affect this compound peak shape, and what is the optimal range?
A3: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound.[4][9]
-
Impact on this compound: The charge state of this compound can change with pH, affecting its interaction with the stationary phase.
-
Impact on Stationary Phase: At a pH above approximately 3.5, residual silanol groups on the silica packing can become deprotonated and negatively charged.[7] These charged sites can then interact with any positively charged regions of the this compound molecule, causing peak tailing.[7]
To minimize these secondary interactions, it is generally recommended to work at a lower pH, typically between 2 and 3.[2][10] This ensures that the silanol groups are protonated and less likely to interact with the analyte.[2] The use of a buffer, such as phosphate or formate, is crucial to maintain a stable pH throughout the analysis.[1]
Q4: Can the choice of column chemistry improve this compound peak shape?
A4: Absolutely. The choice of column can have a significant impact on reducing peak tailing.
-
End-Capped Columns: Modern, high-purity silica columns that are "end-capped" are highly recommended.[1] End-capping involves chemically treating the residual silanol groups to make them less reactive, thereby minimizing secondary interactions with basic analytes.[1][5]
-
Different Stationary Phases: If peak tailing persists on a standard C18 column, consider trying a column with a different stationary phase. A C8 column, being less hydrophobic, may offer different selectivity and improved peak shape.[11][12] Phenyl-hexyl or polar-embedded phases can also provide alternative selectivities that may be beneficial.[5]
Q5: Could my sample preparation be causing the peak tailing?
A5: Yes, sample preparation can be a source of peak shape problems.
-
Sample Solvent Strength: If the sample is dissolved in a solvent that is significantly stronger (more organic) than the initial mobile phase, it can cause peak distortion and tailing. It is always best to dissolve the sample in the initial mobile phase whenever possible.
-
Sample Overload: As mentioned, injecting too high a concentration of this compound can lead to peak tailing.[1][7] Try diluting your sample and reinjecting to see if the peak shape improves.
-
Sample Matrix Effects: If your this compound is in a complex matrix, other components could be interfering with its chromatography.[1] Consider a sample cleanup step, such as solid-phase extraction (SPE), to remove these interferences.[1][13]
Quantitative Data Summary
The following table summarizes various reported HPLC conditions for this compound analysis, which can serve as a starting point for method development and troubleshooting.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Agilent ZORBAX SB-C18 (4.6x250 mm)[14] | Poroshell C8 (250x4.6 mm, 4 µm)[11][13] | ZORBAX Eclipse XDB-C18[12] |
| Mobile Phase A | Water with 0.1% TFA[14] | 5 mM Ammonium Acetate with 0.1% Formic Acid[11][13] | Water with Acetic Acid[12] |
| Mobile Phase B | Acetonitrile with 0.1% TFA[14] | Acetonitrile[11][13] | Acetonitrile[12] |
| Elution Mode | Gradient[14] | Isocratic[11][13] | Not Specified |
Experimental Protocol: Mobile Phase pH Optimization
This protocol outlines a systematic approach to optimizing the mobile phase pH to reduce this compound peak tailing.
Objective: To determine the optimal mobile phase pH for symmetrical this compound peak shape.
Materials:
-
HPLC system with UV detector
-
Reverse-phase C18 or C8 column
-
This compound standard
-
HPLC-grade water, acetonitrile, formic acid, and phosphoric acid
-
pH meter
Procedure:
-
Prepare Mobile Phases:
-
Prepare three different aqueous mobile phase A solutions:
-
A1: Water with 0.1% (v/v) formic acid (pH ~2.7)
-
A2: Water adjusted to pH 3.0 with phosphoric acid
-
A3: Water adjusted to pH 4.0 with phosphoric acid
-
-
Mobile phase B is 100% acetonitrile.
-
-
Prepare this compound Standard:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Dilute the stock solution with each of the initial mobile phase compositions (e.g., 85% A1, 15% B) to a final concentration suitable for injection.
-
-
HPLC Analysis:
-
Equilibrate the column with the initial conditions using mobile phase A1.
-
Inject the this compound standard and run your gradient method.
-
After the run, wash the column thoroughly.
-
Repeat the equilibration and injection using mobile phase A2.
-
Repeat the equilibration and injection using mobile phase A3.
-
-
Data Analysis:
-
For each chromatogram, measure the USP tailing factor (Tf) for the this compound peak. A value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1.5 are generally considered to be tailing.[6]
-
Compare the peak shapes and tailing factors obtained at each pH.
-
Select the pH that provides the most symmetrical peak (Tf closest to 1.0) without compromising retention or resolution.
-
Expected Outcome: It is anticipated that the lower pH mobile phases (A1 and A2) will produce a this compound peak with significantly less tailing compared to the mobile phase at pH 4.0, due to the suppression of silanol ionization.[2]
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. uhplcs.com [uhplcs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. i01.yizimg.com [i01.yizimg.com]
- 8. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Rapid determination of this compound in feed based on dispersive SPE coupled with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound Biosynthesis Featuring a Unique Indole Side Ring Formation on the Characteristic Thiopeptide Framework - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Nosiheptide degradation during sample preparation
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of nosiheptide during sample preparation for analysis. This compound, a thiopeptide antibiotic, is susceptible to degradation under certain conditions, which can impact the accuracy of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during sample preparation?
A1: The main factors contributing to this compound degradation are exposure to alkaline pH, elevated temperatures, and potentially light. This compound is particularly susceptible to alkaline hydrolysis.[1][2][3]
Q2: What is the recommended pH range for working with this compound solutions?
A2: To minimize degradation, it is recommended to maintain this compound solutions in a slightly acidic to neutral pH range, ideally between pH 5 and 7.[4][5][6] Alkaline conditions (pH > 8) should be strictly avoided as they rapidly cause hydrolysis.[1][2][3]
Q3: How should I store this compound samples and stock solutions?
A3: For long-term storage, this compound should be kept as a lyophilized powder at -20°C or below, protected from moisture.[2][7] Stock solutions should be prepared fresh when possible. If short-term storage of solutions is necessary, they should be aliquoted and stored at -20°C or -80°C for up to a month or a year, respectively.[2][7] Avoid repeated freeze-thaw cycles.[5]
Q4: In which solvents is this compound soluble and what are the stability considerations?
A4: this compound has low aqueous solubility.[4] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, ethanol, and acetonitrile.[8][9] When preparing stock solutions in these solvents, it is advisable to purge the solvent with an inert gas to minimize oxidation.[8] For analytical purposes, mixtures of acetonitrile and aqueous solutions containing a small amount of formic acid are often used.[3]
Troubleshooting Guide
Issue 1: Low or inconsistent recovery of this compound in my samples.
This is a common issue that can often be traced back to degradation during the sample preparation workflow.
Troubleshooting Steps:
-
Check the pH of all solutions: Ensure that all buffers and extraction solutions are in the recommended slightly acidic to neutral pH range (pH 5-7). Avoid any steps that might expose the sample to alkaline conditions.
-
Control the temperature: Perform all sample preparation steps at room temperature or on ice to minimize thermal degradation. Avoid heating samples unless it is a required part of a validated protocol for derivatization.
-
Protect from light: While specific data on this compound's photosensitivity is limited, it is good practice to protect samples from direct light exposure by using amber vials or covering tubes with aluminum foil.
-
Evaluate your extraction solvent: The choice of extraction solvent can impact recovery. Acetonitrile, often acidified with formic acid, is commonly used for extracting this compound from various matrices.[3] Ensure your solvent is of high purity and appropriate for your sample matrix.
Experimental Workflow for Sample Preparation Troubleshooting
Caption: A flowchart for troubleshooting low this compound recovery.
Issue 2: Appearance of unexpected peaks in my chromatogram.
The presence of additional peaks may indicate the formation of degradation products.
Troubleshooting Steps:
-
Suspect Alkaline Hydrolysis: If your sample preparation involved any basic steps, the primary degradation product is likely 4-hydroxymethyl-3-methyl-1H-indole-2-carboxylic acid (HMIA).[1][2] This is a known marker of this compound degradation.
-
Review Sample Handling: Extended exposure to room temperature or elevated temperatures can lead to the formation of various degradation products.
-
Perform a Forced Degradation Study: To confirm the identity of degradation peaks, you can perform a controlled degradation of a this compound standard.
-
Acidic Degradation: Treat a this compound standard with a mild acid (e.g., 0.1 M HCl) at a controlled temperature and analyze the resulting solution.
-
Alkaline Degradation: Treat a this compound standard with a mild base (e.g., 0.1 M NaOH) at a controlled temperature.[1][2][3] You should observe the formation of the HMIA peak.
-
Oxidative Degradation: Treat a this compound standard with a mild oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Heat a this compound solution at a defined temperature (e.g., 60°C) for a set time.
-
Photodegradation: Expose a this compound solution to a UV lamp for a defined period.
-
Logical Flow for Identifying Degradation Products
Caption: A workflow for identifying unknown peaks via forced degradation.
Quantitative Data on this compound Stability
The following tables summarize the known and inferred stability of this compound under various conditions. Note that specific kinetic data for this compound is limited in the literature; therefore, some information is based on general knowledge of thiopeptide and peptide stability.
Table 1: Effect of pH on this compound Degradation
| pH | Condition | Degradation Rate | Comments |
| < 4 | Acidic | Slow | Thiopeptide antibiotics are generally more stable in acidic conditions compared to alkaline conditions. |
| 5 - 7 | Slightly Acidic to Neutral | Very Slow | Optimal pH range for stability.[4][5][6] |
| > 8 | Alkaline | Rapid | Significant hydrolysis occurs, leading to the formation of HMIA and other degradation products.[1][2][3] |
Table 2: Effect of Temperature on this compound Degradation
| Temperature | Condition | Degradation Rate | Comments |
| -20°C | Frozen Storage (Lyophilized Powder) | Very Slow | Recommended for long-term storage (up to 3 years).[2] |
| 4°C | Refrigerated (Lyophilized Powder) | Slow | Suitable for short-term storage (up to 2 years).[7] |
| 25°C | Room Temperature (in Solution) | Moderate | Degradation is expected over time. Prepare solutions fresh. |
| 50°C | Elevated Temperature (Alkaline Solution) | Very Rapid | Optimal temperature for intentional alkaline hydrolysis to HMIA (when combined with 1.0 M NaOH for 1 hour).[3] |
Table 3: Stability of this compound in Common Solvents
| Solvent | Stability | Comments |
| DMSO | Good | This compound is highly soluble in DMSO.[2] For storage in solution, -80°C is recommended for up to a year.[2][7] |
| Methanol | Moderate | This compound is soluble in methanol.[8][9] Solutions should be stored at low temperatures and used promptly. |
| Acetonitrile | Moderate | Commonly used as an extraction and chromatography solvent, often with a small amount of acid (e.g., formic acid) to improve stability and chromatographic peak shape.[3] |
Detailed Experimental Protocols
Protocol 1: Alkaline Hydrolysis for the Generation of HMIA Degradation Product
This protocol is adapted from a method for the analytical determination of this compound by converting it to its stable degradation product, HMIA.[1][3]
Materials:
-
This compound standard
-
1.0 M Sodium Hydroxide (NaOH) solution
-
Heating block or water bath
-
pH meter
-
Ethyl acetate
-
Centrifuge
-
Evaporator (e.g., rotary evaporator or nitrogen stream)
Procedure:
-
Prepare a solution of this compound in a suitable solvent.
-
To a known amount of the this compound solution, add 4 mL of 1.0 M NaOH.
-
Incubate the mixture at 50°C for 1 hour.[3]
-
After incubation, cool the solution to room temperature.
-
Adjust the pH of the solution to 3-4 with a suitable acid (e.g., HCl).
-
Extract the solution with 10 mL of ethyl acetate.
-
Centrifuge to separate the layers and collect the ethyl acetate (upper) layer.
-
Evaporate the ethyl acetate to dryness.
-
Reconstitute the residue in a suitable solvent for LC-MS or HPLC analysis.
Protocol 2: General Procedure for a Forced Degradation Study
This protocol provides a general framework for investigating the stability of this compound under various stress conditions.
Materials:
-
This compound standard
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
UV lamp
-
Heating block or oven
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50).
-
For each stress condition, mix equal volumes of the this compound stock solution and the stressor solution in separate vials. For the thermal and photodegradation studies, use the stock solution directly.
-
Incubate the samples under the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for a defined time course (e.g., 1, 2, 4, 8 hours).
-
Alkaline Hydrolysis: 0.1 M NaOH at room temperature for a defined time course (e.g., 15, 30, 60, 120 minutes).
-
Oxidative Degradation: 3% H₂O₂ at room temperature for a defined time course (e.g., 1, 2, 4, 8 hours).
-
Thermal Degradation: Heat the stock solution at 60°C for a defined time course (e.g., 2, 4, 8, 24 hours).
-
Photodegradation: Expose the stock solution to a UV lamp at a fixed distance for a defined time course (e.g., 1, 2, 4, 8 hours). Keep a control sample wrapped in foil to protect it from light.
-
-
At each time point, withdraw an aliquot of the sample. Neutralize the acid and base-treated samples.
-
Analyze all samples by HPLC or LC-MS to determine the percentage of this compound remaining and to observe the formation of degradation products.
References
- 1. Analysis of this compound in Food Animal Tissues via Its Unique Degradation Product by Liquid Chromatography-Tandem Mass Spectrometry after Alkaline Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective biosynthesis of a rhamnosyl this compound by a novel bacterial rhamnosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN101303334A - HPLC testing method of this compound product biological valence content - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. glpbio.com [glpbio.com]
Navigating Matrix Effects in Nosiheptide LC-MS/MS Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Nosiheptide.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which can significantly compromise the accuracy, precision, and sensitivity of quantitative analysis.[1][2] In complex biological matrices, endogenous components like phospholipids, proteins, and salts are common causes of matrix effects.[3]
Q2: My this compound signal is inconsistent and lower than expected. Could this be due to matrix effects?
A2: Yes, inconsistent and suppressed analyte signals are hallmark signs of matrix effects.[4] Co-eluting matrix components can compete with this compound for ionization in the MS source, leading to reduced signal intensity.[2] This phenomenon, known as ion suppression, is a major concern in LC-MS/MS bioanalysis and can lead to inaccurate quantification and reduced sensitivity.[5]
Q3: How can I confirm that matrix effects are affecting my this compound assay?
A3: A common method to assess matrix effects is the post-column infusion technique.[6] This involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank, extracted sample matrix.[7] A dip or rise in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively.[1][6] Another approach is to compare the slope of a calibration curve prepared in a neat solvent with that of a matrix-matched calibration curve; a significant difference suggests the presence of matrix effects.[8]
Q4: What are the most effective strategies to minimize matrix effects for this compound?
A4: A multi-pronged approach is often most effective:
-
Sample Preparation: Implementing a robust sample cleanup procedure is crucial. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are effective at removing interfering matrix components before LC-MS/MS analysis.[9][10]
-
Chromatographic Separation: Optimizing the HPLC or UHPLC method to chromatographically separate this compound from co-eluting matrix components can significantly reduce interference.[6][10]
-
Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended. Since a SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar matrix effects, allowing for accurate correction during data processing.[1][11]
-
Matrix-Matched Calibration: Preparing calibration standards in the same matrix as the samples helps to compensate for matrix effects, as both standards and samples will be equally affected.[12][13]
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound LC-MS/MS analysis.
Problem 1: Poor reproducibility and accuracy in quantitative results.
-
Possible Cause: Uncompensated matrix effects.
-
Troubleshooting Steps:
-
Evaluate Matrix Effect: Perform a quantitative assessment of matrix effects by comparing the response of this compound in a neat solution versus a post-extraction spiked blank matrix.
-
Improve Sample Cleanup: If significant matrix effects are observed, enhance the sample preparation method. For this compound in animal tissues, a combination of acetonitrile extraction, n-hexane defatting, and SPE with an HLB cartridge has been shown to be effective.[14][15] For feed samples, dispersive SPE with silica gel can provide good recovery and purification.[16]
-
Implement Matrix-Matched Calibrators: Prepare calibration curves in a blank matrix that is representative of your study samples.[12][17] This is a regulatory expectation for bioanalytical method validation.[12]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS for this compound is the gold standard for compensating for matrix effects and improving data quality.[11][18]
-
Problem 2: Low signal intensity or complete signal loss for this compound.
-
Possible Cause: Severe ion suppression.
-
Troubleshooting Steps:
-
Optimize Chromatography: Adjust the chromatographic gradient to better separate this compound from the regions of ion suppression. A post-column infusion experiment can help identify these regions.[7]
-
Dilute the Sample: Simple dilution of the sample extract can reduce the concentration of interfering matrix components, thereby lessening ion suppression.[19] However, ensure that the diluted concentration of this compound remains above the limit of quantification.
-
Change Ionization Mode: If using electrospray ionization (ESI), consider switching the polarity (positive to negative or vice versa) as fewer compounds may ionize in the alternate mode, potentially reducing interferences.[4][20] Atmospheric pressure chemical ionization (APCI) can also be less susceptible to matrix effects than ESI.[20]
-
Check for Metal Adsorption: Some compounds can chelate with metal surfaces in the HPLC system, leading to signal loss. Consider using metal-free columns and tubing if adsorption is suspected.[21]
-
Quantitative Data Summary
The following tables summarize recovery data for this compound from various studies, illustrating the effectiveness of different sample preparation methods.
Table 1: Recovery of this compound from Animal Tissues
| Matrix | Spiking Level (µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Chicken Muscle | 1.0, 2.0, 10 | 83 - 101 | <12 | [15] |
| Bovine Muscle | 1.0, 2.0, 10 | 83 - 101 | <12 | [15] |
| Swine Muscle | 1.0, 2.0, 10 | 83 - 101 | <12 | [15] |
| Swine Liver | 1.0, 2.0, 10 | 83 - 101 | <12 | [15] |
| Swine, Chicken, Fish Muscles | 2 - 500 (calibration range) | 85 - 108 | <10 | [22] |
Table 2: Recovery of this compound from Feed Samples
| Feed Type | Spiking Level (mg/kg) | Intra-day Recovery (%) | Inter-day Recovery (%) | Reference |
| Five Types of Feed | 0.500, 2.50, 5.00 | 78.5 - 96.8 | 84.9 - 94.2 | [16] |
Experimental Protocols
Protocol 1: Sample Preparation of this compound from Animal Tissues using SPE
This protocol is adapted from a method for the direct determination of this compound in animal tissues.[14][15]
-
Homogenization: Weigh 1g of homogenized tissue into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile. Homogenize for 1 minute.
-
Centrifugation: Centrifuge at 8000 rpm for 5 minutes. Collect the supernatant.
-
Re-extraction: Repeat the extraction step with another 10 mL of acetonitrile. Combine the supernatants.
-
Defatting: Add 10 mL of n-hexane to the combined supernatant. Vortex for 1 minute and then centrifuge at 8000 rpm for 5 minutes. Discard the upper n-hexane layer.
-
Evaporation: Evaporate the acetonitrile layer to near dryness under a nitrogen stream at 40°C.
-
Reconstitution: Reconstitute the residue in 5 mL of 5% methanol in water.
-
SPE Cleanup (HLB Cartridge):
-
Conditioning: Condition an HLB SPE cartridge (e.g., 60 mg, 3 mL) with 3 mL of methanol followed by 3 mL of water.
-
Loading: Load the reconstituted sample onto the cartridge.
-
Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of 30% methanol in water.
-
Elution: Elute the this compound with 3 mL of methanol.
-
-
Final Preparation: Evaporate the eluate to dryness under nitrogen. Reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for this compound extraction from animal tissues.
Caption: Troubleshooting logic for this compound matrix effects.
References
- 1. tandfonline.com [tandfonline.com]
- 2. longdom.org [longdom.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. providiongroup.com [providiongroup.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. eijppr.com [eijppr.com]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Direct determination of this compound residue in animal tissues by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rapid determination of this compound in feed based on dispersive SPE coupled with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. crimsonpublishers.com [crimsonpublishers.com]
- 19. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Nosiheptide Production in Streptomyces
Welcome to the technical support center for the optimization of Nosiheptide production from Streptomyces fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to enhancing the yield of this potent thiopeptide antibiotic.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your Streptomyces fermentation experiments for this compound production.
Issue 1: Low this compound Yield Despite Successful Strain Growth
-
Question: My Streptomyces actuosus culture shows good biomass production, but the final this compound yield is consistently low. What are the potential causes and how can I address this?
-
Answer: Low this compound yield with adequate cell growth can stem from several factors, primarily related to suboptimal fermentation conditions, precursor limitations, or regulatory issues within the biosynthetic pathway. Here are some troubleshooting steps:
-
Oxygen Limitation: Oxygen deficiency is a critical limiting factor for this compound production.[1][2] Consider enhancing aeration in your fermentation setup. For shake flask cultures, increasing the agitation speed or using baffled flasks can improve oxygen transfer. In a bioreactor, you can increase the agitation and aeration rates.
-
Media Composition: The composition of your fermentation medium is crucial. Ensure that essential precursors for this compound biosynthesis are not limiting. Key components to optimize include carbon and nitrogen sources.
-
pH Control: The pH of the fermentation broth can significantly impact enzyme activity and nutrient uptake. The optimal pH for Streptomyces growth is typically between 6.0 and 8.0.[3] Monitor and control the pH throughout the fermentation process.
-
Phosphate Regulation: High concentrations of phosphate can suppress the production of secondary metabolites, including antibiotics, in Streptomyces. Try optimizing the phosphate concentration in your medium.
-
Issue 2: Inconsistent this compound Production Between Batches
-
Question: I am observing significant variability in this compound yield from one fermentation batch to another, even when using the same protocol. What could be causing this inconsistency?
-
Answer: Batch-to-batch variability is a common challenge in fermentation processes. The root causes often lie in subtle variations in inoculum preparation, media sterilization, or physical fermentation parameters.
-
Inoculum Quality: The age and physiological state of the seed culture can have a profound impact on the subsequent fermentation. Standardize your inoculum preparation protocol, including the age of the spore suspension or vegetative culture and the seed culture incubation time.
-
Media Preparation: Ensure consistent and thorough mixing of media components before sterilization. Inadequate mixing can lead to variations in nutrient availability. Autoclaving can also affect media components; consider sterile filtration for heat-labile supplements.
-
Precise Control of Fermentation Parameters: Small fluctuations in temperature, pH, and dissolved oxygen can lead to significant differences in yield. Calibrate your probes regularly and ensure your control systems are functioning correctly.
-
Issue 3: Genetic Instability of the High-Yielding Strain
-
Question: I have a high-producing Streptomyces mutant, but its this compound yield tends to decrease over successive subcultures. How can I maintain the strain's productivity?
-
Answer: Genetic instability in high-yielding strains is a known phenomenon. This can be due to spontaneous mutations or the loss of plasmids or integrated genes.
-
Cryopreservation: Prepare a master cell bank of your high-yielding strain and store it under appropriate cryopreservative conditions (e.g., in 20% glycerol at -80°C or in liquid nitrogen). For routine experiments, use a working cell bank derived from the master bank to limit the number of subcultures.
-
Periodic Re-isolation: Periodically re-streak the culture on solid media and select single colonies for screening to identify high-producing isolates. This helps to maintain a pure and productive culture.
-
Frequently Asked Questions (FAQs)
Genetic Strategies
-
Question: How can I genetically engineer Streptomyces actuosus to improve this compound yield?
-
Answer: Several genetic engineering strategies have proven effective:
-
Heterologous Expression of Hemoproteins: Overexpressing hemoglobins, such as Vitreoscilla hemoglobin (VHb) or haemoprotein from Sinorhobobium meliloti (SmHb), can alleviate oxygen limitation and significantly boost this compound production.[1][2]
-
Genome Shuffling: This technique involves protoplast fusion of mutated strains to generate recombinants with improved phenotypes. It has been successfully used to obtain high-yield this compound producers.[4][5]
-
Ribosome Engineering: Introducing mutations in ribosomal proteins (e.g., S12) can confer resistance to certain antibiotics and, as a pleiotropic effect, enhance the production of other antibiotics like this compound.[4][5]
-
Overexpression of Regulatory Genes: The nosP gene encodes a regulatory protein that activates the transcription of the this compound biosynthetic gene cluster.[6] Overexpressing this gene could potentially increase production.
-
Fermentation Optimization
-
Question: What are the key fermentation parameters to optimize for enhanced this compound production?
-
Answer: A systematic optimization of fermentation conditions is crucial. Key parameters include:
-
Carbon and Nitrogen Sources: Glucose and corn starch are commonly used carbon sources, while soybean meal and peptone can serve as nitrogen sources.[3][7] The optimal concentrations and ratios of these components should be determined experimentally.
-
Temperature: The optimal temperature for this compound production by S. actuosus is typically around 28-30°C.[3][7]
-
pH: Maintaining the pH in the optimal range of 6.5-7.0 is important for this compound production.[3]
-
Aeration and Agitation: As mentioned, adequate oxygen supply is critical. Optimization of agitation and aeration rates in a fermenter is essential for maximizing yield.
-
Inoculum Size and Age: An inoculum volume of around 5% and a seed age of 5 days have been reported as optimal in some studies.[3]
-
-
Question: What is Response Surface Methodology (RSM) and how can it be used to optimize fermentation?
Quantitative Data on Yield Enhancement Strategies
| Strategy | Strain | Improvement | Final Yield | Reference |
| Heterologous Expression of SmHb (single copy) | Streptomyces actuosus | 151% increase | - | [1][2] |
| Heterologous Expression of SmHb (two copies) | Streptomyces actuosus | ~1.9-fold increase | 2352 µg/ml | [1][2] |
| Genome Shuffling and Ribosome Engineering | Streptomyces actuosus AW7 | 9.20-fold increase | 1.54 g/L | [4][5] |
| Fed-Batch Fermentation Optimization | Streptomyces actuosus | Significant improvement | - | [10][11] |
| Medium Optimization using RSM | Streptomyces sp. 891-B6 (for Chrysomycin A) | 60% increase | 1601.9 ± 56.7 mg/L | [3] |
| Precursor Supplementation (L-tyrosine for Apigenin) | Recombinant Streptomyces albus | 4.3-fold increase | 343.3 ± 3.0 µg/L | [12] |
Experimental Protocols
Protocol 1: Protoplast Preparation and Fusion for Genome Shuffling
This protocol is adapted from methodologies used for Streptomyces.
-
Mycelium Collection: Grow the parent strains in a suitable liquid medium to the mid-exponential phase. Harvest the mycelia by centrifugation.
-
Protoplast Formation: Wash the mycelia with a sucrose solution. Resuspend the mycelia in a protoplast formation buffer containing lysozyme. Incubate until protoplasts are formed (monitor microscopically).
-
Protoplast Purification: Filter the suspension through cotton wool to remove mycelial fragments. Collect the protoplasts by centrifugation and wash them with a regeneration medium.
-
Protoplast Fusion: Mix the protoplasts from the different parent strains in a fusion buffer containing polyethylene glycol (PEG).
-
Regeneration and Selection: Plate the fused protoplasts on a regeneration medium. After regeneration, overlay with a selective agent (if applicable) or transfer to a selective medium to screen for recombinant strains.
Protocol 2: Fermentation of Streptomyces actuosus for this compound Production
This is a general protocol that should be optimized for your specific strain and equipment.
-
Seed Culture Preparation: Inoculate spores or mycelial fragments of S. actuosus into a seed medium (e.g., sucrose 2.0%, corn steep liquor 3.0%, peptone 0.5%, and CaCO₃ 0.5%).[7] Incubate at 28°C with shaking (e.g., 250 rpm) for 24-48 hours.
-
Production Fermentation: Inoculate the production medium with the seed culture (e.g., 5% v/v). A typical production medium might contain glucose, corn starch, soybean meal, and CaCO₃.[3]
-
Fermentation Conditions: Maintain the fermentation at a controlled temperature (e.g., 28-30°C) and pH (e.g., 6.5-7.0) with adequate aeration and agitation for a specified period (e.g., 7-12 days).
-
This compound Extraction and Analysis: At the end of the fermentation, extract the this compound from the broth using a suitable solvent (e.g., ethyl acetate). Analyze the yield using methods such as High-Performance Liquid Chromatography (HPLC).
Visualizations
References
- 1. Enhancing this compound production in Streptomyces actuosus by heterologous expression of haemoprotein from Sinorhizobium meliloti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genome Shuffling and Ribosome Engineering of Streptomyces actuosus for High-Yield this compound Production [agris.fao.org]
- 5. Genome shuffling and ribosome engineering of Streptomyces actuosus for high-yield this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NosP-Regulated this compound Production Responds to Both Peptidyl and Small-Molecule Ligands Derived from the Precursor Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Biosynthesis Featuring a Unique Indole Side Ring Formation on the Characteristic Thiopeptide Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1-14 from cassava rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. mdpi.com [mdpi.com]
Interpreting ambiguous results in Nosiheptide bioassays
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Nosiheptide bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a thiopeptide antibiotic produced by Streptomyces actuosus.[1][2][3] Its mechanism of action involves inhibiting bacterial protein synthesis by tightly binding to the 50S ribosomal subunit.[1][4] This binding interferes with the function of elongation factors Tu and G, effectively halting peptide chain elongation.[4][5]
Q2: Which bacterial strains are typically susceptible to this compound?
A2: this compound is potent against a variety of Gram-positive bacteria.[1] It shows high activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), Enterococcus species, and Clostridium difficile.[2][5] It is generally inactive against most Gram-negative strains.[2]
Q3: What are the standard bioassays used to determine this compound activity?
A3: The most common methods are the Kirby-Bauer (disk diffusion) assay for determining general susceptibility and the broth microdilution method for quantifying the Minimum Inhibitory Concentration (MIC).[6][7][8] The disk diffusion test involves measuring the diameter of the zone of growth inhibition around a disk containing this compound.[9] The MIC is the lowest concentration of this compound that prevents visible bacterial growth in a liquid culture.[8][9]
Q4: What is a typical MIC value for this compound against susceptible strains?
A4: this compound exhibits potent activity against Staphylococcus aureus strains, with reported MIC values typically at or below 0.25 mg/L.[2] Some studies report MICs as low as 0.06 mg/L for MRSA strains.[5]
Troubleshooting Guide: Interpreting Ambiguous Results
This section addresses specific issues that can lead to ambiguous or unexpected results during this compound bioassays.
Issue 1: Inconsistent or Fuzzy Zone of Inhibition (ZOI)
Q: My zones of inhibition are indistinct, have fuzzy edges, or vary significantly between identical plates. What could be the cause?
A: Fuzzy or inconsistent zones of inhibition can result from several factors related to the agar, inoculum, or antibiotic diffusion.
-
Potential Cause 1: Improper Inoculum Density. If the bacterial lawn is not confluent, the zone edges will be poorly defined.[10] Conversely, an overly dense inoculum can reduce the size of the inhibition zone.
-
Solution: Standardize your inoculum to a 0.5 McFarland turbidity standard to ensure a uniform, confluent lawn of bacterial growth.
-
Potential Cause 2: Agar Depth and Composition. The depth of the agar affects the vertical and radial diffusion of the antibiotic.[11] Inconsistent agar depth across or between plates will lead to variable zone sizes. The composition of the agar can also influence the diffusion rate of this compound.[6]
-
Solution: Ensure you pour Mueller-Hinton agar plates to a uniform depth (typically 4 mm) on a level surface. Use the same batch of agar for all experiments in a single series to minimize variability.
-
Potential Cause 3: Moisture on Agar Surface. Excess moisture can cause the antibiotic to spread unevenly and the bacteria to swarm, resulting in irregular zone edges.
-
Solution: Allow the agar plates to dry in a sterile environment (e.g., a laminar flow hood) until no visible moisture remains on the surface before inoculation.
-
Potential Cause 4: this compound Solubility and Stability. this compound has low water solubility.[1] If it is not fully dissolved in the solvent before being applied to the disk, or if the compound precipitates in the agar, diffusion will be uneven.
-
Solution: Ensure this compound is completely dissolved in an appropriate solvent before application. Run a stability check of your stock solution if it has been stored for an extended period. This compound stock solutions are typically stored at -20°C for up to a year or -80°C for up to two years.[2]
Issue 2: Appearance of Satellite Colonies
Q: I am observing small colonies growing within the zone of inhibition, close to the edge of the zone or the central disk. What are these, and do they invalidate my results?
A: These are known as "satellite colonies" and they do not necessarily invalidate the result, but their presence requires careful interpretation.
-
Explanation: Satellite colonies are typically non-resistant bacteria that begin to grow in an area where the concentration of the antibiotic has been locally reduced.[12] This can happen if a few resistant cells grow and secrete enzymes that degrade the antibiotic, or if the incubation period is too long, allowing the antibiotic to break down naturally.[13][14]
-
Troubleshooting Steps:
-
Check Antibiotic Concentration and Age: Using an antibiotic concentration that is too low or using expired/improperly stored antibiotic stocks can lead to quicker degradation and the appearance of satellites.[13]
-
Limit Incubation Time: Do not incubate plates for longer than the standard recommended period (e.g., 16-24 hours).[6][13] Prolonged incubation gives non-resistant cells a chance to grow as the antibiotic concentration falls.[15]
-
Confirm Resistance: Pick the satellite colonies and re-streak them on a fresh plate with the same concentration of this compound. True resistant strains will grow, while satellite colonies (which are not genuinely resistant) will not.[12]
-
Issue 3: Atypical Dose-Response Curve in MIC Assays
Q: In my broth microdilution assay, I'm not seeing a standard sigmoidal dose-response curve. Instead, I see a U-shaped or bell-shaped curve where bacterial growth is inhibited at mid-range concentrations but seems to recover at higher concentrations. Why is this happening?
A: Atypical, non-monotonic dose-response curves are a known phenomenon in toxicology and drug sensitivity screening.
-
Potential Cause 1: Hormesis. Some compounds can exhibit a biphasic dose-response, known as hormesis, where low doses stimulate a biological response while high doses are inhibitory.[16] In some antibiotic assays, sub-MIC concentrations have been shown to induce biofilm formation, which could be misinterpreted as growth.[17]
-
Solution: This is a complex biological effect. Carefully document the curve's shape and consider additional assays to understand the mechanism, such as microscopy to check for biofilm or cell aggregation.
-
Potential Cause 2: Compound Promiscuity or Multiple Targets. Bell-shaped dose-response curves can occur with compounds that have multiple biological targets or binding sites with different affinities.[16]
-
Solution: While difficult to resolve with simple bioassays, this observation can be a critical finding. It suggests a more complex mechanism of action than simple inhibition and may warrant further investigation into this compound's secondary targets at high concentrations.
-
Potential Cause 3: Experimental Artifact. At very high concentrations, this compound's low solubility could lead to precipitation in the test wells. This might be misinterpreted as turbidity (bacterial growth) by a spectrophotometer.
-
Solution: Visually inspect the wells of your microtiter plate under a microscope to distinguish between true bacterial growth and compound precipitation. Include drug-only control wells (no bacteria) to check for precipitation at each concentration.
Data Presentation
Table 1: Factors Influencing Zone of Inhibition (ZOI) Diameter
| Factor | Effect on ZOI Diameter | Recommendations |
| Inoculum Density | Higher density → Smaller ZOI | Standardize to 0.5 McFarland |
| Incubation Time | Longer time → Larger ZOI (to a point) | Standardize to 16-24 hours[6][13] |
| Incubation Temperature | Affects bacterial growth rate | Standardize to 35-37°C[6][18] |
| Agar Depth | Thicker agar → Smaller ZOI | Standardize to 4 mm |
| Antibiotic Concentration | Higher concentration → Larger ZOI | Use a consistent, validated concentration |
| Agar Composition | Can affect drug diffusion rate | Use Mueller-Hinton Agar for consistency[6] |
Table 2: Typical Parameters for this compound Bioassays
| Parameter | Disk Diffusion (Kirby-Bauer) | Broth Microdilution (MIC) |
| Test Organism | Staphylococcus aureus (e.g., ATCC 25923) | Staphylococcus aureus (e.g., ATCC 29213) |
| Inoculum Prep. | 0.5 McFarland Standard Suspension | Standardized suspension (e.g., 5x10^5 CFU/mL)[8] |
| Medium | Mueller-Hinton Agar (MHA) | Cation-Adjusted Mueller-Hinton Broth (CAMHB) |
| This compound Conc. | e.g., 10 µg per disk | Two-fold serial dilutions (e.g., 8 mg/L to 0.015 mg/L) |
| Incubation | 35°C for 16-20 hours | 35°C for 16-20 hours |
| Endpoint | Zone Diameter (mm) | Lowest concentration with no visible growth |
| Expected Result (S. aureus) | Susceptible (Zone ≥ standard breakpoint) | MIC ≤ 0.25 mg/L[2] |
Experimental Protocols
Protocol 1: this compound Disk Diffusion Assay
-
Prepare Inoculum: Select 3-5 isolated colonies of the test organism and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.
-
Inoculate Plate: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum, remove excess liquid by pressing it against the inside of the tube, and swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees between each application to ensure even coverage.
-
Apply Disks: Allow the plate to dry for 3-5 minutes. Using sterile forceps, place a this compound-impregnated disk onto the agar surface. Gently press the disk to ensure complete contact.
-
Incubate: Invert the plates and incubate at 35°C for 16-20 hours.
-
Measure Results: After incubation, measure the diameter of the zone of complete growth inhibition to the nearest millimeter using a ruler or calipers.
Protocol 2: this compound Broth Microdilution MIC Assay
-
Prepare this compound Dilutions: Perform two-fold serial dilutions of this compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL, covering the desired concentration range (e.g., 8 to 0.015 mg/L). Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Prepare Inoculum: Dilute a 0.5 McFarland suspension of the test organism in CAMHB to achieve a final concentration of approximately 5x10^5 CFU/mL.
-
Inoculate Plate: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
Incubate: Cover the plate and incubate at 35°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).
Visualizations
Caption: Workflow for a this compound Disk Diffusion Bioassay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The mode of action of this compound (multhiomycin) and the mechanism of resistance in the producing organism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of the thiopeptide antibiotic this compound against contemporary strains of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. singerinstruments.com [singerinstruments.com]
- 11. quora.com [quora.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. goldbio.com [goldbio.com]
- 14. researchgate.net [researchgate.net]
- 15. blog.edvotek.com [blog.edvotek.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Zone of Inhibition Test: Why Bigger Isn't Always Better | Microban [microban.com]
Validation & Comparative
Lack of Cross-Resistance Between Nosiheptide and Other Protein Synthesis Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of nosiheptide with other protein synthesis inhibitors, focusing on the critical aspect of cross-resistance. The data presented herein demonstrates that this compound, a thiopeptide antibiotic, maintains its potent activity against bacterial strains that have developed resistance to other classes of protein synthesis inhibitors, making it a promising candidate for combating multidrug-resistant pathogens.
This compound exerts its antibacterial effect by binding to the 50S ribosomal subunit, specifically targeting the GTPase Associated Center (GAC), a complex formed by the ribosomal protein L11 and 23S rRNA. This interaction inhibits the function of elongation factors Tu (EF-Tu) and G (EF-G), ultimately halting protein synthesis.[1][2][3] This mechanism is distinct from that of many other protein synthesis inhibitors, which target different sites on the ribosome.
Quantitative Analysis of this compound Activity on Drug-Resistant Strains
Extensive studies have demonstrated that this compound is highly effective against a wide array of Gram-positive bacteria, including clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) that are also resistant to other antibiotics. The following table summarizes the minimum inhibitory concentrations (MICs) of this compound against various multidrug-resistant S. aureus strains, highlighting its consistent potency.
| Bacterial Strain | Resistance Profile | This compound MIC (mg/L) |
| MRSA USA300 (TCH1516) | Methicillin-Resistant | ≤ 0.25 |
| Daptomycin-Nonsusceptible MRSA (CB5020) | Daptomycin-Resistant | ≤ 0.25 |
| Linezolid-Resistant MRSA (NRS119) | Linezolid-Resistant | ≤ 0.25 |
| Vancomycin-Intermediate S. aureus (VSSA) Mu50 | Vancomycin-Intermediate | ≤ 0.25 |
| Community-Associated MRSA (MW2) | Methicillin-Resistant | ≤ 0.25 |
| Hospital-Associated MRSA (Sanger 252) | Methicillin-Resistant | ≤ 0.25 |
Data synthesized from Haste et al. (2012)[2]
The consistently low MIC values of this compound (≤ 0.25 mg/L) against strains resistant to daptomycin, linezolid, and vancomycin strongly indicate a lack of cross-resistance.[2] This is attributed to this compound's unique binding site and mechanism of action.
Mechanisms of Resistance: A Comparative Overview
Resistance to this compound and its structural analog, thiostrepton, typically arises from modifications at the antibiotic's binding site. In contrast, resistance to other classes of protein synthesis inhibitors involves different molecular targets and mechanisms. This fundamental difference is the basis for the absence of cross-resistance.
| Antibiotic Class | Primary Mechanism of Action | Common Resistance Mechanism(s) |
| Thiopeptides (this compound) | Binds to L11 protein and 23S rRNA in the 50S subunit, inhibiting EF-Tu and EF-G. | Mutations in the rplK gene (encoding L11); Methylation of 23S rRNA.[3] |
| Macrolides (e.g., Erythromycin) | Binds to the 23S rRNA in the 50S subunit, blocking the polypeptide exit tunnel. | Methylation of 23S rRNA (erm genes); Efflux pumps. |
| Lincosamides (e.g., Clindamycin) | Binds to the 23S rRNA in the 50S subunit, overlapping with the macrolide binding site. | Methylation of 23S rRNA (erm genes); Target site mutation. |
| Oxazolidinones (e.g., Linezolid) | Binds to the 23S rRNA in the 50S subunit, preventing formation of the initiation complex. | Mutations in the 23S rRNA; Mutations in ribosomal proteins L3 and L4. |
| Aminoglycosides (e.g., Gentamicin) | Binds to the 16S rRNA in the 30S subunit, causing misreading of mRNA. | Enzymatic modification of the antibiotic; Alteration of the ribosomal target site. |
| Tetracyclines | Binds to the 16S rRNA in the 30S subunit, blocking the binding of aminoacyl-tRNA. | Efflux pumps; Ribosomal protection proteins. |
The distinct resistance mechanisms summarized above provide a clear molecular basis for the observation that bacteria resistant to macrolides, lincosamides, oxazolidinones, aminoglycosides, or tetracyclines generally remain susceptible to this compound.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound and other protein synthesis inhibitors is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Materials: Cation-adjusted Mueller-Hinton broth (CAMHB), 96-well microtiter plates, bacterial inoculum, antibiotic stock solutions.
-
Procedure:
-
Prepare serial two-fold dilutions of the antibiotics in CAMHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.
-
Dilute the bacterial suspension and add to each well to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Generation of this compound-Resistant Mutants
Spontaneous resistant mutants can be selected by plating a high-density bacterial culture onto agar plates containing the antibiotic at concentrations above the MIC.
-
Materials: Brain Heart Infusion (BHI) agar, this compound, bacterial culture.
-
Procedure:
-
Grow a bacterial culture to late-logarithmic or stationary phase.
-
Plate a high concentration of the bacterial culture (e.g., 10^8 to 10^10 CFU) onto BHI agar plates containing this compound at 4x, 8x, and 16x the MIC.
-
Incubate the plates at 37°C for 48-72 hours.
-
Isolate colonies that grow on the antibiotic-containing plates.
-
Confirm the resistance phenotype by re-testing the MIC of the isolated colonies.
-
The frequency of spontaneous mutation can be calculated by dividing the number of resistant colonies by the total number of plated bacteria.
-
Cross-Resistance Testing
This compound-resistant mutants are tested for their susceptibility to a panel of other protein synthesis inhibitors using the MIC determination protocol described above. The resulting MIC values are then compared to those of the parental, susceptible strain to determine if cross-resistance exists.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of this compound, the development of resistance, and a typical experimental workflow for cross-resistance studies.
References
- 1. Thiostrepton, a resurging drug inhibiting the stringent response to counteract antibiotic-resistance and expression of virulence determinants in Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of the thiopeptide antibiotic this compound against contemporary strains of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of the thiopeptide antibiotic this compound against contemporary strains of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Nosiheptide and its Semi-Synthetic Analogs: A Guide for Researchers
An In-Depth Review of the Potent Thiopeptide Antibiotic and its Evolving Analogs
Nosiheptide, a complex thiopeptide antibiotic, has long been recognized for its potent activity against a range of Gram-positive bacteria, including challenging multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3][4][5] However, its clinical development has been hampered by poor physicochemical properties, notably low water solubility. This has spurred the development of semi-synthetic analogs designed to overcome these limitations while retaining or even enhancing the antibacterial efficacy of the parent molecule. This guide provides a comparative analysis of this compound and its key semi-synthetic analogs, presenting supporting experimental data, detailed methodologies, and visualizations to aid researchers and drug development professionals.
Performance Comparison: this compound vs. Semi-Synthetic Analogs
The primary motivation for developing this compound analogs is to improve upon the parent compound's limitations. Modifications have primarily focused on two key areas: the dehydroalanine (Dha) residue and the 3-hydroxypyridine moiety. These alterations have led to analogs with enhanced antibacterial potency, improved solubility, and promising in vivo efficacy.
Table 1: Comparative In Vitro Antibacterial Activity (MIC, mg/L)
| Compound | Modification Type | MRSA | VRE | S. aureus |
| This compound (NOS) | Parent Compound | ≤ 0.25[2][3][4][6] | 0.125[7] | ≤ 0.25[2][3][4][6] |
| Analog 3c | Dehydroalanine | < 0.0039[1] | 0.0078[1] | - |
| NOS-G | Glycosylation | - | - | 0.03125–0.5 |
| NOS-R | Glycosylation | 0.0078–0.0625[8] | 0.0078–0.0625[8] | 0.0078–0.0625[8] |
| Vancomycin (Control) | - | 1.56[7] | - | - |
Note: MIC values can vary slightly based on the specific strain and testing conditions.
Table 2: Comparative Cytotoxicity and In Vivo Efficacy
| Compound | Cytotoxicity (IC50, µM) | Mammalian Cell Line | In Vivo Efficacy | Animal Model |
| This compound (NOS) | > 100x MIC (non-cytotoxic) | HeLa[3][6] | Significant protection against mortality (20 mg/kg)[2] | Murine intraperitoneal MRSA infection[2] |
| Analog 3c | Data not available | - | Data not available | - |
| NOS-G | Data not available | - | Promising protective effect | Murine MRSA infection[8] |
| NOS-R | Data not available | - | Protective effect against MRSA infection[8] | Murine MRSA infection[8] |
Mechanism of Action: Inhibition of Protein Synthesis
This compound and its analogs exert their antibacterial effect by potently inhibiting bacterial protein synthesis. They bind to a conserved region of the 50S ribosomal subunit, specifically targeting ribosomal protein L11 and a domain of the 23S rRNA. This binding event interferes with the function of elongation factors, ultimately halting the translation process.
Caption: this compound's mechanism of action.
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Assay for MIC)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a bacterium.
-
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
This compound and its analogs (stock solutions)
-
Vancomycin (control)
-
Incubator (37°C)
-
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth.
-
In Vitro Protein Synthesis Inhibition Assay
This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.
-
Materials:
-
E. coli S30 extract system for circular DNA
-
Plasmid DNA encoding a reporter protein (e.g., luciferase or β-galactosidase)
-
Amino acid mixture (containing a radiolabeled amino acid, e.g., [35S]-methionine)
-
This compound and its analogs
-
Chloramphenicol (positive control)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Set up the in vitro transcription-translation reaction mixture according to the manufacturer's instructions.
-
Add varying concentrations of the test compounds to the reaction tubes.
-
Initiate the reaction by adding the plasmid DNA.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution of cold TCA to precipitate the newly synthesized proteins.
-
Collect the protein precipitate on glass fiber filters and wash with TCA and ethanol.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the percentage of inhibition of protein synthesis compared to the untreated control.
-
Mammalian Cell Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][9][10][11]
-
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Semi-Synthesis of this compound Analogs
The semi-synthetic modifications of this compound have primarily targeted two reactive sites: the exocyclic dehydroalanine residue and the hydroxyl group of the 3-hydroxypyridine core.
Modification of the Dehydroalanine Residue
The dehydroalanine moiety is susceptible to Michael addition reactions. This has been exploited to introduce various functionalities by reacting this compound with monosubstituted anilines, leading to the synthesis of a library of analogs.[1] One of the most potent analogs identified through this approach is compound 3c , which exhibited significantly improved antibacterial activity against both MRSA and VRE.[1]
Glycosylation of the 3-Hydroxypyridine Moiety
The hydroxyl group on the 3-hydroxypyridine ring provides a handle for glycosylation. This has been achieved through both chemical and enzymatic methods to attach sugar moieties such as glucose (leading to NOS-G ) and rhamnose (leading to NOS-R ).[8] These glycosylated analogs have shown improved aqueous solubility and have demonstrated protective effects in a murine model of MRSA infection, suggesting enhanced in vivo potential.[8]
Caption: Semi-synthetic modification of this compound.
Conclusion
The semi-synthetic modification of this compound has proven to be a fruitful strategy for addressing the limitations of this potent natural product. Analogs with modifications at the dehydroalanine residue have demonstrated significantly enhanced antibacterial activity. Glycosylation of the 3-hydroxypyridine moiety has led to analogs with improved solubility and promising in vivo efficacy. Further research and development of these semi-synthetic analogs hold the potential to deliver novel and effective therapeutic agents to combat the growing threat of multidrug-resistant bacterial infections. This guide provides a foundational understanding for researchers to build upon in the quest for next-generation thiopeptide antibiotics.
References
- 1. This compound analogues as potential antibacterial agents via dehydroalanine region modifications: Semi-synthesis, antimicrobial activity and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of the thiopeptide antibiotic this compound against contemporary strains of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 5. This compound Biosynthesis Featuring a Unique Indole Side Ring Formation on the Characteristic Thiopeptide Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective biosynthesis of a rhamnosyl this compound by a novel bacterial rhamnosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
Evaluating the Synergistic Effects of Nosiheptide with Other Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. In the quest for novel therapeutic strategies, the combination of existing antibiotics to achieve synergistic effects has proven to be a promising approach. Nosiheptide, a thiopeptide antibiotic, has garnered significant interest due to its potent activity against a range of bacteria, particularly Gram-positive organisms and mycobacteria. This guide provides a comprehensive evaluation of the synergistic effects of this compound when combined with other antibiotics, supported by experimental data and detailed methodologies.
Mechanism of Action: A Foundation for Synergy
This compound exerts its antimicrobial effect by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, specifically targeting the L11 protein and a region of the 23S rRNA.[1] This interaction interferes with the function of elongation factors, ultimately halting peptide chain elongation.[2][3] This unique mechanism of action, distinct from many other ribosome-targeting antibiotics, provides a strong rationale for its use in combination therapy, as it can potentially act on pathways not targeted by other drugs, leading to synergistic outcomes.
Synergistic Effects of this compound with Other Antibiotics
Experimental evidence, primarily from in vitro studies, has demonstrated the potential of this compound to act synergistically with several other antibiotics, most notably against Mycobacterium tuberculosis.
Combination Therapy Against Mycobacterium tuberculosis
A key area of investigation has been the use of this compound in combination with first-line anti-tuberculosis drugs. Studies have shown that this compound exhibits a partial synergistic effect with isoniazid (INH) and an additive effect with bedaquiline (BDQ) and linezolid (LZD) against M. tuberculosis H37Rv.[1] However, indifference was observed when combined with rifampicin (RIF), clofazimine (CFZ), and moxifloxacin (MFX).[1]
Table 1: In Vitro Synergistic Activity of this compound Against Mycobacterium tuberculosis H37Rv [1]
| Combination (NOS +) | MIC of NOS alone (μg/mL) | MIC of Other Drug alone (μg/mL) | MIC of NOS in Combination (μg/mL) | MIC of Other Drug in Combination (μg/mL) | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| Isoniazid (INH) | 0.125 | 0.05 | 0.0625 | 0.0125 | 0.75 | Partial Synergy |
| Rifampicin (RIF) | 0.125 | 0.032 | 0.125 | 0.016 | 1.5 | Indifference |
| Moxifloxacin (MFX) | 0.125 | 0.0625 | 0.125 | 0.0625 | 2 | Indifference |
| Linezolid (LZD) | 0.125 | 0.25 | 0.0625 | 0.125 | 1 | Additive |
| Clofazimine (CFZ) | 0.125 | 0.062 | 0.125 | 0.125 | 3 | Indifference |
| Bedaquiline (BDQ) | 0.125 | 0.031 | 0.0625 | 0.016 | 1 | Additive |
Activity Against Other Mycobacteria and Gram-Positive Bacteria
This compound has also shown potent activity against the Mycobacterium avium complex (MAC).[4] While specific synergy data with other antibiotics against MAC is limited for this compound, studies on other thiopeptides, such as micrococcin P1, have demonstrated strong synergy with rifampicin against methicillin-resistant Staphylococcus aureus (MRSA).[5] This suggests a potential avenue for future research into this compound combinations against a broader range of Gram-positive pathogens. This compound itself is highly active against contemporary MRSA strains, including those resistant to other antibiotics.[3][5]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of synergy studies, detailed experimental protocols are crucial. The following sections outline the methodologies for the key experiments cited in this guide.
Checkerboard Assay
The checkerboard assay is a common in vitro method used to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.
1. Preparation of Materials:
-
Bacterial Culture: A standardized inoculum of the test organism (e.g., M. tuberculosis H37Rv) is prepared to a specific turbidity, typically 0.5 McFarland standard.
-
Antibiotic Stock Solutions: Stock solutions of this compound and the combination antibiotic are prepared in an appropriate solvent (e.g., DMSO) and then diluted in culture medium.
-
96-Well Microtiter Plates: Sterile 96-well plates are used to set up the assay.
2. Assay Setup:
-
A two-dimensional serial dilution of both antibiotics is prepared in the microtiter plate.
-
One antibiotic is serially diluted along the x-axis (columns), and the other is serially diluted along the y-axis (rows).
-
Each well contains a unique combination of concentrations of the two antibiotics.
-
Control wells containing each antibiotic alone, as well as a growth control (no antibiotic), are included.
3. Inoculation and Incubation:
-
Each well is inoculated with the standardized bacterial suspension.
-
The plates are incubated under appropriate conditions (e.g., 37°C for a specified period, which can be several days for slow-growing organisms like M. tuberculosis).
4. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
5. Calculation of the Fractional Inhibitory Concentration Index (FICI):
-
The FICI is calculated using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
The results are interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
Partial Synergy/Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Curve Analysis
Time-kill curve analysis provides information on the bactericidal or bacteriostatic activity of an antibiotic combination over time.
1. Preparation:
-
Prepare bacterial cultures and antibiotic solutions as described for the checkerboard assay.
2. Experimental Setup:
-
Set up culture tubes containing a standardized bacterial inoculum and the antibiotic(s) at specific concentrations (e.g., 1x, 2x, 4x MIC).
-
Include a growth control tube without any antibiotic.
3. Sampling and Plating:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), an aliquot is removed from each tube.
-
Serial dilutions of the aliquot are plated on appropriate agar medium.
4. Incubation and Colony Counting:
-
The plates are incubated to allow for bacterial growth.
-
The number of colony-forming units (CFU/mL) is determined for each time point.
5. Data Analysis:
-
The log10 CFU/mL is plotted against time for each antibiotic concentration and combination.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at a specific time point for the combination compared with the most active single agent.
Logical Relationship of Synergy Assessment
The determination of synergistic effects follows a logical progression from initial screening to a more detailed analysis of the interaction over time.
References
- 1. researchgate.net [researchgate.net]
- 2. Synergistic effect of clinically used antibiotics and peptide antibiotics against Gram-positive and Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of the thiopeptide antibiotic this compound against contemporary strains of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conjugates of Aminoglycosides with Stapled Peptides as a Way to Target Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Strong Synergy Between the Thiopeptide Bacteriocin Micrococcin P1 and Rifampicin Against MRSA in a Murine Skin Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Nosiheptide and Linezolid Against Vancomycin-Resistant Enterococci (VRE)
A comprehensive guide for researchers, scientists, and drug development professionals on the efficacy, mechanism of action, and safety profiles of two potent antibiotics against a critical public health threat.
Vancomycin-Resistant Enterococci (VRE) represent a significant challenge in clinical settings, necessitating the exploration of novel and effective therapeutic agents. This guide provides a detailed, data-driven comparison of Nosiheptide, a thiopeptide antibiotic, and Linezolid, an oxazolidinone, two antimicrobial agents with demonstrated activity against VRE.
At a Glance: Key Performance Indicators
| Feature | This compound | Linezolid |
| Antibiotic Class | Thiopeptide | Oxazolidinone |
| Primary Mechanism of Action | Inhibits protein synthesis by binding to the 50S ribosomal subunit and interfering with elongation factors.[1] | Inhibits the formation of the 70S initiation complex in bacterial protein synthesis.[2] |
| Spectrum of Activity | Potent against a range of Gram-positive bacteria, including VRE and MRSA.[1][3] | Broad activity against Gram-positive bacteria, including VRE and MRSA.[2] |
| Bactericidal/Bacteriostatic | Bacteriostatic against Enterococcus faecium.[4] | Bacteriostatic against enterococci.[2] |
| FDA Approval for VRE | No (Investigational) | Yes, for Enterococcus faecium infections.[2] |
In Vitro Efficacy: Minimum Inhibitory Concentrations (MICs)
The Minimum Inhibitory Concentration (MIC) is a critical measure of an antibiotic's potency. The tables below summarize the available MIC data for this compound and Linezolid against VRE.
Table 1: this compound MIC Data against VRE
| VRE Strain | MIC (mg/L) | Reference |
| Enterococcus faecium (clinical isolate) | 0.125 | [4] |
| Vancomycin-Resistant Enterococci | Potent activity reported (specific MICs vary) | [1][5] |
Table 2: Linezolid MIC Data against VRE
| VRE Strains | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| Clinical VRE isolates | 0.72 - 2 | 1.5 | 2 | [6] |
| E. faecium & E. faecalis | 1.0 - 2.0 (mean) | - | - | [7] |
| 50 VRE strains | 1 - 2 | 2 | 2 | [8] |
| VRE isolates (ZAAPS Program) | - | 1 | 2 | [6] |
Mechanism of Action: A Tale of Two Ribosomal Inhibitors
Both this compound and Linezolid target the bacterial ribosome, a crucial component of protein synthesis, but at different stages of the process.
This compound: This thiopeptide antibiotic binds to the 50S ribosomal subunit.[1] Its mode of action is similar to that of thiostrepton, inhibiting the function of elongation factors Tu and G, thereby halting the elongation of the polypeptide chain.[9][10]
Linezolid: As the first of the oxazolidinone class, Linezolid has a unique mechanism of action. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is the very first step in protein synthesis.[2] This distinct mechanism means there is no cross-resistance with other protein synthesis inhibitors.
Mechanisms of Action for this compound and Linezolid.
In Vivo Efficacy: Insights from Animal Models
While direct comparative in vivo studies are limited, individual studies provide valuable insights into the efficacy of each drug in treating VRE infections.
This compound: In vivo data for this compound against VRE is not as extensively published as for Linezolid. However, a murine model of MRSA infection showed that this compound treatment (20 mg/kg) provided significant protection against mortality.[3] Given its potent in vitro activity against VRE, this suggests potential for in vivo efficacy.
Linezolid: In a murine model of VRE bacteremia, Linezolid demonstrated significantly better efficacy in reducing VRE blood and target tissue densities compared to another oxazolidinone, tedizolid.[7] Specifically, in infections with a VR-E. faecalis strain, Linezolid treatment resulted in significantly lower CFU counts in all target organs.[7] Another study in mice with VRE bacteremia also concluded that Linezolid was highly active.[11]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution):
-
Preparation of Inoculum: VRE isolates are cultured on an appropriate agar medium. Colonies are then suspended in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Drug Dilution: A serial two-fold dilution of the antibiotic (this compound or Linezolid) is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the diluted antibiotic is inoculated with the prepared bacterial suspension. The plates are incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Workflow for MIC Determination.
Murine Bacteremia Model:
-
Animal Model: Typically, BALB/c or other susceptible mouse strains are used.
-
Infection: Mice are challenged via tail vein injection with a predetermined lethal or sublethal dose of a VRE strain.
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment with the antibiotic (this compound or Linezolid) or a placebo is initiated. Dosing regimens can vary.
-
Monitoring and Endpoint: Mice are monitored for survival over a set period (e.g., 7 days). For bacterial burden studies, at specific time points, blood and organs (e.g., kidneys, liver, spleen) are harvested, homogenized, and plated to determine the number of colony-forming units (CFUs).
Toxicity and Safety Profile
This compound: this compound has been used as a feed additive for poultry and swine to promote growth, which suggests a favorable safety profile in these animals.[1] In vitro studies have shown that this compound is non-cytotoxic to mammalian cells at concentrations significantly higher than its MIC against bacteria.[4][12] For example, no cytotoxicity was observed in HeLa cells at concentrations over 100 times the MIC for MRSA.[13]
Linezolid: The toxicity profile of Linezolid in humans is well-characterized. The most common adverse effects include diarrhea, nausea, and headache. More serious, but less frequent, side effects can occur, particularly with prolonged use, and include:
-
Myelosuppression: Thrombocytopenia, anemia, and leukopenia.
-
Neuropathy: Peripheral and optic neuropathy.
-
Serotonin Syndrome: When co-administered with serotonergic agents.
-
Lactic Acidosis.
Conclusion
Both this compound and Linezolid demonstrate potent activity against VRE by targeting bacterial protein synthesis, albeit through different mechanisms. Linezolid is an established therapeutic option with FDA approval for VRE infections, supported by a wealth of clinical and in vivo data. Its efficacy is, however, balanced by a known toxicity profile that requires careful patient monitoring.
This compound emerges as a promising investigational agent with very potent in vitro activity against VRE and a favorable preliminary safety profile. While in vivo data against VRE is currently limited, its efficacy in other Gram-positive infection models is encouraging. Further research, particularly direct head-to-head in vivo comparative studies against VRE, is warranted to fully elucidate the therapeutic potential of this compound as a future treatment for these challenging infections. The distinct mechanisms of action of these two drugs also suggest potential for future studies exploring combination therapies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. Activity of the thiopeptide antibiotic this compound against contemporary strains of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of the thiopeptide antibiotic this compound against contemporary strains of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Linezolid Dosing Regimens for Treatment of Vancomycin-Resistant Enterococci Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. microbiologyresearch.org [microbiologyresearch.org]
- 10. The mode of action of this compound (multhiomycin) and the mechanism of resistance in the producing organism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The in vitro and in vivo antibacterial characterization of vancomycin and linezolid against vancomycin-susceptible and -resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
Nosiheptide: A Structural and Functional Comparison with Other Thiopeptide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Nosiheptide, a member of the thiopeptide class of antibiotics, presents a complex and potent scaffold for antimicrobial drug development. This guide provides a detailed structural comparison of this compound with other notable thiopeptides, supported by experimental data on their biological activity. We delve into the methodologies behind these findings and offer visualizations to clarify key structural and functional relationships.
Structural Classification of Thiopeptide Antibiotics
Thiopeptide antibiotics are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by a highly modified macrocyclic structure containing thiazole rings and dehydroamino acids. They are broadly classified into five series (a, b, c, d, and e) based on the nature of their central heterocyclic core.[1]
This compound is a prominent member of the e series , which is distinguished by a tetrasubstituted hydroxypyridine core.[1][2] This core structure, along with multiple thiazole rings and a bicyclic macrocycle formed from a modified tryptophan, contributes to its potent biological activity.[3] In contrast, other series are defined by different central moieties: series a and b contain piperidine or dehydropiperidine rings, while the most populous d series , which includes micrococcin, features a 2,3,6-trisubstituted pyridine domain.[1] Thiostrepton belongs to the b series .[1] Nocathiacin is also classified within the e series alongside this compound.[4]
Comparative Biological Activity
This compound exhibits potent activity against a wide range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae, and vancomycin-resistant enterococci.[3] Its efficacy is highlighted by low minimum inhibitory concentrations (MICs). The following table summarizes available MIC data for this compound and other selected thiopeptides against various bacterial strains. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Antibiotic | Organism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus (MRSA) | ≤ 0.25 | [5] |
| Enterococcus spp. | Highly active | [5] | |
| Clostridium difficile | Highly active | [5] | |
| Mycobacterium abscessus | 0.0078 - 1 | [6] | |
| Mycobacterium tuberculosis | 0.125 (MIC₅₀), 1 (MIC₉₀) | [2] | |
| Nocathiacin I | Gram-positive isolates | 0.0078–0.0156 (MIC₅₀) | [7] |
| Micrococcin P1 | Staphylococcus aureus | 0.05 - 0.8 | [8] |
| Kocuria rhizophila | 0.05 - 0.8 | [8] | |
| Bacillus subtilis | 0.05 - 0.8 | [8] | |
| Thiostrepton | Gram-positive bacteria | Potent activity | [9] |
Mechanism of Action: Inhibition of Protein Synthesis
The primary mechanism of action for this compound and many other thiopeptides is the inhibition of bacterial protein synthesis.[3] This is achieved through high-affinity binding to the 50S ribosomal subunit, a crucial component of the bacterial ribosome responsible for peptide bond formation.[10] Specifically, these antibiotics target a cleft formed by the 23S rRNA and the ribosomal protein L11.[2] This binding event interferes with the function of elongation factors, such as EF-G, thereby halting the translocation step of protein synthesis.[2]
Experimental Protocols
The characterization and comparison of thiopeptide antibiotics rely on a suite of established experimental protocols. Below are detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of an antibiotic is the lowest concentration that prevents visible growth of a bacterium. The broth microdilution method is a standard procedure for determining MIC values.[11]
Protocol: Broth Microdilution Assay [12][13]
-
Preparation of Antibiotic Solutions: A stock solution of the thiopeptide antibiotic is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: The bacterial strain of interest is cultured to a specific density, typically corresponding to a 0.5 McFarland standard, and then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
Structural Elucidation Techniques
The complex three-dimensional structures of thiopeptide antibiotics are determined using advanced analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
X-ray Crystallography
This technique provides a high-resolution, static picture of the molecule's atomic arrangement in a crystalline state.
Generalized Protocol for Peptide Crystallography: [14][15][16]
-
Crystallization: The purified thiopeptide is dissolved in a suitable solvent and mixed with a precipitating agent under controlled conditions to promote the formation of well-ordered crystals. This is often the most challenging step. For the this compound-resistance methyltransferase, crystals were grown using the hanging-drop vapor-diffusion method with a reservoir solution of 0.35 M ammonium chloride, 24%(w/v) PEG 3350, and 0.1 M MES pH 5.7 at 293 K.[17]
-
Data Collection: A single crystal is mounted and exposed to a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, which are recorded by a detector.
-
Structure Solution and Refinement: The diffraction pattern is computationally analyzed to generate an electron density map of the molecule. An atomic model is then built into this map and refined to best fit the experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the structure and dynamics of molecules in solution, which can be more representative of their biological environment.
Generalized Protocol for Peptide NMR: [18][19][20]
-
Sample Preparation: A highly pure and concentrated solution of the thiopeptide (typically >1 mM) is prepared in a suitable deuterated solvent.
-
Data Acquisition: A series of one- and two-dimensional NMR experiments (e.g., COSY, TOCSY, NOESY/ROESY) are performed. These experiments provide information about through-bond and through-space connectivities between atoms.
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific atoms in the molecule.
-
Structure Calculation: The distance and dihedral angle restraints derived from the NMR data are used as input for computational algorithms to calculate an ensemble of structures that are consistent with the experimental data.
Conclusion
This compound and its fellow thiopeptide antibiotics represent a rich source of complex natural products with potent antimicrobial activity. Their unique structural features, particularly the central heterocyclic core that defines their respective series, are intrinsically linked to their mechanism of action and biological efficacy. The data presented in this guide underscore the potential of this compound as a lead compound for the development of new antibiotics to combat drug-resistant pathogens. Further research, including detailed structure-activity relationship studies and optimization of pharmacokinetic properties, will be crucial in translating the promise of these fascinating molecules into clinical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound Harbors Potent In Vitro and Intracellular Inhbitory Activities against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound Biosynthesis Featuring a Unique Indole Side Ring Formation on the Characteristic Thiopeptide Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of the thiopeptide antibiotic this compound against contemporary strains of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and intracellular inhibitory activities of this compound against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and pharmacodynamic studies of injectable nocathiacin as a novel antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Thiopeptide Antibiotic, Micrococcin P3, from a Marine-Derived Strain of the Bacterium Bacillus stratosphericus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rapid peptide bond formation on isolated 50S ribosomal subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. goldbio.com [goldbio.com]
- 14. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Crystallization and preliminary crystallographic analysis of this compound-resistance methyltransferase from Streptomyces actuosus in complex with SAM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chem.uzh.ch [chem.uzh.ch]
- 19. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Nosiheptide: A Comparative Analysis of In Vitro and In Vivo Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
Nosiheptide, a thiopeptide antibiotic, has garnered renewed interest for its potent activity against a spectrum of multidrug-resistant Gram-positive bacteria. This guide provides a comprehensive comparison of its in vitro and in vivo efficacy, supported by experimental data and detailed methodologies, to inform preclinical research and drug development efforts.
In Vitro Activity of this compound
This compound demonstrates robust bactericidal activity against a range of clinically relevant Gram-positive pathogens. Its efficacy is primarily attributed to the inhibition of protein synthesis through binding to the 50S ribosomal subunit.
Minimum Inhibitory Concentration (MIC)
The in vitro potency of this compound is evident from its low Minimum Inhibitory Concentration (MIC) values against various bacterial strains.
| Bacterial Species | Strain | MIC (μg/mL) |
| Staphylococcus aureus (MRSA) | Contemporary clinical isolates | ≤ 0.25[1] |
| Enterococcus spp. | - | Highly active[1] |
| Clostridium difficile | Hypervirulent BI strain | Highly active[1] |
| Mycobacterium abscessus | Clinical isolates | 0.0078 - 1[2] |
| Mycobacterium abscessus (MIC₅₀) | - | 0.125[2] |
| Mycobacterium abscessus (MIC₉₀) | - | 0.25[2] |
Time-Kill Kinetics & Post-Antibiotic Effect (PAE)
Time-kill assays reveal that this compound exhibits rapid, concentration-dependent bactericidal activity against Staphylococcus aureus.[1] Notably, at 10 times its MIC, this compound can achieve a nearly 2-log reduction in bacterial count within 6 hours.[1] Furthermore, it demonstrates a significantly prolonged post-antibiotic effect (PAE) against both healthcare- and community-associated MRSA when compared to vancomycin, exceeding 9 hours.[1]
In Vivo Efficacy of this compound
In vivo studies in murine models have corroborated the potent antimicrobial activity of this compound observed in vitro.
Murine Peritoneal Infection Model
In a murine model of intraperitoneal infection with methicillin-resistant Staphylococcus aureus (MRSA), this compound demonstrated significant protection against mortality.[1]
| Animal Model | Pathogen | This compound Dose | Treatment Schedule | Survival Rate (Day 3) |
| CD-1 Mice | HA-MRSA Sanger 252 | 20 mg/kg (IP) | 1 and 8 hours post-infection | 100% (10/10)[1] |
| CD-1 Mice | HA-MRSA Sanger 252 | Vehicle Control | 1 and 8 hours post-infection | 40% (4/10)[1] |
Correlation of In Vitro and In Vivo Activity
While a direct quantitative correlation study for this compound is not extensively documented, the potent in vitro activity, characterized by low MIC values and rapid bactericidal action, is a strong predictor of its in vivo efficacy. The significant survival advantage observed in the murine infection model at a clinically achievable dose underscores this relationship. The prolonged PAE also suggests that intermittent dosing regimens could be effective in vivo. However, it is important to note that this compound's low water solubility and poor absorption from the gastrointestinal tract have historically limited its systemic use in humans, though it has been used as an animal feed additive.[3]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Incubation: Inoculate the microtiter plate with the bacterial suspension and incubate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Murine Intraperitoneal (IP) Infection Model
This model is utilized to assess the in vivo efficacy of this compound against systemic infections.
Protocol:
-
Animal Model: Use female CD-1 mice (6-8 weeks old).
-
Pathogen Preparation: Grow the MRSA strain to the mid-logarithmic phase, wash, and resuspend in sterile saline. The inoculum is typically mixed with a mucin solution to enhance virulence.
-
Infection: Inject the bacterial suspension (e.g., 1-2 x 10⁹ CFU) intraperitoneally into the mice.
-
Treatment: Administer this compound (e.g., 20 mg/kg) via intraperitoneal injection at specified time points post-infection (e.g., 1 and 8 hours). A control group receives a vehicle-only injection.
-
Monitoring: Monitor the mice for mortality and clinical signs of illness (e.g., lethargy, piloerection) for a defined period (e.g., 5 days).
-
Endpoint: The primary endpoint is the survival rate. Secondary endpoints can include bacterial load in various organs.
Visualizing this compound's Mechanism and Workflow
To better understand the experimental processes and the mechanism of action of this compound, the following diagrams have been generated.
References
- 1. The mode of action of this compound (multhiomycin) and the mechanism of resistance in the producing organism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correlation of antibiotic synergy in vitro and in vivo: use of an animal model of neutropenic gram-negative sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Activities of Novel, Semisynthetic Thiopeptide Inhibitors of Bacterial Elongation Factor Tu - PMC [pmc.ncbi.nlm.nih.gov]
Validating Nosiheptide's Grip: A Comparative Guide to Whole-Cell Target Engagement
For researchers, scientists, and drug development professionals, confirming that a compound engages its intended target within a living cell is a critical step in the drug discovery pipeline. This guide provides a comparative analysis of methods to validate the target engagement of Nosiheptide, a potent thiopeptide antibiotic, in whole-cell assays. We will compare its performance with alternative ribosome-targeting antibiotics and provide detailed experimental protocols and supporting data.
This compound exerts its antibacterial effect by binding to the 50S ribosomal subunit, specifically targeting the ribosomal protein L11 and a region of the 23S rRNA.[1][2] This interaction effectively stalls protein synthesis by inhibiting the function of elongation factors Tu and G.[1] Its unique binding site and mechanism of action make it a compelling candidate against drug-resistant bacteria, with a lower likelihood of cross-resistance with other ribosome inhibitors.[1][2]
To objectively assess this compound's performance, we will compare it with two other well-established 50S ribosome-targeting antibiotics: Linezolid and Erythromycin . Linezolid, an oxazolidinone, inhibits the formation of the initiation complex, while Erythromycin, a macrolide, blocks the polypeptide exit tunnel. These distinct mechanisms provide a strong basis for comparison.
Data Presentation: A Comparative Overview
| Compound | Target | Organism | Assay Type | Value | Reference |
| This compound | Ribosomal Protein L11 / 23S rRNA | Mycobacterium tuberculosis | MIC50 | 0.125 - 0.25 µg/mL | [1] |
| M. tuberculosis | MIC90 | 1 µg/mL | [1] | ||
| Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | ≤ 0.25 µg/mL | [3][4] | ||
| Mycobacterium abscessus | MIC50 | 0.125 µg/mL | [5] | ||
| M. abscessus | MIC90 | 0.25 µg/mL | [5] | ||
| Differentiated THP-1 cells | Cytotoxicity (IC50) | 106.9 µM | [5] | ||
| Linezolid | 23S rRNA (A-site of PTC) | M. tuberculosis | Additive effect with this compound (FICI = 1) | [1] | |
| Erythromycin | 23S rRNA (Nascent peptide exit tunnel) | MRSA resistant strains | This compound maintains activity | [3] |
Experimental Protocols: Validating Target Engagement in Whole Cells
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm drug-target engagement in a cellular environment.[6] The principle is that a ligand binding to its target protein stabilizes it, leading to a higher melting temperature. While specific CETSA data for this compound is not published, we provide a detailed, adaptable protocol for its application in bacteria.
Proposed Cellular Thermal Shift Assay (CETSA) Protocol for this compound in Bacteria
1. Bacterial Culture and Treatment:
-
Grow the bacterial strain of interest (e.g., Staphylococcus aureus) to mid-log phase.
-
Harvest the cells by centrifugation and wash with a suitable buffer (e.g., PBS).
-
Resuspend the bacterial pellet in a buffer and treat with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate for a specific duration to allow for compound uptake and target binding.
2. Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3-5 minutes) using a thermal cycler.
-
Cool the samples to room temperature.
3. Cell Lysis and Protein Extraction:
-
Lyse the bacterial cells using an appropriate method (e.g., sonication, bead beating, or enzymatic lysis with lysozyme).
-
Centrifuge the lysates at high speed to pellet the precipitated proteins and cell debris.
4. Protein Quantification:
-
Carefully collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein (Ribosomal Protein L11) in the soluble fraction using Western blotting with a specific anti-L11 antibody.
-
The band intensity is quantified and plotted against the temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
5. Isothermal Dose-Response (ITDR) CETSA:
-
To determine the potency of target engagement, treat cells with a range of this compound concentrations and heat at a single, optimized temperature (a temperature at which a significant difference in protein stability is observed).
-
The concentration-dependent stabilization of L11 can be used to generate a dose-response curve and calculate an EC50 value for target engagement.
Mandatory Visualizations
This compound's Mechanism of Action
Caption: this compound binds to the 50S ribosomal subunit, inhibiting protein synthesis.
Experimental Workflow for CETSA
References
- 1. This compound Harbors Potent In Vitro and Intracellular Inhbitory Activities against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CETSA [cetsa.org]
- 3. Activity of the thiopeptide antibiotic this compound against contemporary strains of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of the thiopeptide antibiotic this compound against contemporary strains of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and intracellular inhibitory activities of this compound against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
Benchmarking Nosiheptide's Safety Profile Against Other Antibiotics: A Comparative Guide
Introduction
Nosiheptide, a thiopeptide antibiotic produced by Streptomyces actuosus, has demonstrated potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] While its efficacy is well-documented, a thorough evaluation of its safety profile is crucial for its potential development as a therapeutic agent. This guide provides a comparative analysis of the safety profile of this compound against other commonly used antibiotic classes, offering a valuable resource for researchers, scientists, and drug development professionals. The information is presented through quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Quantitative Safety Profile Comparison
The following tables summarize the available quantitative data on the cytotoxicity and acute toxicity of this compound and other major antibiotic classes. It is important to note that direct comparison of cytotoxicity data should be approached with caution due to variations in cell lines, exposure times, and assay methods used in different studies.
Table 1: Comparative Cytotoxicity of this compound and Other Antibiotics
| Antibiotic Class | Antibiotic | Cell Line | Exposure Time | IC50 / Cytotoxicity Observation |
| Thiopeptide | This compound | HeLa (cervical carcinoma) | 72 hours | Non-cytotoxic up to 128 mg/L [1] |
| THP-1 (monocytic) | 48 hours | IC50: ~106.9 μM [4] | ||
| Glycopeptide | Vancomycin | Not specified | Not specified | Can cause nephrotoxicity and ototoxicity.[5] |
| Oxazolidinone | Linezolid | Not specified | Not specified | Potential for mitochondrial toxicity.[6] |
| Lipopeptide | Daptomycin | Not specified | Not specified | Associated with muscle pain and weakness.[7][8] |
| Fluoroquinolone | Ciprofloxacin | Human Corneal Keratocytes & Endothelial Cells | 15-240 min | Cytotoxicity is concentration and time-dependent.[9][10] |
| V79 (hamster lung fibroblasts) | Not specified | Clinafloxacin was more cytotoxic than lomefloxacin.[11] | ||
| Aminoglycoside | Gentamicin | Human Kidney Cells | Not specified | Cytotoxicity observed, which was reduced by mannitol.[12] |
| Macrolide | Azithromycin | Chang Liver Cells | 4-96 hours | Less cytotoxic than other macrolides like erythromycin estolate.[13][14][15] |
| Clarithromycin | Chang Liver Cells | 4-96 hours | More cytotoxic than azithromycin and erythromycin base.[13][14][15] | |
| Tetracycline | Doxycycline | Not specified | Not specified | Second-generation tetracyclines exhibit lesser toxicity than first-generation.[2] |
Table 2: Comparative Acute Toxicity (LD50) of this compound and Other Antibiotics
| Antibiotic Class | Antibiotic | Animal Model | Route of Administration | LD50 |
| Thiopeptide | This compound | Not specified | Not specified | Not specified in the reviewed literature. Noted to be non-toxic at high doses as a feed additive.[16] |
| Glycopeptide | Vancomycin | Mouse | Oral | >5000 mg/kg[5] |
| Rat | Intravenous | 319 mg/kg[5] | ||
| Lipopeptide | Daptomycin | Rat | Oral (Minimum Lethal Dose) | >2000 mg/kg[7] |
| Mouse | Oral | 5400 mg/kg[7] | ||
| Fluoroquinolone | Ciprofloxacin | Rat | Oral | >2000 mg/kg[1][17][18] |
| Aminoglycoside | Gentamicin | Rat | Oral | >5000 mg/kg[19][20] |
| Tetracycline | Doxycycline | Mouse | Oral | 1007.45 mg/kg[2] |
| Rat | Oral | 2000 mg/kg[21][22] | ||
| Macrolide | Azithromycin | Mouse | Oral | 3000 mg/kg[23][24] |
| Rat | Oral | >2000 mg/kg[23][25] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is based on the description of the cytotoxicity testing of this compound.[1]
-
Cell Seeding: Seed 2 x 10^4 HeLa cells per well in a 96-well tissue culture plate.
-
Incubation: Incubate the cells for 24 hours in RPMI medium supplemented with 10% heat-inactivated fetal bovine serum at 37°C in a 5% CO2 atmosphere.
-
Treatment: Replace the medium with fresh medium containing increasing concentrations of the test antibiotic (e.g., this compound up to 128 mg/L).
-
Incubation: Incubate the plates for 72 hours under the same conditions.
-
MTS Assay: Measure cell viability by assessing the reduction of MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] using a commercially available kit (e.g., CellTiter 96 Aqueous Non-Radioactive Cell Proliferation Assay). Follow the manufacturer's instructions for the addition of the reagent and incubation.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. The amount of formazan product generated is directly proportional to the number of living cells in the culture.
Figure 1: Experimental workflow for the MTS cytotoxicity assay.
Signaling Pathways and Mechanisms of Toxicity
A key factor in the favorable safety profile of this compound is its high selectivity for prokaryotic ribosomes over eukaryotic ribosomes. Many other classes of antibiotics, however, can interfere with host cell mitochondria, which share evolutionary origins with bacteria. This can lead to various cytotoxic effects.
This compound's Mechanism of Action and Selective Toxicity
This compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[3][26] This action is highly specific to bacterial ribosomes, resulting in minimal impact on mammalian protein synthesis and, consequently, low cytotoxicity.
Figure 2: Selective inhibition of bacterial protein synthesis by this compound.
Mitochondrial Dysfunction as a Common Mechanism of Antibiotic Toxicity
Several classes of antibiotics, including aminoglycosides, fluoroquinolones, and tetracyclines, can induce mitochondrial dysfunction in mammalian cells.[6][16][27][28][29] This can occur through various mechanisms, such as inhibition of mitochondrial protein synthesis, disruption of the electron transport chain, and induction of oxidative stress, ultimately leading to apoptosis.
Figure 3: General pathway of antibiotic-induced mitochondrial toxicity.
Conclusion
The available data strongly suggest that this compound possesses a favorable safety profile, characterized by low cytotoxicity to mammalian cells.[1][4] This is primarily attributed to its high selectivity for bacterial ribosomes. In contrast, several other classes of antibiotics exhibit dose-dependent toxicities, which are often linked to off-target effects on host cell mitochondria. While further in-vivo toxicological studies are warranted to fully establish the safety of this compound for potential clinical applications, the current evidence positions it as a promising candidate for the development of new therapies against multidrug-resistant Gram-positive pathogens, with a potentially wider therapeutic window compared to many existing antibiotics.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Doxycycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. fq100.org [fq100.org]
- 5. Vancomycin | C66H75Cl2N9O24 | CID 14969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. camberpharma.com [camberpharma.com]
- 8. Daptomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Intrinsic cytotoxic effects of fluoroquinolones on human corneal keratocytes and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Research Status, Potential Hazards and Toxicological Mechanisms of Fluoroquinolone Antibiotics in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Relationship of cellular topoisomerase IIα inhibition to cytotoxicity and published genotoxicity of fluoroquinolone antibiotics in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potentiating aminoglycoside antibiotics to reduce their toxic side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Cytotoxicity of macrolide antibiotics in a cultured human liver cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mitochondria and Antibiotics: For Good or for Evil? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pfizerhospitalus.com [pfizerhospitalus.com]
- 18. fishersci.com [fishersci.com]
- 19. cdhfinechemical.com [cdhfinechemical.com]
- 20. merck.com [merck.com]
- 21. merck.com [merck.com]
- 22. merck.com [merck.com]
- 23. Page loading... [guidechem.com]
- 24. Azithromycin | C38H72N2O12 | CID 447043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. Macrolide Antibiotics Exhibit Cytotoxic Effect under Amino Acid-Depleted Culture Condition by Blocking Autophagy Flux in Head and Neck Squamous Cell Carcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
- 28. Antibiotics May Trigger Mitochondrial Dysfunction Inducing Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Antibiotics May Trigger Mitochondrial Dysfunction Inducing Psychiatric Disorders - The Star Academy [thestaracademy.co.za]
Safety Operating Guide
Navigating the Safe Disposal of Nosiheptide: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Nosiheptide, a thiopeptide antibiotic, requires careful handling and adherence to specific disposal protocols to mitigate risks and ensure compliance with regulatory standards. This guide provides essential, step-by-step information for the safe and effective disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including gloves, and eye and face protection.[1][2] In the event of a spill, avoid dust formation and prevent the substance from entering drains.[1][2] For detailed first-aid measures in case of exposure, consult the Safety Data Sheet (SDS).[1]
Step-by-Step Disposal Protocol
The primary recommendation for this compound disposal is to engage a licensed professional waste disposal service.[1] This ensures that all local, state, and federal regulations are met. The following steps outline the general procedure:
-
Segregation of Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Keep solid and liquid waste separate.[3] Incompatible materials, such as acids and bases, should be stored separately to prevent violent reactions.[4]
-
Containerization:
-
Use appropriate, compatible, and clearly labeled containers for this compound waste.[3][5] The original container is often a suitable choice, provided it is in good condition.[4]
-
Ensure containers are tightly sealed to prevent leaks or spills.[3]
-
Label the container clearly with "Hazardous Waste" and the specific contents, including "this compound."[5]
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Arranging for Disposal:
Crucially, never dispose of this compound down the drain or in regular trash unless explicitly approved by your EHS office and local regulations. [1][2] While one safety data sheet suggests that smaller quantities might be disposed of with household waste, this is not a generally accepted practice for laboratory chemicals and should be avoided.[6]
Disposal of Contaminated Materials and Empty Containers
-
Contaminated Materials: Items such as gloves, weighing papers, and pipette tips that are contaminated with this compound should be collected in a sealed bag or container, clearly labeled as hazardous waste, and disposed of through the chemical waste stream.
-
Empty Containers: A container that held this compound is considered "empty" under federal regulations if all waste has been removed by standard practice and no more than 2.5 cm of residue remains.[7] It is recommended to remove or deface the label of the empty container and then dispose of it as unused product or as instructed by your EHS office.[1][7]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal protocols and the manufacturer's Safety Data Sheet (SDS) for this compound. Regulations for chemical waste disposal can vary by location.
References
- 1. toku-e.com [toku-e.com]
- 2. echemi.com [echemi.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
